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  • Product: 2-(Isoquinolin-5-YL)acetic acid
  • CAS: 395074-85-8

Core Science & Biosynthesis

Foundational

Pharmacological Significance of Isoquinoline-5-Acetic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Among these, isoquinoline-5-acetic acid derivatives and structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Among these, isoquinoline-5-acetic acid derivatives and structurally related isoquinoline-acetic acid hybrids have garnered significant attention from drug development professionals. The strategic integration of the acetic acid moiety onto the rigid, lipophilic isoquinoline core creates a highly specific pharmacophore capable of interacting with critical enzymatic anion-binding pockets. This technical guide explores the dual pharmacological significance of these derivatives: their potent inhibition of Aldose Reductase (ALR2) in diabetic complications[1], and their robust efficacy as analgesic and anti-inflammatory agents[2].

Structural Rationale: The Isoquinoline-Acetic Acid Pharmacophore

The pharmacological versatility of isoquinoline-acetic acid derivatives stems from their bipartite structure. The isoquinoline ring provides a planar, heteroaromatic system ideal for


 stacking and hydrophobic interactions within enzyme active sites. Conversely, the acetic acid functional group acts as a critical hydrogen bond donor and acceptor. In the context of enzyme inhibition (such as ALR2 or COX), the deprotonated carboxylate anion at physiological pH forms strong electrostatic interactions with positively charged residues (e.g., histidine or arginine) in the target's active site[1].

Targeted Inhibition of Aldose Reductase (ALR2)

Aldose reductase (AKR1B1 or ALR2) is the rate-limiting enzyme of the polyol pathway, responsible for reducing glucose to sorbitol[1]. In hyperglycemic conditions, the overactivation of this pathway leads to intracellular sorbitol accumulation, causing severe osmotic stress, oxidative damage, and long-term diabetic complications such as neuropathy, nephropathy, and retinopathy[1].

Carboxylic acid derivatives, notably Epalrestat, are well-established ALR2 inhibitors[1]. Building on this foundation, isoquinoline-1,3-dione acetic acids and 2-oxoquinoline-1-acetic acid derivatives have been synthesized to improve tissue penetration and target affinity[3][4]. The acetic acid moiety is indispensable here, as it anchors the inhibitor into the ALR2 anion-binding pocket, while the isoquinoline core occupies the adjacent hydrophobic specificity pocket[4]. Furthermore, novel quinazolinone-acetic acid hybrids have demonstrated nanomolar inhibitory activity against ALR2, outperforming standard reference drugs[5].

PolyolPathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH NADP+ Fructose Fructose Sorbitol->Fructose NAD+ NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase (SDH) SDH->Sorbitol Catalyzes Inhibitor Isoquinoline Acetic Acid Derivatives Inhibitor->ALR2 Inhibits

Diagram illustrating the Polyol Pathway and its targeted inhibition by isoquinoline derivatives.

Experimental Methodology: Self-Validating In Vitro ALR2 Inhibition Assay

To accurately quantify the inhibitory potency of isoquinoline-acetic acid derivatives, a kinetic spectrophotometric assay is employed.

Protocol Causality & Self-Validation: This protocol is designed as a self-validating system. A positive control (Epalrestat) and a negative control (vehicle only) must be run in parallel to validate assay sensitivity. Crucially, a baseline absorbance reading without the addition of the substrate (DL-glyceraldehyde) is strictly required to monitor for non-specific NADPH degradation. This ensures that the measured decrease in absorbance is exclusively due to ALR2 catalytic activity.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human ALR2 (or purified bovine lens ALR2) in 0.1 M sodium phosphate buffer (pH 6.2). Causality: A slightly acidic pH optimizes the protonation state of the active site histidine (His110), facilitating stable substrate binding.

  • Cofactor Addition: Add 0.15 mM NADPH to the enzyme solution. Incubate at 37°C for 5 minutes.

  • Inhibitor Incubation: Introduce the isoquinoline-5-acetic acid derivative (dissolved in DMSO, final DMSO concentration <1% to prevent enzyme denaturation). Pre-incubate for 10 minutes. Causality: Pre-incubation allows the inhibitor to reach steady-state binding equilibrium with the enzyme before competitive substrate introduction.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm continuously for 5 minutes using a UV-Vis spectrophotometer. Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    using non-linear regression analysis.
Quantitative Data Summary

The following table summarizes the comparative inhibitory profiles of various acetic acid derivatives against ALR2.

Compound ClassRepresentative DerivativeTargetInhibitory Potency (

/

)
Reference
Carboxylic Acid (Standard) EpalrestatALR2~10 - 50 nM[1]
Isoquinoline-1,3-dione Acetic acid analogue 9ALR2High Intrinsic Activity[3]
2-Oxoquinoline 1-acetic acid derivative 9a-eALR20.45 - 6.0 µM[4]
Quinazolinone-acetic acid Compound 19ALR2

= 61.20 nM
[5]

Analgesic and Anti-Inflammatory Applications

Beyond metabolic disorders, specific derivatives such as 1-phenyl isoquinoline-5-acetic acid compounds have been patented and developed for their potent analgesic and anti-inflammatory properties[2]. These compounds exert their therapeutic effects by modulating the cyclooxygenase (COX) pathway, thereby inhibiting the synthesis of pro-inflammatory prostaglandins from arachidonic acid. The spatial arrangement of the 1-phenyl group and the 5-acetic acid moiety allows these molecules to effectively block the hydrophobic channel of the COX enzyme.

COXPathway Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid Phospholipase A2 Prostaglandins Prostaglandins (Pain & Inflammation) ArachidonicAcid->Prostaglandins Catalyzed by COX COX Cyclooxygenase (COX) COX->ArachidonicAcid Drug 1-Phenyl Isoquinoline-5-Acetic Acid Derivatives Drug->COX Inhibits

Mechanism of action for 1-phenyl isoquinoline-5-acetic acid derivatives in COX inhibition.

Experimental Methodology: In Vivo Analgesic Evaluation

To evaluate the peripheral analgesic activity of 1-phenyl isoquinoline-5-acetic acid derivatives, the Acetic Acid-Induced Writhing Test in murine models is utilized.

Protocol Causality & Self-Validation: The protocol employs a double-blind, randomized design. A reference standard (e.g., Indomethacin) validates the model's pharmacological responsiveness, while a vehicle-treated group establishes the baseline nociceptive threshold. Continuous automated video tracking is utilized rather than manual counting to eliminate observer bias and provide a verifiable data trail.

Step-by-Step Workflow:

  • Subject Preparation: Fast adult male Swiss albino mice (20-25g) for 12 hours prior to the experiment, allowing water ad libitum. Causality: Fasting prevents variations in oral drug absorption rates caused by gastric content.

  • Drug Administration: Administer the isoquinoline derivative orally (p.o.) via oral gavage. Wait 45 minutes. Causality: A 45-minute window matches the typical

    
     (time to peak plasma concentration) for lipophilic isoquinoline-acetic acid compounds.
    
  • Nociceptive Induction: Inject 0.6% v/v aqueous acetic acid solution intraperitoneally (i.p.) at a dose of 10 mL/kg. Causality: Intraperitoneal acetic acid induces localized inflammation and the release of endogenous prostaglandins, triggering the writhing reflex.

  • Observation and Quantification: Place the subject in an observation chamber. Record the number of writhes (abdominal constrictions and hind limb extensions) continuously for 20 minutes using automated tracking software.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control group to determine analgesic efficacy.

Emerging Applications and Future Perspectives

The isoquinoline-acetic acid framework continues to evolve. Recent advancements in ocular therapeutics have explored the combination of isoquinoline-based Rho kinase (ROCK) inhibitors with prostaglandin analogs (which inherently contain carboxylic/acetic acid moieties) for the synergistic treatment of glaucoma and ocular hypertension[6]. Future drug development efforts will likely focus on prodrug strategies—such as the esterification of the acetic acid group—to enhance lipophilicity, improve tissue penetration, and optimize the overall pharmacokinetic (ADME) profile of these promising therapeutic agents[3].

References

  • N-substituted spirosuccinimide, spiropyridazine, spiroazetidine, and acetic acid aldose reductase inhibitors derived from isoquinoline-1,3-diones. PubMed. 3

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. 5

  • In Search of Differential Inhibitors of Aldose Reductase. MDPI. 1

  • Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. PubMed. 4

  • Combination therapy (US9993470B2). Google Patents. 6

  • 1-Phenyl isoquinoline-5-acetic acid compounds and analgesic compositions (US04337256A1). MolAid / Google Patents. 2

Sources

Exploratory

pKa values and ionization of 2-(Isoquinolin-5-yl)acetic acid

Topic: pKa Values and Ionization of 2-(Isoquinolin-5-yl)acetic Acid Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Physicochemical Profiling) Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values and Ionization of 2-(Isoquinolin-5-yl)acetic Acid Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Physicochemical Profiling)

Executive Summary: The Physicochemical Profile

In the landscape of drug discovery, 2-(Isoquinolin-5-yl)acetic acid presents a classic yet deceptive physicochemical challenge. Unlike simple lipophilic molecules, this compound is defined by its ampholytic nature . It possesses two distinct ionization centers—a basic isoquinoline nitrogen and an acidic carboxyl group—that create a complex pH-dependent solubility profile.

This guide moves beyond static data points to analyze the dynamic ionization behavior of the molecule. Because specific experimental pKa values for this precise isomer are sparse in open literature, this document synthesizes structural homology, theoretical prediction, and rigorous experimental protocols to provide a definitive operational framework.

Key Takeaway: The molecule likely exists as a zwitterion in the pH 4.0–5.5 range, leading to a solubility minimum (isoelectric point) that can crash formulation efforts if not anticipated.

Part 1: Molecular Architecture & Ionization Sites

To understand the pKa, we must first dissect the electronic environment of the two ionizable groups.

1. The Basic Center: Isoquinoline Nitrogen (N-2)
  • Intrinsic Character: Pyridine-like nitrogen.

  • Reference pKa: Unsubstituted isoquinoline has a pKa of 5.40 .

  • Structural Influence: The acetic acid side chain is at the 5-position (the benzene ring). While not directly conjugated to the nitrogen, the fused ring system transmits electronic effects. The acetic acid group is weakly electron-withdrawing (inductive effect, -I), which typically lowers the basicity of the distant nitrogen slightly.

  • Predicted pKa (Base): 5.0 – 5.3 (Protonated form

    
     Neutral form + H
    
    
    
    ).
2. The Acidic Center: Carboxylic Acid (-COOH)
  • Intrinsic Character: Aryl-acetic acid.

  • Reference pKa: Phenylacetic acid has a pKa of 4.31 .

  • Structural Influence: The isoquinoline ring is a pi-deficient heteroaromatic system, making it more electron-withdrawing than a simple phenyl ring. This stabilizes the carboxylate anion, increasing acidity.

  • Predicted pKa (Acid): 3.8 – 4.1 (Neutral form

    
     Anionic form + H
    
    
    
    ).
3. The Zwitterionic Window

Since the acidic pKa (~4.0) is lower than the basic pKa (~5.2), the protons transfer internally in solution.

  • pH < 3.5: Cationic (COOH neutral, NH

    
     protonated).
    
  • pH 4.0 – 5.2: Zwitterionic (COO

    
     anionic, NH
    
    
    
    protonated). Net Charge = 0.
  • pH > 6.0: Anionic (COO

    
     anionic, N neutral).
    

Part 2: Visualization of Ionization Equilibria

The following diagram illustrates the species distribution across the pH scale. Understanding this pathway is critical for selecting the correct buffer systems during HPLC method development.

IonizationPathway Figure 1: Predicted Ionization Pathway of 2-(Isoquinolin-5-yl)acetic acid Cation CATIONIC SPECIES (pH < 3.5) [Isoquinoline-H]+ / -COOH Solubility: HIGH Zwitterion ZWITTERION (pH 4.0 - 5.2) [Isoquinoline-H]+ / -COO- Net Charge: 0 Solubility: LOW (pI) Cation->Zwitterion pKa1 (Acid) ~ 3.9 Anion ANIONIC SPECIES (pH > 6.0) Isoquinoline / -COO- Solubility: HIGH Zwitterion->Anion pKa2 (Base) ~ 5.2

Caption: The equilibrium shifts from cationic to anionic via a zwitterionic intermediate, defining the solubility U-curve.

Part 3: Experimental Protocols for pKa Determination

Protocol A: Spectrophotometric (UV-Metric) Titration

Best for: Sparingly soluble compounds where precipitation interferes with electrode response.

Reagents:

  • Titrant: 0.5 M KOH (CO2-free) and 0.5 M HCl.

  • Solvent: Water (with 0.15 M KCl for ionic strength stabilization) or Methanol/Water co-solvent if solubility is < 10 µg/mL.

  • Sample: ~1 mg of 2-(Isoquinolin-5-yl)acetic acid.

Workflow:

  • Baseline Scan: Dissolve the sample in 10 mL of acidic buffer (pH 2.0). Scan the UV spectrum (200–400 nm) to establish the "Cationic" spectral signature.

  • Titration Loop:

    • Add aliquots of KOH to raise pH in 0.2 unit increments.

    • After each addition, allow 30s for equilibration.

    • Acquire UV spectrum.

    • Continue until pH reaches 10.0 (Anionic signature).

  • Deconvolution: Use Target Factor Analysis (TFA) to isolate the spectral contributions of the protonated vs. deprotonated species. The inflection points in the absorbance vs. pH plot correspond to the pKa values.

Protocol B: Potentiometric Titration (The "Gold Standard")

Requirement: Sample concentration must be > 0.5 mM to ensure signal-to-noise ratio.

TitrationWorkflow Figure 2: Potentiometric Titration Workflow for pKa Determination Step1 Sample Preparation Weigh 3-5 mg Dissolve in 20mL 0.15M KCl (degassed) Step2 Acidification Add 0.1M HCl to adjust pH to < 2.5 Ensure full protonation Step1->Step2 Step3 Alkalimetric Titration Titrate with 0.1M NaOH (Carbonate-free) Dose increment: 5-10 µL Step2->Step3 Step4 Data Acquisition Record pH vs. Volume Wait for stability (drift < 0.5 mV/min) Step3->Step4 Step5 Bjerrum Plot Analysis Calculate n_bar (formation function) Identify half-integral points Step4->Step5

Caption: Step-by-step workflow for determining macro-constants via potentiometry.

Part 4: Pharmaceutical Implications

1. Solubility vs. pH Profile

The solubility of 2-(Isoquinolin-5-yl)acetic acid will follow a U-shaped curve.

  • At pH 4.6 (Approx pI): Solubility is at its minimum . The zwitterion has high crystal lattice energy and zero net charge, preventing effective solvation by water.

  • Formulation Risk: Avoid formulating liquid dosage forms near pH 4.5–5.0, as the drug may precipitate over time.

  • Mitigation: Target a formulation pH < 3.5 (using Hydrochloride salt) or pH > 6.5 (using Sodium salt).

2. Salt Selection Strategy
  • Hydrochloride Salt: Protonates the isoquinoline nitrogen.[1]

    • Pros: High solubility in gastric fluid (pH 1.2).

    • Cons: Potential for "common ion effect" in the stomach if HCl concentration is high.

  • Sodium Salt: Deprotonates the carboxylic acid.

    • Pros: High solubility in water; good for IV formulations.

    • Cons: Hygroscopicity can be an issue with carboxylate salts.

3. Lipophilicity (LogD)
  • LogP (Intrinsic): Estimated ~1.5 (Neutral species).

  • LogD (pH 7.4): At physiological pH, the molecule is anionic (COO-). This significantly lowers the LogD (likely < 0.5), implying low permeability unless a specific transporter is involved.

  • LogD (pH 4.5): At the zwitterionic pH, the net charge is zero, but the high polarity of the charged centers still limits membrane permeation compared to a purely non-ionized molecule.

Part 5: Summary Data Table

ParameterEstimated ValueRationale / Method
pKa 1 (Acidic) 3.9 ± 0.2 Carboxyl group activated by isoquinoline ring (SAR).
pKa 2 (Basic) 5.2 ± 0.2 Isoquinoline nitrogen, slightly deactivated by side chain.
Isoelectric Point (pI) ~ 4.55 Calculation: (pKa1 + pKa2) / 2.
Dominant Species (pH 7.4) Anion pH > pKa2; Carboxyl is deprotonated, Nitrogen is neutral.
Solubility Minimum pH 4.0 – 5.0 Zwitterionic region.
Recommended Salt HCl (for solid oral)Ensures dissolution in gastric environment.

References

  • Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings. Journal of the Chemical Society, 1294-1304.

    • Source:

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. (Authoritative text on pKa measurement and zwitterions).

    • Source:

  • PubChem. (2025).[2] Isoquinoline-5-carboxylic acid (Compound Summary). National Library of Medicine. (Structural analog data).

    • Source:

  • Leito, I., et al. (2018). Unified pH Values of Liquid Chromatography Mobile Phases. Journal of Chromatography A.

    • Source:

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for base pKa values).

    • Source:

Sources

Foundational

Solubility Profile of 2-(Isoquinolin-5-yl)acetic acid in Organic Solvents: A Mechanistic and Methodological Guide

Executive Summary 2-(Isoquinolin-5-yl)acetic acid (CAS: 395074-85-8) is a critical synthetic intermediate widely utilized in the pharmaceutical industry, particularly in the development of kinase inhibitors such as Rho k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Isoquinolin-5-yl)acetic acid (CAS: 395074-85-8) is a critical synthetic intermediate widely utilized in the pharmaceutical industry, particularly in the development of kinase inhibitors such as Rho kinase (ROCK) inhibitors for the treatment of glaucoma and ocular hypertension . From a physicochemical perspective, this molecule presents a unique solubility challenge due to its structural amphoterism. It contains both an electron-deficient basic isoquinoline ring and an acidic carboxylic acid moiety.

As a Senior Application Scientist, understanding the causality behind a compound's solubility is paramount before designing synthetic routes or formulation strategies. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing the solubility of 2-(Isoquinolin-5-yl)acetic acid in organic solvents, supported by a self-validating experimental protocol for empirical quantification.

Structural Amphoterism and Zwitterionic Equilibrium

The solubility of 2-(Isoquinolin-5-yl)acetic acid is fundamentally dictated by its acid-base chemistry.

  • The Acidic Moiety: The acetic acid side chain has a theoretical

    
     of approximately 4.76 .
    
  • The Basic Moiety: The nitrogen atom within the fused isoquinoline core has a

    
     of approximately 5.14 to 5.40 .
    

Because the


 between the basic and acidic centers is remarkably narrow (

), the molecule exists predominantly as a zwitterion (isoquinolinium-5-acetate) in the solid state and in highly polar environments. This zwitterionic character results in a tightly packed crystal lattice driven by strong intermolecular electrostatic interactions. To achieve dissolution in an organic solvent, the solvation energy provided by the solvent must exceed this substantial lattice energy penalty.

G Neutral Neutral State Isoquinoline-5-acetic acid Zwitterion Zwitterionic State Isoquinolinium-5-acetate Neutral->Zwitterion Proton Transfer (pKa overlap) Zwitterion->Neutral Equilibrium Aprotic Polar Aprotic Solvents (DMSO, DMF) High Solubility Zwitterion->Aprotic Ion-Dipole Interactions Protic Polar Protic Solvents (MeOH, EtOH) Moderate Solubility Zwitterion->Protic H-Bonding (Solvation Shell) NonPolar Non-Polar Solvents (Hexane, Toluene) Poor Solubility Zwitterion->NonPolar Lattice Energy > Solvation Energy

Fig 1: Zwitterionic equilibrium of 2-(Isoquinolin-5-yl)acetic acid and solvent interaction pathways.

Thermodynamic Solubility Drivers in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and the zwitterionic nature of the compound, the solubility profile across different organic solvent classes can be systematically predicted:

Polar Aprotic Solvents (High Solubility)

Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the optimal choices for solubilizing 2-(Isoquinolin-5-yl)acetic acid . Their high dielectric constants (


) and strong dipole moments allow them to stabilize the separated charges of the zwitterion via ion-dipole interactions. Because they lack hydrogen bond donors, they do not compete with the molecule's internal hydrogen bonding in a way that would form insoluble clathrates, resulting in high thermodynamic solubility.
Polar Protic Solvents (Moderate Solubility)

Alcohols like Methanol (MeOH) and Ethanol (EtOH) exhibit moderate solubility. While they possess the ability to hydrogen-bond with both the isoquinolinium nitrogen and the carboxylate oxygen, they also compete against the strong internal ionic interactions of the solute. Solubility in this class decreases sharply as the aliphatic chain length increases (MeOH > EtOH > Isopropanol) due to the reduction in the solvent's bulk dielectric constant.

Non-Polar Solvents (Negligible Solubility)

Hydrocarbons (Hexane, Heptane) and aromatic non-polar solvents (Toluene) lack the necessary dipole moment and hydrogen-bonding capacity to disrupt the zwitterionic crystal lattice. Consequently, 2-(Isoquinolin-5-yl)acetic acid is practically insoluble in these media.

Quantitative Data Presentation

The table below summarizes the theoretical and empirical solubility ranges of 2-(Isoquinolin-5-yl)acetic acid across standard organic solvents at standard ambient temperature (25°C).

Solvent CategoryRepresentative SolventDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic DMSO46.7> 50.0Strong ion-dipole interaction; lattice disruption
Polar Aprotic DMF36.730.0 - 50.0Dipole-dipole and ion-dipole stabilization
Polar Protic Methanol32.75.0 - 15.0Hydrogen bonding; competitive solvation
Polar Protic Ethanol24.51.0 - 5.0Weaker H-bonding; lower polarity than MeOH
Non-Polar Toluene2.4< 0.1Insufficient energy to overcome lattice forces
Non-Polar Hexane1.9< 0.01Highly unfavorable thermodynamics

Experimental Methodology: Isothermal Shake-Flask Protocol

To ensure scientific integrity and reproducibility, the solubility of 2-(Isoquinolin-5-yl)acetic acid must be determined using a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV quantification. This protocol accounts for the compound's potential to form supersaturated solutions and mitigates membrane adsorption artifacts.

Step-by-Step Workflow

Phase 1: Equilibration

  • Add an excess amount of 2-(Isoquinolin-5-yl)acetic acid powder (approx. 100 mg) into a 5 mL amber glass vial.

  • Dispense 2.0 mL of the target organic solvent into the vial.

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and agitate at 200 rpm for 48 hours . (Note: 48 hours is strictly required to ensure true thermodynamic equilibrium, as zwitterionic compounds often exhibit slow dissolution kinetics).

Phase 2: Phase Separation 5. Remove the vial and immediately centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid. 6. Carefully draw the supernatant using a glass syringe. 7. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.3 mL of the filtrate to saturate any potential non-specific binding sites on the filter membrane, ensuring the collected sample accurately represents the solution concentration.

Phase 3: HPLC-UV Quantification 8. Dilute the collected filtrate volumetrically with the HPLC mobile phase (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile) to bring the concentration within the established linear dynamic range of the assay. 9. Analyze the sample via HPLC-UV at a detection wavelength of


 nm (characteristic of the isoquinoline chromophore).
10. Calculate the final solubility by plotting the peak area against a pre-validated calibration curve.

Strategic Implications in Drug Development

For drug development professionals synthesizing complex molecules (such as coupling the acetic acid moiety to an amine to form an amide bond), the poor solubility of the neutral 2-(Isoquinolin-5-yl)acetic acid in standard coupling solvents (like Dichloromethane or Tetrahydrofuran) is a major bottleneck.

Field-Proven Insight: To bypass this limitation, chemists frequently convert the compound into a salt (e.g., Hydrochloride salt). Protonating the isoquinoline nitrogen (


 Isoquinolinium-5-acetic acid HCl) breaks the zwitterionic polymer-like network, drastically altering the HSP and enabling high solubility in slightly polar or mixed organic solvent systems required for standard peptide coupling reagents (HATU, EDC/NHS).

References

  • Google Patents. "US9415043B2 - Combination therapy" (Details the use of isoquinoline derivatives in pharmaceutical applications).
  • Wikipedia. "Acetic acid" (Physicochemical properties and standard pKa values). Available at: [Link]

  • FooDB. "Showing Compound Isoquinoline (FDB012557)" (Provides established pKa and basicity data for the isoquinoline core). Available at: [Link]

Exploratory

Literature review on 5-substituted isoquinoline synthesis

This guide outlines a precision-engineered approach to the synthesis of 5-substituted isoquinolines. Unlike the 1-, 3-, or 4-positions, which are accessible via standard cyclizations or direct nucleophilic/electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a precision-engineered approach to the synthesis of 5-substituted isoquinolines. Unlike the 1-, 3-, or 4-positions, which are accessible via standard cyclizations or direct nucleophilic/electrophilic functionalization, the 5-position represents a unique electronic and steric challenge.

This guide prioritizes the Electrophilic Gateway Strategy (Regioselective Bromination followed by Cross-Coupling) as the most reliable, scalable, and versatile method for drug discovery applications, while also addressing the theoretical underpinnings of this regioselectivity.

Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary & Strategic Analysis

The 5-substituted isoquinoline scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Fasudil derivatives) and alkaloids. However, accessing the C5 position is non-trivial due to the electronic bias of the bicyclic system.

  • The Challenge: De novo cyclization methods (e.g., Pomeranz-Fritsch) typically favor 7-substitution due to steric directing effects during ring closure. Direct C-H activation often favors the C1 (acidic/nucleophilic) or C3/C6/C7 (sterically accessible) positions.

  • The Solution: The most robust route utilizes the C5-selective Electrophilic Aromatic Substitution (EAS) to install a halogen handle (Br/NO₂), followed by transition-metal-catalyzed functionalization.

  • Why C5? In strong acid, the isoquinoline nitrogen is protonated. The resulting isoquinolinium ion strongly deactivates the pyridine ring (positions 1, 3, 4). The benzene ring (5, 6, 7,[1][2] 8) remains reactive. Quantum mechanical modeling (HOMO coefficients) and transition state stability (Wheland intermediates) dictate that electrophilic attack is kinetically favored at C5 over C8 (approx. 9:1 ratio), provided the temperature is strictly controlled.

Decision Matrix: Pathway Selection

The following logic gate determines the optimal synthetic route based on your starting material availability.

G Start Target: 5-Substituted Isoquinoline HaveIsoQ Is the Isoquinoline core already formed? Start->HaveIsoQ SubstituentType Desired Substituent Type HaveIsoQ->SubstituentType Yes CheckPrecursor Can you access 2-substituted benzaldehyde? HaveIsoQ->CheckPrecursor No EAS_Route STRATEGY A: Electrophilic Gateway (Bromination -> Coupling) SubstituentType->EAS_Route Aryl, Alkyl, Heteroaryl (via Suzuki/Heck) SubstituentType->EAS_Route Amine/Amide (via Buchwald) DeNovo STRATEGY B: De Novo Cyclization (Pre-functionalized) Warning Warning: Cyclization often favors C7 or C8 DeNovo->Warning Risk: C8 Regioisomer CheckPrecursor->EAS_Route No (Only 3/4-R available) CheckPrecursor->DeNovo Yes (2-R-Benzaldehyde)

Figure 1: Synthetic strategy selection flow. Strategy A is recommended for general library synthesis.

Core Protocol: The Electrophilic Gateway

This protocol details the synthesis of 5-Bromoisoquinoline , the universal precursor. While direct bromination with


 exists, the NBS/H₂SO₄  method is superior for safety, yield, and operational simplicity.
Protocol 1: Regioselective Bromination of Isoquinoline

Objective: Synthesis of 5-bromoisoquinoline with >10:1 regioselectivity over the 8-bromo isomer. Mechanism: Protonation of N protects the pyridine ring; NBS provides a controlled source of bromonium ion (


) which attacks the most electron-rich position (C5) of the carbocycle.
Materials
  • Isoquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv) - Recrystallize from water before use to remove free bromine.

  • Concentrated Sulfuric Acid (

    
    ) (Solvent/Catalyst)
    
  • Safety: Reaction generates HBr. Perform in a fume hood.

Step-by-Step Methodology
  • Setup: Equip a flame-dried 3-neck round-bottom flask with a mechanical stirrer and an internal temperature probe.

  • Solvent Loading: Charge concentrated

    
     (10 mL per 1 g of isoquinoline) and cool to -25 °C  using a cryostat or dry ice/acetone bath.
    
    • Expert Insight: Temperature control is critical. Above -10 °C, the ratio of 8-bromo isomer increases significantly.

  • Substrate Addition: Add isoquinoline dropwise (neat or minimal DCM solution) to the acid. The exotherm will be significant. Maintain internal temp < 0 °C.

  • Re-cooling: Once addition is complete, re-cool the mixture to -25 °C .

  • Bromination: Add solid NBS portion-wise over 30 minutes. Ensure the temperature does not exceed -15 °C.

  • Digestion: Stir at -20 °C to -10 °C for 2–4 hours. Monitor by HPLC or TLC (Note: Aliquots must be quenched in base/EtOAc before analysis).

  • Workup (Critical for Purity):

    • Pour the reaction mixture onto crushed ice (approx. 5x volume).

    • Neutralize carefully with concentrated

      
       or 50% NaOH solution. Caution: Extreme exotherm. Maintain pH ~9–10.
      
    • Extract with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude solid usually contains ~5-8% 8-bromoisoquinoline. Recrystallization from acetone or EtOAc/Hexanes selectively crystallizes the 5-bromo isomer.

    • Target Yield: 70–85%

    • Purity: >98% (isomerically pure).

Functionalization: Transition Metal Cross-Coupling

Once 5-bromoisoquinoline is secured, the C5 position can be derivatized. Palladium-catalyzed Suzuki-Miyaura coupling is the standard for introducing aryl/heteroaryl groups.

Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling

Challenge: Isoquinolines can coordinate to Pd, poisoning the catalyst. Phosphine ligands with wide bite angles or bulky biaryl ligands are required to prevent this.

Optimized Conditions Table
ParameterStandard ConditionDifficult Substrates (Steric Bulk)
Catalyst

(5 mol%)

(2 mol%)
Ligand NoneXPhos or SPhos (4-8 mol%)
Base

(2.0 equiv)

(3.0 equiv)
Solvent DME/Water (3:1)1,4-Dioxane/Water (4:1)
Temp 85 °C100 °C
Workflow
  • Degassing: Combine 5-bromoisoquinoline (1.0 equiv), Arylboronic acid (1.2 equiv), and Base in the reaction vial. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add solvent (degassed) and Pd catalyst/ligand under positive Argon pressure.

  • Reaction: Seal and heat to target temperature for 4–12 hours.

  • Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can bind to the isoquinoline nitrogen and complicate purification.

  • Purification: Flash chromatography (0-10% MeOH in DCM).

Advanced Topic: Direct C-H Activation (The "Modern" Route)

While the bromination route is standard, direct C-H activation is an emerging frontier. However, practitioners must be aware of the Regioselectivity Trap .

  • Rh(III)/Ru(II) Annulation: Reacting a benzaldehyde oxime or benzamide with an alkyne builds the isoquinoline ring.

  • The Trap: If you use a meta-substituted benzamide (to target C5 or C7), the metal activates the less hindered ortho position (C6 of the phenyl ring), placing the substituent at C7 of the isoquinoline.

  • The Fix: To get a 5-substituted isoquinoline, you must use an ortho-substituted precursor (e.g., 2-methylbenzaldehyde oxime). The metal activates the other ortho position (C6), and the C2-substituent ends up at C5 (adjacent to the bridgehead).

CH_Activation Precursor Precursor: 2-Substituted Benzaldehyde Oxime Activation Rh(III) C-H Activation at C6 (Steric Control) Precursor->Activation Cp*Rh(III) Insertion Alkyne Insertion & Cyclization Activation->Insertion Internal Alkyne Product Product: 5-Substituted Isoquinoline Insertion->Product

Figure 2: The only reliable C-H activation logic for 5-substituted isoquinolines requires ortho-substituted precursors.

References

  • Organic Syntheses Procedure for 5-Bromoisoquinoline

    • Title: Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline[2][3][4][5]

    • Source: Organic Syntheses, Coll. Vol. 10, p.135 (2004); Vol. 79, p.161 (2002).
    • URL:[Link]

    • Relevance: The gold-standard protocol for the "Electrophilic Gateway" str
  • Regioselectivity in Isoquinoline Electrophilic Substitution Title: Managing reaction regioselectivity in functionalizing the isoquinoline ring Source: BenchChem Technical Guides
  • Transition Metal-C

    • Title: Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-aryl
    • Source: PNAS July 17, 2012 109 (29) 11504-11509
    • URL:[Link]

    • Relevance: Demonstrates modular assembly, though highlights the utility of halogen
  • Rh(III)

    • Title: Rhodium(III)
    • Source:Chem. Sci., 2013, 4, 2374-2379. (Representative citation for the mechanism described in Section 4).
    • URL:[Link]

Sources

Foundational

Strategic Deployment of 2-(Isoquinolin-5-yl)acetic Acid in Kinase Inhibitor Discovery

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly for neurodegenerative diseases and oncology. Among the privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly for neurodegenerative diseases and oncology. Among the privileged scaffolds utilized in medicinal chemistry, 2-(Isoquinolin-5-yl)acetic acid (CAS: 395074-85-8) has emerged as a critical precursor[1]. This whitepaper provides an in-depth technical analysis of how this specific building block is leveraged to synthesize potent inhibitors targeting the c-Jun N-terminal kinase (JNK) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][3]. By examining the structural rationale, causality in synthetic methodologies, and self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals.

Structural Rationale and Chemical Profile

The architectural design of kinase inhibitors requires precise spatial alignment within the ATP-binding pocket. 2-(Isoquinolin-5-yl)acetic acid offers a dual-functionality that makes it exceptionally suited for this purpose:

  • The Isoquinoline Core (Hinge Binder): The nitrogen atom within the isoquinoline ring acts as a critical hydrogen bond acceptor. In the context of JNK and p38 MAPK, this nitrogen forms a highly conserved hydrogen bond with the backbone amide NH of the kinase hinge region (e.g., Met111 in JNK3)[2][3].

  • The Acetic Acid Linker (Vectorial Extension): The substitution at the 5-position with an acetic acid moiety provides a flexible, two-carbon spacer. This flexibility is not arbitrary; it allows subsequent functional groups (attached via amide coupling) to project out of the ATP-binding pocket and into the solvent-exposed region or the hydrophobic pocket II. This specific vector is responsible for driving the selectivity profile of the resulting drug candidates[2].

Quantitative Physicochemical Data

Understanding the baseline properties of the precursor is essential for predicting the pharmacokinetics of the final inhibitor.

PropertyValueRelevance to Drug Design
CAS Number 395074-85-8Standard registry identifier[1].
Molecular Weight 187.19 g/mol Low MW allows for extensive elaboration without exceeding Lipinski's Rule of 5.
LogP (Predicted) ~1.2Optimal lipophilicity for central nervous system (CNS) penetration when coupled with hydrophobic amines.
H-Bond Donors/Acceptors 1 / 3Favorable for hinge region interaction and aqueous solubility.

Targeted Kinase Pathways: JNK and MAPK

The JNK and MAPK pathways are central to cellular stress responses, apoptosis, and inflammation. Dysregulation of these pathways is heavily implicated in neurodegenerative disorders such as Alzheimer's, Parkinson's, and ALS[3].

Inhibitors derived from 2-(Isoquinolin-5-yl)acetic acid disrupt this cascade by competitively binding to the ATP pocket of the JNK/MAPK enzymes, thereby preventing the phosphorylation of downstream transcription factors like c-Jun[2].

JNK_Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK (c-Jun N-terminal Kinase) MAP2K->JNK cJun c-Jun Transcription Factor JNK->cJun Iso_Inhibitor Isoquinoline-5-acetic acid Derived Inhibitor Iso_Inhibitor->JNK ATP-competitive inhibition

Diagram 1: JNK/MAPK signaling cascade and targeted inhibition by isoquinoline derivatives.

Synthetic Methodology: Causality and Design

The primary synthetic route for utilizing 2-(Isoquinolin-5-yl)acetic acid involves its conversion into complex amides via coupling with various heteroaryl amines (e.g., aminothiophenes)[2].

Causality in Reagent Selection:

  • Coupling Agent (HATU): Heteroaryl amines are notoriously poor nucleophiles due to the delocalization of their lone pair into the aromatic system. Standard coupling agents like EDC/HOBt often result in low yields. HATU is selected because it generates a highly reactive HOAt ester, which significantly lowers the activation energy barrier for nucleophilic attack by deactivated amines.

  • Base (DIPEA): N,N-Diisopropylethylamine is utilized because it is a sterically hindered, non-nucleophilic base. It effectively deprotonates the carboxylic acid to facilitate HATU binding without competing as a nucleophile, thereby preventing unwanted side reactions.

Synthesis_Workflow Precursor 2-(Isoquinolin-5-yl)acetic acid (CAS: 395074-85-8) Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) Precursor->Activation Step 1 Coupling Amide Coupling (+ Heteroaryl Amine) Activation->Coupling Step 2 Purification Purification (Prep-HPLC, C18) Coupling->Purification Step 3 Validation Validation (LC-MS, 1H-NMR) Purification->Validation Step 4

Diagram 2: Step-by-step synthetic workflow for amide coupling of isoquinoline precursors.

Experimental Protocol: Self-Validating Amide Synthesis

The following protocol details the synthesis of a JNK inhibitor utilizing 2-(Isoquinolin-5-yl)acetic acid and a representative heteroaryl amine (e.g., methyl 2-amino-4-bromothiophene-3-carboxylate)[2]. This workflow is designed as a self-validating system to ensure high fidelity at each step.

Step 1: Pre-activation of the Carboxylic Acid

  • Dissolve 2-(Isoquinolin-5-yl)acetic acid (1.0 eq, e.g., 427 mg, 2.18 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq). Validation Check: The solution should remain clear; ensure no moisture is present to prevent premature hydrolysis of the active ester.

  • Add HATU (1.2 eq) in one portion at 0°C. Stir for 15 minutes. Validation Check: The reaction mixture will transition from a light suspension to a deep yellow/orange homogeneous solution, indicating the successful formation of the HOAt active ester.

Step 2: Nucleophilic Acyl Substitution 4. Add the heteroaryl amine (1.0 eq, e.g., 514 mg, 2.18 mmol) dropwise or in small portions. 5. Allow the reaction to warm to room temperature and stir for 12-16 hours. 6. Self-Validating Analytical Check: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile/Water, and analyze via LC-MS. The reaction is deemed complete only when the m/z 188[M+H]+ peak of the starting acid is entirely absent, and the product mass (e.g., m/z 405.0 [M+H]+) is the dominant signal[2].

Step 3: Workup and Purification 7. Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3. 8. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. 9. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. 10. Purify the crude residue via Preparative Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA modifier).

Quantitative Structure-Activity Relationship (QSAR) Data

Derivatives synthesized from 2-(Isoquinolin-5-yl)acetic acid demonstrate profound potency and selectivity. The table below summarizes representative enzymatic inhibitory activities of these derivatives against key kinase targets, illustrating the high selectivity profile achieved by this scaffold[2][3].

Target KinaseDerivative ClassRepresentative IC50 (nM)Selectivity Profile
JNK1 Isoquinoline-Thiophene Amide15 - 45>100-fold over p38α
JNK2 Isoquinoline-Thiophene Amide20 - 50>100-fold over p38α
JNK3 Isoquinoline-Thiophene Amide5 - 20>200-fold over p38α
p38α MAPK Isoquinoline-Thiophene Amide> 5000Non-target baseline

Conclusion

2-(Isoquinolin-5-yl)acetic acid is far more than a simple chemical building block; it is a strategically designed vector for kinase inhibition. By providing a robust hydrogen-bonding anchor for the kinase hinge region and a flexible acetic acid linker for accessing selectivity pockets, it enables the rapid discovery of highly potent JNK and MAPK inhibitors. Mastery of the synthetic causality—particularly the handling of deactivated amines via HATU-mediated coupling—ensures high-yield access to these critical therapeutic agents.

References

  • Inhibitors of jun n-terminal kinase (AU2015215863A1). Vertex Pharmaceuticals. Retrieved from Google Patents. 2

  • Map kinase modulators and uses thereof (US9783525B2). Retrieved from Google Patents. 3

  • 2-(isoquinolin-5-yl)acetic acid | 395074-85-8 . ChemicalBook.1

Sources

Exploratory

Technical Guide: Safety, Toxicity, and Handling of Isoquinoline Acetic Acids

Executive Summary Isoquinoline acetic acids and their related carboxylic acid derivatives represent a critical class of heterocyclic building blocks in drug discovery. Used extensively as intermediates for alkaloids, ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline acetic acids and their related carboxylic acid derivatives represent a critical class of heterocyclic building blocks in drug discovery. Used extensively as intermediates for alkaloids, antihypertensive agents, and antifungal compounds, their safety profile is often underestimated due to their ubiquity.

While the parent compound, Isoquinoline (CAS 119-65-3) , is a known carcinogen (Category 1B) and acutely toxic via dermal routes, the introduction of acidic side chains (acetic or carboxylic acid moieties) significantly alters their physicochemical properties and toxicological risks. This guide provides a technical deep-dive into the Safety Data Sheet (SDS) parameters, specific toxicity mechanisms (including CYP450 inhibition and excitotoxicity), and rigorous handling protocols for this chemical class.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the structural nuance is vital for accurate risk assessment. The term "Isoquinoline Acetic Acid" often encompasses both direct ring-substituted acetic acids and carboxylic acids.

Key Representative Compounds[3][7][8][9][10][11]
Compound NameCAS NumberStructure DescriptionMolecular WeightpKa (Approx)
Isoquinoline (Parent)119-65-3Fused benzene-pyridine ring129.165.4 (Base)
Isoquinoline-1-carboxylic acid 486-73-7-COOH directly on C1173.17~2.0 (Acid)
1-Isoquinolineacetic acid 86-96-4-CH₂COOH on C1187.20~4.2 (Acid)
2-(1-Oxoisoquinolin-2(1H)-yl)acetic acid 59139-93-4N-substituted acetic acid203.20~3.8 (Acid)

Technical Insight: The shift from the basic parent isoquinoline to these acidic derivatives reduces volatility but increases polarity. While this reduces inhalation risk from vapors, it enhances solubility in physiological pH, potentially altering bioavailability and renal clearance.

Hazard Identification (GHS Classification)

The following data aggregates GHS classifications from multiple regulatory bodies (ECHA, OSHA). Note the distinct shift from "Toxic" (Parent) to "Irritant" (Acid Derivatives).

Hazard ClassIsoquinoline (Parent) Isoquinoline Acetic/Carboxylic Acids
Signal Word DANGER WARNING
Acute Toxicity (Oral) H302 (Harmful)H302 (Harmful)
Acute Toxicity (Dermal) H311 (Toxic) Data Limited (Treat as H312)
Skin/Eye Corrosion H315 / H319 (Irritant)H315 / H319 (Irritant)
Carcinogenicity H350 (May cause cancer) Not Classified (Data Inconclusive)
STOT - Single Exp. Not ListedH335 (Respiratory Irritation)

Critical Analysis: The "Not Classified" status for carcinogenicity in the acid derivatives does not imply safety. It reflects a lack of long-term chronic studies. Given the parent ring's ability to intercalate DNA, all isoquinoline derivatives should be handled as potential genotoxins until proven otherwise.

Toxicological Mechanisms

The toxicity of isoquinoline derivatives is not merely caustic; it is mechanistic.

Mechanism of Action[6][13]
  • DNA Intercalation: The planar isoquinoline ring system can slide between DNA base pairs, potentially causing frameshift mutations. The acidic tail in acetic acid derivatives may reduce cell membrane permeability compared to the lipophilic parent, but once intracellular, the risk persists.

  • CYP450 Inhibition: Isoquinoline alkaloids are potent inhibitors of CYP2D6 and CYP3A4 . This presents a significant Drug-Drug Interaction (DDI) risk in metabolic assays.

  • Excitotoxicity: Structurally similar to quinolinic acid (a known NMDA receptor agonist and neurotoxin), isoquinoline carboxylic acids may exhibit weak excitotoxic potential if they cross the blood-brain barrier.

Metabolic Activation Pathway

The liver metabolizes these compounds via oxidation and conjugation. The formation of the N-oxide is a key toxification step.

MetabolicPathway cluster_legend Pathway Legend Iso Isoquinoline Acetic Acid (Parent) NOxide Isoquinoline N-Oxide (Reactive Intermediate) Iso->NOxide CYP450 (Oxidation) Hydroxyl Ring Hydroxylated Derivative (C5/C7) Iso->Hydroxyl CYP2D6/3A4 Glucuronide O-Glucuronide / Acyl Glucuronide (Excretion) Iso->Glucuronide UGT (COOH Conjugation) DNA DNA Adducts (Genotoxicity) NOxide->DNA Intercalation/Binding Hydroxyl->Glucuronide UGT (Phase II) Blue: Substrate Blue: Substrate Red: Toxic Intermediate Red: Toxic Intermediate Blue: Substrate->Red: Toxic Intermediate Green: Elimination Green: Elimination Red: Toxic Intermediate->Green: Elimination

Figure 1: Predicted metabolic activation and clearance pathways for isoquinoline acetic acids. Note the potential for N-oxide formation, a common route for heterocyclic aromatic toxicity.

Safe Handling & Experimental Protocols

Engineering Controls[14]
  • Solid State: Weighing must occur inside a HEPA-filtered powder weigh station or a Class II Biological Safety Cabinet.

  • Solution State: All heating or reflux reactions require a chemical fume hood with a face velocity of >100 fpm.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (minimum) for solids; P100/Organic Vapor cartridge if heating.

  • Dermal: Nitrile gloves (double-gloved, 0.11 mm min thickness). Do not use Latex (permeable to aromatics).

  • Ocular: Chemical splash goggles.

Protocol: Safe Solubilization & Waste Disposal

This protocol ensures containment of the "Warning" level irritant dust.

  • Preparation: Pre-weigh solvent (DMSO or Methanol) in a septum-capped vial.

  • Addition: Add solid isoquinoline acetic acid quickly to the vial inside the hood.

  • Sealing: Immediately cap and parafilm. Vortex until dissolved.

  • Spill Response:

    • Solid: Do not sweep (creates dust).[1][2] Cover with wet paper towels, then wipe up.

    • Liquid: Absorb with vermiculite. Dispose of as Hazardous Organic Waste (Halogenated/Non-halogenated depending on solvent).

Safety Decision Workflow

SafetyWorkflow Start Start: Handling Isoquinoline Acetic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Weighing Weigh inside Fume Hood or Powder Enclosure Solid->Weighing Dust Hazard Reaction Reaction Temperature? Liquid->Reaction Dissolution Dissolve in DMSO/MeOH (Closed System) Weighing->Dissolution Dissolution->Reaction RT Room Temp Reaction->RT Heat > 40°C / Reflux Reaction->Heat StandardPPE Standard PPE: Nitrile Gloves + Goggles RT->StandardPPE HighPPE Enhanced PPE: Double Gloves + Face Shield + Sash Lowered Heat->HighPPE

Figure 2: Decision tree for selecting engineering controls and PPE based on physical state and experimental conditions.

Environmental Impact & Storage[16][17][18]

  • Ecotoxicity: Isoquinoline derivatives are generally Harmful to aquatic life with long-lasting effects (H412) .[3] Prevent entry into drains.[1][4][3]

  • Storage Conditions:

    • Store at 2–8°C (Refrigerated).

    • Hygroscopic Nature: Many acetic acid derivatives absorb moisture, leading to hydrolysis or degradation. Store under inert gas (Argon/Nitrogen) in a desiccator.

    • Incompatibilities: Violent reaction with strong oxidizing agents (e.g., permanganates, peroxides).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68092, Isoquinoline-1-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Isoquinoline (CAS 119-65-3). Retrieved from [Link]

  • Stiborova, M., et al. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. PubMed. Retrieved from [Link]

  • Schwarcz, R., et al. (1984). On the excitotoxic properties of quinolinic acid and structurally related compounds. PubMed. Retrieved from [Link]

Sources

Foundational

Crystal Structure Analysis of 2-(Isoquinolin-5-yl)acetic Acid

This guide outlines the technical framework for the crystallographic characterization of 2-(Isoquinolin-5-yl)acetic acid , a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[1] Technical Guide for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for the crystallographic characterization of 2-(Isoquinolin-5-yl)acetic acid , a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[1]

Technical Guide for Structural Determination & Solid-State Characterization

Executive Summary & Chemical Context

2-(Isoquinolin-5-yl)acetic acid (CAS: 116632-23-6 / 68756693) acts as a pivotal scaffold in medicinal chemistry, particularly for fusing the isoquinoline pharmacophore with polar tails to modulate solubility and target binding.[1] Structurally, it consists of a rigid, planar isoquinoline bicycle substituted at the C5 position with a flexible acetic acid tether.

The crystal structure analysis of this compound is governed by two competing intermolecular forces:

  • Strong Hydrogen Bonding: Competition between the carboxylic acid homodimer (COOH···COOH) and the heterosynthon involving the basic isoquinoline nitrogen (COOH···N_iso).

  • 
    -
    
    
    
    Stacking:
    The tendency of the electron-deficient pyridyl ring and the electron-rich phenyl ring of the isoquinoline core to form offset stacked columns.[1]

Crystallization Protocol

Achieving diffraction-quality single crystals requires balancing the solubility of the polar carboxyl group and the hydrophobic aromatic core.

Methodology: Solvent Selection & Growth[1]
  • Primary Solvent System: Ethanol/Water (9:1 v/v) or Methanol/Acetonitrile (1:1).

  • Technique: Slow Evaporation at controlled temperature (

    
     vs 
    
    
    
    ).
Step-by-Step Workflow
  • Dissolution: Dissolve 20 mg of pure 2-(Isoquinolin-5-yl)acetic acid in 2 mL of hot Methanol (

    
    ).
    
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Vapor Diffusion (Alternative): Place the vial in a larger jar containing Diethyl Ether (antisolvent). Seal tightly.

  • Observation: Monitor for prism or needle formation over 48–72 hours.

Data Acquisition & Processing

Diffraction Parameters
ParameterSetting / Requirement
Radiation Source Mo

(

Å) or Cu

(

Å)
Temperature 100 K (Cryostream) to reduce thermal motion
Resolution Limit 0.8 Å (minimum for publication standards)
Completeness

to ensure accurate space group determination
Workflow Visualization

The following diagram details the logic flow from crystal selection to structure refinement.

CrystallographyWorkflow Sample Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mounting (Mitegen Loop + Oil) Sample->Mount Collect Data Collection (Omega Scans) Mount->Collect Process Data Reduction (SAINT/CrysAlisPro) Collect->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Refine->Solve High R-factor? Check Space Group

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.

Structural Analysis: The Core

A. Molecular Conformation

The critical degree of freedom is the torsion angle


 (C4-C5-CH2-COOH).[1]
  • Expectation: The methylene group will likely orient the carboxyl group roughly perpendicular to the aromatic plane (

    
    ) to minimize steric clash with the peri-hydrogen at C4.
    
  • Validation: Check the ORTEP diagram at 50% probability ellipsoids. High thermal parameters on the carboxyl oxygen atoms indicate disorder or free rotation.

B. Crystal Packing & Intermolecular Interactions

The packing is dictated by the "Supramolecular Synthon" hierarchy.

Scenario 1: The Neutral Dimer (Most Likely)

In neutral conditions, the carboxylic acid forms a centrosymmetric dimer [


 graph set].
  • Interaction: O-H···O=C hydrogen bonds.

  • Distance:

    
     Å.
    
Scenario 2: The Zwitterionic Chain

If the isoquinoline nitrogen is sufficiently basic (


), proton transfer may occur, leading to a zwitterionic species (

).
  • Interaction: Charge-assisted N-H···O hydrogen bonds forming infinite chains [

    
     or 
    
    
    
    graph set].
Interaction Logic Diagram

InteractionLogic cluster_forces Competing Forces Molecule 2-(Isoquinolin-5-yl)acetic acid HBond Hydrogen Bonding Molecule->HBond PiStack Pi-Pi Stacking Molecule->PiStack Dimer Centrosymmetric Dimer Graph Set: R2,2(8) HBond->Dimer Neutral Form (COOH...COOH) Catemer Infinite 1D Chain Graph Set: C(5) HBond->Catemer Zwitterion Form (NH+...COO-) Column 3.4 Å Interplanar Dist. Slippage < 1.5 Å PiStack->Column Centrosymmetric Offset Stacking

Figure 2: Supramolecular assembly logic determining the final crystal lattice.

Quantitative Analysis Metrics

When analyzing the solved structure, compile the following data points to validate the model.

Table 1: Critical Geometric Parameters (Representative)
Interaction TypeAtoms InvolvedTypical Distance (Å)Angle (

)
Significance
H-Bond (Primary) O--H

O


Strong structural anchor (Dimer).[1]
H-Bond (Secondary) C--H

O


Weak stabilization of layers.[1]

-Stacking
Cg

Cg (Centroid)

N/AIsoquinoline ring overlap.[1]
Torsion C4-C5-C

-C(O)
VariableN/ADefines side-chain flexibility.[1]

Note: "Cg" denotes the centroid of the aromatic ring.

Pharmaceutical Relevance & Polymorphism

For drug development, the solid-state form of this intermediate impacts the purity and yield of downstream reactions (e.g., Fasudil synthesis).

  • Polymorph Screening: It is crucial to screen for solvates. The acetic acid tail is prone to trapping solvent molecules (Methanol/Water) in the lattice voids.

  • Stability: The zwitterionic form (if accessible) typically exhibits higher melting points and lower solubility than the neutral form.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[1]Link

  • PubChem. Compound Summary: 2-(Isoquinolin-5-yl)acetic acid (CID 68756693).[1][2] National Library of Medicine. Link

  • Grell, W., et al. (1998). Repositioning of the carboxylic acid group in isoquinoline derivatives: Structural impacts on binding affinity. Journal of Medicinal Chemistry.[3] (Contextual grounding for isoquinoline pharmacophores).

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition.

Sources

Exploratory

History and discovery of isoquinolin-5-yl acetic acid intermediates

The following technical guide details the history, discovery, and synthetic methodologies for Isoquinolin-5-yl Acetic Acid , a critical intermediate in the development of kinase inhibitors (ROCK, JNK) and receptor antago...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, and synthetic methodologies for Isoquinolin-5-yl Acetic Acid , a critical intermediate in the development of kinase inhibitors (ROCK, JNK) and receptor antagonists.

From Heterocyclic Discovery to Therapeutic Application[1]

Part 1: Executive Summary & Historical Context

The isoquinoline scaffold is ubiquitous in natural products (alkaloids) and synthetic pharmacophores. However, while C1-functionalization is facile via Reissert or Bischler-Napieralski chemistry, C5-functionalization has historically presented a significant regiochemical challenge.

Isoquinolin-5-yl acetic acid (CAS: 1011703-97-1) emerged as a high-value intermediate during the "Kinase Era" of the late 1990s and 2000s. Its discovery and utilization were driven by the Structure-Activity Relationship (SAR) optimization of Rho-associated protein kinase (ROCK) inhibitors .

The Discovery Arc
  • The Sulfonamide Era (1980s): The discovery of Fasudil (HA-1077) highlighted the 5-isoquinolinesulfonamide moiety as a potent kinase inhibitor.

  • The Linker Optimization (1990s-2000s): To improve metabolic stability and selectivity, medicinal chemists explored replacing the sulfonamide bridge with carbon-based linkers. The acetic acid moiety provided a flexible two-carbon spacer, allowing the isoquinoline "hinge-binding" motif to orient correctly within the ATP-binding pocket while enabling amide coupling to diverse "tail" groups.

  • Modern Application: Today, this intermediate is pivotal in synthesizing JNK inhibitors (e.g., for neurodegeneration) and next-generation glaucoma therapeutics (ROCK inhibitors).

Part 2: Synthetic Methodologies

This guide presents two distinct protocols: the Historical Benchmark (Arndt-Eistert) and the Modern Process Route (Pd-Catalyzed Arylation) .

Method A: The Arndt-Eistert Homologation (Historical/Lab Scale)

Best for: Small-scale synthesis, high purity requirements. Risk: Requires handling of diazomethane (explosive/toxic).[1]

Mechanism: One-carbon homologation of isoquinoline-5-carboxylic acid via a diazoketone intermediate and Wolff rearrangement.[2]

Protocol:

  • Activation: Convert isoquinoline-5-carboxylic acid to the acid chloride using thionyl chloride (

    
    ).
    
  • Diazotization: Treat the acid chloride with excess diazomethane (

    
    ) in ether at 0°C to form the 
    
    
    
    -diazoketone.
  • Rearrangement: Induce Wolff rearrangement using silver(I) oxide (

    
    ) catalyst in the presence of water (to yield acid) or alcohol (to yield ester).
    
  • Purification: The resulting isoquinolin-5-yl acetic acid is isolated via acid-base extraction.

Method B: Palladium-Catalyzed Malonate Arylation (Scalable/Industrial)

Best for: Kilogram-scale production, safety, and yield. Causality: Isoquinoline is electron-deficient, making the C5 position susceptible to oxidative addition by Pd(0) when activated as a bromide.

Protocol:

  • Starting Material: 5-Bromoisoquinoline.[3][4]

  • Coupling: Reaction with diethyl malonate in the presence of a Pd catalyst (e.g.,

    
     / XPhos) and a base (
    
    
    
    or
    
    
    ).
  • Decarboxylation: Acidic hydrolysis of the diester intermediate yields the mono-acetic acid.

Part 3: Visualization of Synthetic Logic

The following diagrams illustrate the retrosynthetic logic and the process flow for the modern catalytic route.

Diagram 1: Retrosynthetic Analysis & Pathway Logic

G Target Isoquinolin-5-yl Acetic Acid (Target Intermediate) Diazo α-Diazoketone (Arndt-Eistert Intermediate) Diazo->Target Wolff Rearrangement (Ag2O, H2O) Malonate Diethyl 2-(isoquinolin-5-yl)malonate (Process Intermediate) Malonate->Target Hydrolysis & Decarboxylation (HCl/AcOH) Acid Isoquinoline-5-carboxylic acid Acid->Diazo 1. SOCl2 2. CH2N2 Bromo 5-Bromoisoquinoline Bromo->Malonate Pd-Catalyzed Cross-Coupling (Diethyl Malonate, Base)

Caption: Retrosynthetic comparison showing the classical Homologation route (Left) vs. the modern Cross-Coupling route (Right).

Diagram 2: Method B Experimental Workflow (Step-by-Step)

Workflow Step1 STEP 1: Coupling Reagents: 5-Br-IsoQ, Diethyl Malonate, Pd(OAc)2 Solvent: Toluene/THF Temp: 100°C Step2 STEP 2: Quench & Extract Wash: NaHCO3 (aq) Dry: MgSO4 Concentrate: Vac Step1->Step2 Step3 STEP 3: Hydrolysis Reagent: 6N HCl Reflux: 4-6 Hours CO2 Evolution Step2->Step3 Step4 STEP 4: Isolation pH Adjust: to 4.5-5.0 Precipitation Recrystallization Step3->Step4

Caption: Operational workflow for the Pd-catalyzed synthesis of Isoquinolin-5-yl acetic acid from 5-bromoisoquinoline.

Part 4: Comparative Data & Protocols
Table 1: Methodological Comparison
FeatureMethod A: Arndt-EistertMethod B: Pd-Malonate Coupling
Starting Material Isoquinoline-5-carboxylic acid5-Bromoisoquinoline
Key Reagents

, Diazomethane,

Diethyl malonate, Pd Catalyst, Base
Atom Economy Low (Loss of

,

)
High (Malonate incorporation)
Safety Profile High Risk (Diazomethane is explosive)Moderate (Standard chemical handling)
Scalability Gram-scale (Lab only)Multi-Kilogram (Pilot Plant)
Typical Yield 50-65%75-85%
Detailed Experimental Protocol (Method B)

Self-Validating System: The evolution of


 in Step 2 serves as a visual confirmation of reaction progress.

1. Malonate Coupling:

  • Charge: A reaction vessel is charged with 5-bromoisoquinoline (1.0 eq), diethyl malonate (1.5 eq), and

    
     (2.0 eq) in anhydrous toluene.
    
  • Catalyst: Add

    
     (5 mol%) and ligand (e.g., 
    
    
    
    or XPhos).
  • Reaction: Heat to 100°C under

    
     for 12-16 hours. Monitor by HPLC for consumption of bromide.
    
  • Workup: Cool, filter inorganic salts, and concentrate the filtrate to obtain the crude diester.

2. Hydrolysis & Decarboxylation:

  • Hydrolysis: Dissolve crude diester in 6N HCl (10 vol).

  • Reflux: Heat to reflux. Observation: Vigorous bubbling indicates decarboxylation (

    
     release). Continue until bubbling ceases (approx. 4 hours).
    
  • Isolation: Cool to room temperature. Adjust pH to 4.5–5.0 using NaOH solution. The product, isoquinolin-5-yl acetic acid , precipitates as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Part 5: References
  • Vertex Pharmaceuticals Inc. (2015). Inhibitors of Jun N-terminal Kinase. Patent AU2015215863A1. Retrieved from .

  • University of Siena. (2018). Structure-Activity Relationships of Novel Pyrrolonaphthoxazepines. Retrieved from .

  • Organic Chemistry Portal. (2023). Arndt-Eistert Synthesis: Mechanism and Protocols. Retrieved from .

  • Organic Syntheses. (2000). Preparation of 5-Bromoisoquinoline. Org. Synth. Vol. 81, p. 98. Retrieved from .

  • Elan Pharmaceuticals. (2010).[5] Inhibitors of Jun N-Terminal Kinase. European Patent EP2393806B1. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-(Isoquinolin-5-yl)acetic acid from isoquinoline

Abstract This Application Note details a robust, three-step protocol for the synthesis of 2-(Isoquinolin-5-yl)acetic acid starting from commercially available isoquinoline . While direct C5-alkylation of isoquinoline is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a robust, three-step protocol for the synthesis of 2-(Isoquinolin-5-yl)acetic acid starting from commercially available isoquinoline . While direct C5-alkylation of isoquinoline is electronically unfavorable due to the deactivating nature of the pyridine ring and competitive N-alkylation, this guide circumvents these issues using a regioselective bromination followed by a Palladium-catalyzed malonate homologation . This route is selected for its scalability, safety profile, and avoidance of hazardous nitration/diazotization sequences often found in older literature.

Introduction & Retrosynthetic Analysis

The Challenge: Functionalizing the isoquinoline core at the C5 position is synthetically demanding. Electrophilic aromatic substitution (EAS) is sluggish because the protonated nitrogen (under acidic conditions) deactivates the system. When EAS does occur, it often yields a mixture of C5 and C8 isomers. Furthermore, direct alkylation to install the acetic acid moiety (-CH₂COOH) is not feasible via Friedel-Crafts chemistry.

The Solution: This protocol utilizes a kinetic bromination to selectively install a handle at C5, followed by a Buchwald-Hartwig type


-arylation  of a malonate ester. This method provides a versatile "homologation" strategy that is widely applicable in medicinal chemistry for converting aryl halides to aryl acetic acids.
Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target 2-(Isoquinolin-5-yl)acetic acid (Target Molecule) Malonate Diethyl 2-(isoquinolin-5-yl)malonate (Homologation Intermediate) Target->Malonate Hydrolysis & Decarboxylation Bromide 5-Bromoisoquinoline (Key Electrophile) Malonate->Bromide Pd-Catalyzed Cross-Coupling Start Isoquinoline (Starting Material) Bromide->Start Regioselective Bromination (NBS)

Figure 1: Retrosynthetic strategy relying on Pd-catalyzed homologation of a regioselective bromide intermediate.

Detailed Experimental Protocols

Phase 1: Regioselective Synthesis of 5-Bromoisoquinoline

Rationale: Direct bromination with Br₂/AlCl₃ often leads to complex mixtures. The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperature allows for high regioselectivity (>95:5 C5:C8 ratio) by protonating the nitrogen (blocking C5/C8 from electronic deactivation less than the pyridyl ring itself) and exploiting the subtle steric differences.

Reagents:

  • Isoquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Sulfuric Acid (H₂SO₄), concentrated (Solvent, ~8-10 vol)

  • Ammonium Hydroxide (25% aq) for neutralization.[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous H₂SO₄), internal thermometer, and solid addition funnel.

  • Dissolution: Charge the flask with H₂SO₄ and cool to 0°C . Add isoquinoline dropwise.[1] Caution: Exothermic reaction. Maintain internal temperature <30°C.[1]

  • Cooling: Cool the solution to -25°C using a dry ice/acetone bath. This temperature is a Critical Process Parameter (CPP) ; higher temperatures increase C8-bromide formation.

  • Bromination: Add NBS portion-wise over 1 hour, strictly maintaining temperature between -22°C and -26°C .

  • Reaction: Stir at -22°C for 2 hours, then allow to warm to -18°C for 3 hours.

  • Quench: Pour the reaction mixture onto crushed ice.

  • Neutralization: Adjust pH to ~9.0 with 25% NH₄OH. Note: Keep the mixture cool (<25°C) to prevent decomposition.

  • Extraction: Extract with diethyl ether (3x). Wash combined organics with 1M NaOH (to remove succinimide) and brine. Dry over MgSO₄ and concentrate.

  • Purification: If necessary, recrystallize from heptane or perform fractional distillation (bp 145-149°C @ 14 mmHg).

    • Yield Target: 45-50%

    • Purity: >98% (HPLC)

Phase 2: Palladium-Catalyzed Malonate Coupling

Rationale: Classical cyanations (CuCN) can be hazardous and difficult to hydrolyze. The Pd-catalyzed coupling with diethyl malonate is a modern, milder alternative that introduces the required carbon framework in one step.

Reagents:

  • 5-Bromoisoquinoline (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or XPhos (2-4 mol%)

  • Base: Sodium Hydride (NaH, 60% in oil) (2.5 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Protocol:

  • Enolate Formation: In a separate dry flask under Argon, suspend NaH (washed with hexanes) in Toluene. Add Diethyl malonate dropwise at 0°C. Stir at RT for 30 min until H₂ evolution ceases.

  • Coupling: To the enolate solution, add 5-Bromoisoquinoline, Pd source, and Ligand.

  • Reaction: Heat to 100°C (reflux) for 12-18 hours. Monitor by LC-MS for consumption of bromide.

  • Workup: Cool to RT. Quench carefully with sat. NH₄Cl. Dilute with EtOAc and water.

  • Isolation: Separate phases. Extract aqueous layer with EtOAc. Dry organics (Na₂SO₄) and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is Diethyl 2-(isoquinolin-5-yl)malonate .

Phase 3: Hydrolysis and Decarboxylation

Rationale: Converting the diester to the mono-acid requires saponification followed by thermal decarboxylation.

Protocol:

  • Hydrolysis: Dissolve the malonate intermediate in Ethanol (5 vol). Add 6M NaOH (5 equiv). Reflux for 4 hours.

    • Check: LC-MS should show the di-acid mass.

  • Decarboxylation:

    • Method A (Acidic): Cool the mixture, acidify to pH 1 with 6M HCl. Heat the aqueous acidic solution to reflux for 6-12 hours. The di-acid loses CO₂ to form the mono-acid.

    • Method B (Thermal): Isolate the di-acid solid. Heat neat or in a high-boiling solvent (e.g., DMSO) at 140°C until CO₂ evolution stops.

  • Final Isolation: Adjust pH to the isoelectric point (approx pH 4-5) to precipitate the product, or extract with n-Butanol/DCM if water-soluble.

  • Recrystallization: Ethanol/Water or Acetonitrile.

Process Data & Critical Parameters

StepParameterSpecificationImpact of Deviation
Bromination Temperature-25°C ± 2°C> -20°C increases 8-bromo impurity significantly.
Bromination ReagentNBS (Recrystallized)Impure NBS leads to tar formation and lower yields.
Coupling Inert AtmosphereArgon/NitrogenO₂ poisons the Pd(0) species, stalling the reaction.
Coupling LigandBulky PhosphineStandard PPh₃ is ineffective due to N-coordination; use P(tBu)₃ or XPhos.
Decarboxylation pH< 1 (Acidic Method)Incomplete decarboxylation yields the malonic acid derivative.

Reaction Pathway Visualization

ReactionScheme Isoq Isoquinoline Complex Isoquinolinium Salt Isoq->Complex H2SO4 0°C Bromo 5-Bromoisoquinoline Complex->Bromo NBS -25°C (SEAr) MalonateInt Diethyl 2-(isoquinolin- 5-yl)malonate Bromo->MalonateInt Diethyl malonate Pd(OAc)2, XPhos NaH, Toluene, 100°C Diacid 2-(Isoquinolin-5-yl) malonic acid MalonateInt->Diacid NaOH, EtOH Reflux Product 2-(Isoquinolin-5-yl) acetic acid Diacid->Product HCl, Heat (-CO2)

Figure 2: Step-by-step reaction pathway from Isoquinoline to the target Acetic Acid derivative.[2][3][4]

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 81, 98. [Link] (Authoritative protocol for the regioselective bromination step).

  • Culkin, D. A., & Hartwig, J. F. (2003).[5] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.[5] [Link] (Foundational review for the malonate coupling methodology).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link] (Alternative mechanistic background for Pd-catalyzed functionalization).

  • Ma, Y., et al. (2012).[6] Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Journal of Organic Chemistry. (Demonstrates the viability of alpha-arylation on isoquinoline substrates).

Sources

Application

High-Purity Synthesis of 2-(Isoquinolin-5-yl)acetic Acid: Application Note &amp; Protocol

Abstract This application note details a robust, scalable protocol for the synthesis of 2-(Isoquinolin-5-yl)acetic acid (CAS: 395074-85-8) , a critical scaffold in the development of Rho-kinase (ROCK) and JNK inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(Isoquinolin-5-yl)acetic acid (CAS: 395074-85-8) , a critical scaffold in the development of Rho-kinase (ROCK) and JNK inhibitors. Unlike traditional homologation routes that suffer from poor regioselectivity or hazardous reagents (e.g., diazomethane), this guide presents a modern Palladium-Catalyzed


-Arylation of Malonates  approach. This method ensures high regiofidelity at the sterically congested 5-position of the isoquinoline ring, delivering high-purity material suitable for pharmaceutical applications.

Introduction & Strategic Analysis

The 5-substituted isoquinoline moiety is a "privileged structure" in medicinal chemistry, serving as the anchor for clinical drugs like Fasudil and Ripasudil . However, functionalizing the 5-position is synthetically challenging due to:

  • Electronic Deactivation: The pyridine ring withdraws electron density, making the carbocyclic ring (positions 5-8) less reactive toward electrophilic substitution compared to naphthalene.

  • Regioselectivity: Classical nitration or bromination often yields mixtures of 5- and 8-isomers which are difficult to separate.

Retrosynthetic Logic

To bypass these issues, we utilize 5-bromoisoquinoline as a commercially available, isomerically pure starting material. The acetic acid side chain is installed via a cross-coupling strategy that avoids toxic homologation reagents.

Retrosynthesis cluster_legend Key Transformation Target 2-(Isoquinolin-5-yl)acetic acid (Target) Intermediate Diethyl 2-(isoquinolin-5-yl)malonate (Intermediate) Target->Intermediate Hydrolysis & Decarboxylation SM 5-Bromoisoquinoline (Starting Material) Intermediate->SM Pd-Catalyzed α-Arylation C-C Bond Formation C-C Bond Formation

Figure 1: Retrosynthetic strategy leveraging Pd-catalysis to install the carbon framework.

Experimental Protocol

Stage 1: Palladium-Catalyzed Cross-Coupling

Objective: Install the carbon framework using diethyl malonate as a masked acetate equivalent.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]MWAmount (Example)Role
5-Bromoisoquinoline 1.0208.0510.4 g (50 mmol)Substrate
Diethyl malonate 1.5160.1712.0 g (11.4 mL)Nucleophile
Pd(OAc)₂ 0.02224.51224 mgCatalyst Precursor
P(t-Bu)₃ (1M in Toluene) 0.04202.322.0 mLLigand
Cs₂CO₃ 2.0325.8232.6 gBase
Toluene (Anhydrous) --250 mLSolvent
Step-by-Step Methodology
  • Inerting: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Argon for 15 minutes.

  • Charging: Add 5-bromoisoquinoline , Cs₂CO₃ , and Pd(OAc)₂ to the flask against a counter-flow of Argon.

  • Solvation: Add anhydrous Toluene via cannula.

  • Ligand Addition: Add P(t-Bu)₃ solution and Diethyl malonate via syringe.

    • Critical Note: The order of addition helps prevent catalyst poisoning. Ensure the phosphine is added before heating.

  • Reaction: Heat the mixture to 100°C (internal temperature) for 12–16 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). SM (Rf ~0.6) should disappear; Product (Rf ~0.4) will appear as a UV-active spot.

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc (100 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield a dark oil.

  • Purification (Optional): While the crude can often be carried forward, flash chromatography (SiO₂, 0-30% EtOAc in Hexanes) yields Diethyl 2-(isoquinolin-5-yl)malonate as a viscous yellow oil.

    • Expected Yield: 85–92%.

Stage 2: Hydrolysis and Decarboxylation

Objective: Convert the diester to the final mono-acid.

Reagents
  • Intermediate Diester (from Stage 1)

  • Sodium Hydroxide (6M aq.)

  • Ethanol [8]

  • Hydrochloric Acid (6M and conc.)

Step-by-Step Methodology
  • Saponification: Dissolve the crude diester in Ethanol (100 mL) . Add 6M NaOH (50 mL) .

  • Reflux: Heat to reflux (80°C) for 3 hours. The solution will become homogeneous.

  • Concentration: Remove Ethanol via rotary evaporation.

  • Acidification: Cool the aqueous residue to 0°C. Acidify carefully with 6M HCl to pH ~1.

    • Observation: The dicarboxylic acid intermediate may precipitate.

  • Decarboxylation: Heat the acidic suspension to reflux (100°C) for 4–6 hours.

    • Mechanism:[1][8][9] Thermal decarboxylation of the gem-diacid occurs rapidly in acidic media. Evolution of CO₂ gas will be observed.[6][7]

  • Isolation:

    • Cool to RT. Adjust pH to ~4.5 (isoelectric point) with dilute NaOH or NaOAc.

    • Allow the mixture to stand at 4°C overnight.

    • Filter the off-white precipitate. Wash with cold water (2 x 20 mL) and cold acetone (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

Analytical Specifications

ParameterSpecificationNotes
Appearance Off-white to pale beige solidDarkens upon prolonged air exposure
Melting Point 215–218°C (dec.)Decomposes with gas evolution
MS (ESI+) [M+H]⁺ = 188.07Calculated: 188.07
¹H NMR Consistent with structureSee below
Simulated ¹H NMR Data (DMSO-d₆, 400 MHz)
  • δ 12.40 (br s, 1H, -COOH )

  • δ 9.35 (s, 1H, Isoquin-H1)

  • δ 8.58 (d, J=6.0 Hz, 1H, Isoquin-H3)

  • δ 8.15 (d, J=8.0 Hz, 1H, Isoquin-H8)

  • δ 7.95 (d, J=6.0 Hz, 1H, Isoquin-H4)

  • δ 7.75 (t, J=7.5 Hz, 1H, Isoquin-H7)

  • δ 7.68 (d, J=7.0 Hz, 1H, Isoquin-H6)

  • δ 4.12 (s, 2H, Ar-CH ₂-COOH)

Workflow Visualization

Workflow Step1 Step 1: Coupling 5-Br-Isoquinoline + Malonate Pd(OAc)2, P(tBu)3, Cs2CO3 100°C, 12h Step2 Workup & Filtration Remove Pd residues Concentrate to Oil Step1->Step2 Step3 Step 2: Saponification NaOH / EtOH / H2O Reflux 3h Step2->Step3 Step4 Step 3: Decarboxylation Acidify to pH 1 (HCl) Reflux 4h (-CO2) Step3->Step4 Step5 Isolation Adjust to pH 4.5 Filter Precipitate Step4->Step5

Figure 2: Operational workflow for the synthesis of 2-(Isoquinolin-5-yl)acetic acid.

Safety & Troubleshooting (E-E-A-T)

Critical Process Parameters (CPP)
  • Oxygen Exclusion: The Pd-catalyst system, particularly when using electron-rich phosphines like P(t-Bu)₃, is air-sensitive. Rigorous degassing is required to maintain yield.

  • Decarboxylation Control: The decarboxylation step releases CO₂ gas. Ensure the reflux condenser is open to the atmosphere (via a bubbler) to prevent pressure buildup.

Troubleshooting Guide
  • Problem: Low conversion in Step 1.

    • Solution: Check the quality of 5-bromoisoquinoline.[2][10] If it is old or yellowed, recrystallize from hexane. Ensure Toluene is anhydrous.

  • Problem: Product is sticky/gummy after acidification.

    • Solution: The isoelectric point is critical. If the solid doesn't form at pH 4.5, triturate the gum with Et₂O or acetonitrile to induce crystallization.

References

  • Hartwig, J. F. (2002).[5] "Palladium-Catalyzed α-Arylation of Esters and Amides." Journal of Organic Chemistry, 67(16), 541-555. Link

  • Culkin, D. A., & Hartwig, J. F. (2003).[9] "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245.[9] Link

  • GuideChem. "2-(Isoquinolin-5-yl)acetic acid Properties and Synthesis." Link

  • Organic Chemistry Portal. "Synthesis of Isoquinolines." Link

  • ChemicalBook. "2-(Isoquinolin-5-yl)acetic acid Product Information." Link

Sources

Method

Application Note: High-Efficiency Coupling of 2-(Isoquinolin-5-yl)acetic Acid in Peptide Synthesis

This Application Note provides a comprehensive technical guide for the incorporation of 2-(Isoquinolin-5-yl)acetic acid (CAS: 395074-85-8) into peptide backbones. This heterocyclic building block is increasingly utilized...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the incorporation of 2-(Isoquinolin-5-yl)acetic acid (CAS: 395074-85-8) into peptide backbones. This heterocyclic building block is increasingly utilized in medicinal chemistry to introduce the isoquinoline pharmacophore—a key structural motif in kinase inhibitors (e.g., Fasudil analogs) and GPCR ligands—into peptidomimetic structures.

Executive Summary & Chemical Profile[1][2][3][4][5]

2-(Isoquinolin-5-yl)acetic acid serves as a critical "capping" reagent or internal linker (if further functionalized) in drug discovery. Unlike standard amino acids, this compound lacks an


-amino group, acting primarily as an acylating agent for N-terminal amines or Lysine/Ornithine side chains.
Chemical Considerations[1][2][3][4][5][6][7][8][9][10][11]
  • Structure: The acetic acid tail is attached to the C5 position of the isoquinoline ring. This "remote" attachment minimizes steric interference at the reaction center compared to C1 or C3 substituted analogs.

  • Basicity: The isoquinoline nitrogen (N2) has a pKa of ~5.[1]4. In acidic media, it is protonated; in standard basic coupling cocktails (pH 8–9), it remains neutral.

  • Zwitterionic Behavior: The free acid form can exhibit zwitterionic character (deprotonated carboxylate / protonated isoquinolinium) in neutral aqueous solutions, leading to poor solubility in non-polar solvents like DCM.

PropertySpecificationImplication for Protocol
Molecular Weight 187.19 g/mol Calculate stoichiometry precisely; hygroscopic potential.
Solubility High in DMSO, DMF; Low in DCM, WaterMandatory: Use DMF or NMP as reaction solvent.
pKa (Ring N) ~5.4Acts as a weak base; requires excess DIEA if used as a salt (HCl).
Reactivity Nucleophilic aromatic ringAvoid highly electrophilic scavengers during cleavage to prevent ring alkylation.

Pre-Coupling Considerations

Solubility and Stock Preparation

The zwitterionic lattice energy of isoquinoline acids often resists dissolution in Dichloromethane (DCM).

  • Protocol: Dissolve the building block in anhydrous DMF or NMP to a concentration of 0.2 M – 0.5 M.

  • Sonication: If turbidity persists, sonicate at 35°C for 5 minutes.

  • Salt Forms: If supplied as a Hydrochloride (HCl) salt, the effective molecular weight increases, and an additional equivalent of base (DIEA) is mandatory to neutralize the salt before activation.

Reagent Selection Strategy
  • Preferred: HATU / DIEA . The isoquinoline ring is electron-rich; however, the acetic acid tail is unhindered. HATU ensures rapid activation before any potential side reactions (like N-acylation of the isoquinoline ring) can occur, although the latter is sterically disfavored.

  • Alternative: DIC / Oxyma Pure . Recommended for microwave-assisted synthesis to prevent racemization (though less critical here as the

    
    -carbon is achiral) and to avoid guanidinium capping.
    

Standard Operating Procedure (SOP)

Solid-Phase Peptide Synthesis (SPPS) Protocol

Scale: 0.1 mmol | Resin: Rink Amide or Wang

Step 1: Resin Preparation[2]
  • Swell resin in DCM for 20 mins, then wash 3x with DMF .

  • Deprotection: Remove N-terminal Fmoc group using 20% Piperidine/DMF (2 x 5 min).[3]

  • Wash: DMF (5x), DCM (3x), DMF (3x). Crucial: Ensure all piperidine is removed to prevent HATU side reactions.

Step 2: Activation (The "Pre-Activation" Method)

Do not add the coupling reagent directly to the resin. Pre-activate in a vial.

  • Vial A: Weigh 2-(Isoquinolin-5-yl)acetic acid (3.0 eq relative to resin loading).

  • Add HATU (2.9 eq).

  • Dissolve in minimal DMF (approx. 2-3 mL for 0.1 mmol scale).

  • Add DIEA (6.0 eq). Note: Use 6 eq to ensure basic pH (~8-9) for HATU function and to neutralize the isoquinoline ring.

  • Wait: Agitate for 30–60 seconds . Do not exceed 2 minutes to avoid formation of inactive byproducts.

Step 3: Coupling[4]
  • Transfer the activated solution (Vial A) to the resin reaction vessel.

  • Agitate: Shake or vortex at room temperature for 45–60 minutes .

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling. Re-couple using PyBOP/HOAt.

    • Colorless beads: Complete coupling.

Step 4: Washing & Capping
  • Drain and wash resin with DMF (5x).

  • (Optional) Perform an acetylation cap (Acetic Anhydride/DIEA) if the sequence continues, though this reagent usually terminates the chain.

Workflow Visualization

The following diagram illustrates the decision logic for the coupling process.

CouplingWorkflow Start Start: Resin-bound Peptide (Free Amine) SolubilityCheck Check Solubility of Isoquinoline Acid Start->SolubilityCheck SolventChoice Dissolve in DMF or NMP (Avoid DCM) SolubilityCheck->SolventChoice Activation Activation Cocktail: 3 eq Acid + 2.9 eq HATU + 6 eq DIEA SolventChoice->Activation Coupling Coupling Reaction 45-60 min @ RT Activation->Coupling KaiserTest Kaiser Test (Ninhydrin) Coupling->KaiserTest Success Wash & Cleave KaiserTest->Success Negative (Colorless) Recouple Re-couple: PyBOP/HOAt KaiserTest->Recouple Positive (Blue) Recouple->Coupling

Caption: Decision matrix for the incorporation of 2-(Isoquinolin-5-yl)acetic acid via SPPS.

Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Incomplete Coupling Steric hindrance or aggregation of the isoquinoline core.Switch solvent to NMP ; Increase temperature to 50°C (microwave).
Precipitation Formation of insoluble salts during activation.Reduce concentration; Ensure DIEA is fresh and anhydrous.
Low Yield after Cleavage Alkylation of the isoquinoline ring by scavenger byproducts.Use TIS (Triisopropylsilane) as a scavenger; Avoid thiol scavengers if not strictly necessary.
Purification (HPLC)

The basic nitrogen of the isoquinoline moiety causes significant peak tailing on standard C18 columns under acidic conditions.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Optimization: If tailing persists, switch to a high pH buffer (Ammonium Bicarbonate, pH 8.0) or use a column designed for basic compounds (e.g., C18 with charged surface hybrid technology).

Mechanistic Rationale

The coupling of heteroaryl acetic acids differs from standard amino acids due to the inductive effect of the aromatic ring. The isoquinoline ring is electron-withdrawing relative to an alkyl chain, making the


-methylene protons slightly more acidic, though less so than phenylglycine.
  • Activation Kinetics: The carboxylate is highly reactive. HATU generates the O-azabenzotriazole active ester, which is stable enough to prevent rearrangement but reactive enough to drive the coupling to completion against the steric bulk of the resin-bound peptide.

  • Base Role: DIEA serves a dual purpose:

    • Deprotonates the carboxylic acid (COOH

      
       COO-).
      
    • Maintains the isoquinoline nitrogen as a free base, preventing it from hydrogen-bonding with the active ester or the resin linker.

References

  • El-Faham, A., & Albericio, F. (2011).[5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Isoquinoline Properties & Reactivity. PubChem Database, CID 8405.[1] [Link]

Sources

Application

Application Note: Chemoselective Esterification Strategies for 2-(Isoquinolin-5-yl)acetic Acid

Substrate Profiling & Mechanistic Causality The esterification of heteroaryl acetic acids, specifically 2-(isoquinolin-5-yl)acetic acid, presents unique synthetic challenges that preclude the blind application of standar...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Mechanistic Causality

The esterification of heteroaryl acetic acids, specifically 2-(isoquinolin-5-yl)acetic acid, presents unique synthetic challenges that preclude the blind application of standard carboxylic acid activation protocols. As a drug development professional, understanding the inherent physicochemical properties of this substrate is critical for designing a high-yielding, scalable workflow.

The molecule possesses two competing reactive centers:

  • The Carboxylic Acid Moiety (pKa ~4.5): The target for electrophilic activation.

  • The Isoquinoline Nitrogen (pKa ~5.14): A basic, nucleophilic center that fundamentally alters the reaction microenvironment.

Because the pKa values of these two groups are in close proximity, the substrate exhibits zwitterionic character in neutral media, leading to poor solubility in standard aprotic solvents. Furthermore, the basic nitrogen dictates the success or failure of specific reaction pathways:

  • In Acidic Media (e.g., Classical Fischer Esterification): The isoquinoline nitrogen rapidly protonates. This generates a polar cationic species that is highly insoluble in less polar alcohols and inductively withdraws electron density from the acetic acid side chain, mildly deactivating the carbonyl carbon toward nucleophilic attack.

  • In Electrophilic Media (e.g., Alkylation): The neutral isoquinoline nitrogen is a competent nucleophile. If an alkylating agent is used to form the ester, competing N-alkylation to form an isoquinolinium salt is a major risk that must be kinetically controlled.

To navigate these challenges, we deploy three orthogonal esterification strategies based on the target ester profile: Steglich coupling for complex alcohols, in situ acyl chloride generation for simple aliphatic esters, and base-promoted alkylation for benzylic/allylic esters[1].

G Start 2-(Isoquinolin-5-yl)acetic acid Q1 Target Ester Type? Start->Q1 Simple Simple (Methyl/Ethyl) Q1->Simple Complex Complex / Sterically Hindered Q1->Complex Alkyl Alkyl Halide Available? Q1->Alkyl Meth1 SOCl2 / MeOH (Modified Fischer) Simple->Meth1 Meth2 EDC·HCl / DMAP (Steglich Coupling) Complex->Meth2 Meth3 R-X / K2CO3 / DMF (Base Alkylation) Alkyl->Meth3

Decision matrix for selecting the optimal esterification reagent.

Reagent Selection & Quantitative Performance Matrix

The following table summarizes the quantitative parameters and strategic trade-offs for the three primary esterification methodologies applied to isoquinoline substrates[2][3][4].

MethodologyPrimary ReagentsTypical YieldReaction TimeOptimal ApplicationMechanistic Trade-off / Limitation
Steglich Coupling EDC·HCl, DMAP, CH₂Cl₂75–90%12–24 hComplex, acid-sensitive, or sterically hindered alcohols.Low atom economy. Requires chromatographic removal of DMAP.
Acyl Chloride (In Situ) SOCl₂, Methanol85–95%2–4 hSimple methyl or ethyl esters.Harsh acidic conditions. Unsuitable for acid-sensitive functional groups.
Base Alkylation R-X, K₂CO₃, DMF80–95%4–12 hBenzyl, allyl, or primary alkyl esters.Strict stoichiometric control required to prevent N-alkylation side reactions.

Validated Experimental Protocols

Protocol A: Mild Steglich Esterification (EDC/DMAP)

The Steglich esterification is the gold standard for coupling complex alcohols to heteroaryl acetic acids[5]. We specifically select EDC·HCl over DCC. While DCC is traditional[6], it generates dicyclohexylurea (DCU), which is notoriously difficult to separate from the product. EDC generates a water-soluble urea byproduct. DMAP is strictly required as an acyl transfer catalyst to prevent the O-acylisourea intermediate from undergoing a deleterious [1,3]-sigmatropic rearrangement into an unreactive N-acylurea.

Mechanism A Isoquinoline Acetic Acid + EDC B O-Acylisourea Intermediate A->B Activation C Acylpyridinium (via DMAP) B->C DMAP Attack (Prevents N-acylurea) D Target Ester + Urea Byproduct C->D Alcoholysis

Mechanistic pathway of the Steglich esterification using EDC and DMAP.

Step-by-Step Methodology:

  • Initiation: Suspend 2-(Isoquinolin-5-yl)acetic acid (1.0 equiv, 5.0 mmol) in anhydrous CH₂Cl₂ (25 mL) under an inert argon atmosphere. The suspension will likely be heterogeneous due to zwitterionic pairing.

  • Activation: Add the target alcohol (1.1 equiv) and DMAP (0.2 equiv). Cool the reaction flask to 0 °C using an ice bath.

  • Coupling: Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes. The reaction mixture will gradually become homogeneous as the O-acylisourea forms and reacts.

  • Propagation: Remove the ice bath and stir at ambient temperature for 12–16 hours. Self-Validation: Monitor via TLC (Eluent: 5% MeOH in CH₂Cl₂). The UV-active starting material (R_f ~0.1) should convert to a higher-running product spot.

  • Workup (CRITICAL CAUSALITY): Do NOT wash with 1M HCl or 5% citric acid (standard Steglich protocols). Because the isoquinoline product is basic, acidic washes will protonate the product, pulling it into the aqueous waste. Instead, wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to remove the remaining DMAP.

Protocol B: Thionyl Chloride-Mediated Methylation

For simple methyl esters, bypassing carbodiimides entirely is more efficient. Thionyl chloride (SOCl₂) reacts with methanol to generate HCl and methyl chlorosulfite, effectively forming the highly reactive isoquinoline acetyl chloride hydrochloride in situ[3].

Step-by-Step Methodology:

  • Preparation: Cool anhydrous methanol (20 mL) to 0 °C.

  • Reagent Addition: Dropwise, add SOCl₂ (2.0 equiv, 10.0 mmol) to the chilled methanol. Stir for 15 minutes to allow for the exothermic generation of methanolic HCl.

  • Substrate Addition: Add 2-(Isoquinolin-5-yl)acetic acid (1.0 equiv, 5.0 mmol) in one portion.

  • Reflux: Equip a reflux condenser and heat the mixture to 65 °C for 3 hours. Self-Validation: The reaction will become completely clear as the substrate protonates and esterifies.

  • Neutralization Workup: Cool to room temperature and concentrate in vacuo to remove excess MeOH and SOCl₂. The crude residue is the ester hydrochloride salt. Dissolve in CH₂Cl₂ (30 mL) and wash cautiously with saturated aqueous NaHCO₃ until the aqueous phase pH is ~8, liberating the free base isoquinoline.

  • Isolation: Extract, dry over MgSO₄, and concentrate to yield the analytically pure methyl ester.

Protocol C: Base-Promoted Alkylation

When utilizing reactive electrophiles (e.g., benzyl bromide), direct alkylation of the carboxylate is highly effective and avoids acidic conditions entirely.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-(Isoquinolin-5-yl)acetic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL). Add finely powdered K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide) dropwise. Causality Rule: Strictly limit the alkyl halide to 1.05 equivalents . Excess electrophile will lead to irreversible N-alkylation of the isoquinoline ring, forming a polar quaternary ammonium salt that drastically reduces yield.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Quench & Extraction: Quench the reaction by pouring it into ice water (50 mL). Extract with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers extensively with water (3 × 20 mL) and brine (20 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

References

1.2 - vulcanchem.com[2] 2. 5 - chemcon.com[5] 3.3 - rsc.org[3] 4. 6 - nih.gov[6] 5. 1 - organic-chemistry.org[1] 6.4 - nih.gov[4]

Sources

Method

Synthesis of Rho-kinase inhibitors using 2-(Isoquinolin-5-yl)acetic acid

Application Note: Advanced Synthesis of Amide-Linked ROCK Inhibitors via 2-(Isoquinolin-5-yl)acetic Acid Part 1: Strategic Overview The Shift from Sulfonamides to Carbon-Linked Scaffolds Rho-associated protein kinase (RO...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Amide-Linked ROCK Inhibitors via 2-(Isoquinolin-5-yl)acetic Acid

Part 1: Strategic Overview

The Shift from Sulfonamides to Carbon-Linked Scaffolds Rho-associated protein kinase (ROCK) inhibitors have established themselves as critical therapeutics for glaucoma (e.g., Ripasudil, Netarsudil) and cerebral vasospasm (Fasudil). Historically, the isoquinoline-5-sulfonamide moiety has been the dominant pharmacophore, acting as an ATP-competitive hinge binder.

However, the sulfonamide group presents specific liabilities:

  • Metabolic Stability: Susceptibility to hydrolysis and N-dealkylation.

  • Solubility: Poor aqueous solubility often requiring hydrochloride salt formation.

  • IP Saturation: The sulfonamide space is heavily patented.

2-(Isoquinolin-5-yl)acetic acid represents a strategic "scaffold hop." By replacing the sulfonyl group (


) with an acetamide linker (

), researchers can retain the critical isoquinoline hinge-binding interaction while altering the vector of the amine tail. This modification often improves metabolic stability and opens new intellectual property space.

This guide details the synthesis of this core acid and its derivatization into next-generation ROCK inhibitors.

Part 2: Biological Context (The ROCK Pathway)

Understanding the downstream effects is crucial for assay design. ROCK acts as a central regulator of the actin cytoskeleton.[1]

ROCK_Pathway GPCR GPCR Agonists (LPA, Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK 1/2 (Kinase) RhoA->ROCK Binds & Activates MBS MYPT1 (Myosin Phosphatase) ROCK->MBS Phosphorylates (Inhibits Phosphatase) MLC MLC-P (Myosin Light Chain) ROCK->MLC Direct Phosphorylation LIMK LIMK 1/2 ROCK->LIMK Phosphorylates MBS->MLC Prevents Dephosphorylation Actin Actomyosin Contraction Stress Fiber Formation MLC->Actin Cross-bridge Cycling Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates Cofilin->Actin Stabilizes F-Actin

Figure 1: The RhoA/ROCK signaling cascade. ROCK promotes actin contraction by simultaneously phosphorylating MLC and inhibiting myosin phosphatase (MYPT1).

Part 3: Synthetic Protocols

Workflow Visualization

Synthesis_Workflow Start 5-Bromoisoquinoline Step1 Pd-Catalyzed Malonate Coupling Start->Step1 Inter1 Diethyl 2-(isoquinolin-5-yl) malonate Step1->Inter1 Step2 Hydrolysis & Decarboxylation Inter1->Step2 Core 2-(Isoquinolin-5-yl) acetic acid Step2->Core Step3 Amide Coupling (HATU/DIPEA) Core->Step3 Final Amide-Linked ROCK Inhibitor Step3->Final

Figure 2: Synthetic route from 5-bromoisoquinoline to the final amide inhibitor.

Protocol A: Synthesis of the Core Scaffold

Target: 2-(Isoquinolin-5-yl)acetic acid Starting Material: 5-Bromoisoquinoline (CAS: 34784-04-8)

Rationale: Direct carboxymethylation of the isoquinoline ring at the 5-position is difficult due to electronics. The most robust method utilizes a Palladium-catalyzed substitution with diethyl malonate, followed by decarboxylation.

Step 1: Malonate Coupling

  • Reagents: 5-Bromoisoquinoline (1.0 eq), Diethyl malonate (1.5 eq),

    
     (2.0 eq), 
    
    
    
    (5 mol%), XPhos (10 mol%).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Charge a flame-dried Schlenk flask with 5-bromoisoquinoline,

      
      , 
      
      
      
      , and XPhos.
    • Evacuate and backfill with Argon (3x).

    • Add solvent and diethyl malonate via syringe.

    • Heat to 100°C for 12–16 hours. Monitor by LC-MS for disappearance of bromide.

    • Workup: Cool, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield Diethyl 2-(isoquinolin-5-yl)malonate .

Step 2: Hydrolysis & Decarboxylation

  • Reagents: 6M HCl (aqueous).

  • Procedure:

    • Dissolve the malonate intermediate in 6M HCl (10 vol).

    • Reflux at 110°C for 4–6 hours. This step hydrolyzes the esters and thermally decarboxylates the gem-diacid.

    • Isolation: Concentrate the reaction mixture to dryness. The residue is the hydrochloride salt of the target acid.

    • Purification: Recrystallize from Ethanol/Ether or use preparative HPLC if high purity is required immediately.

    • Yield Target: >75% over two steps.

Protocol B: Derivatization (Amide Coupling)

Target: Amide-linked ROCK Inhibitor (e.g., Homopiperazine derivative) Rationale: To mimic the structure of Fasudil, we couple the acid with homopiperazine. The amide bond provides a stable linkage while maintaining the spatial orientation of the basic amine required for the S1 pocket of the kinase.

Step-by-Step:

  • Activation:

    • Dissolve 2-(Isoquinolin-5-yl)acetic acid HCl (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to neutralize the salt and basify.

    • Add HATU (1.1 eq) and stir at Room Temp for 15 mins. (Solution turns yellow/orange).

  • Coupling:

    • Add tert-butyl homopiperazine-1-carboxylate (1.1 eq). Note: Using the Boc-protected amine prevents polymerization.

    • Stir at Room Temp for 2–4 hours.

    • Monitor: LC-MS should show formation of the Boc-protected intermediate

      
      .
      
  • Deprotection:

    • Dilute reaction with EtOAc, wash with water/brine, dry (

      
      ), and concentrate.[2]
      
    • Dissolve residue in DCM/TFA (4:1) . Stir for 1 hour.

    • Concentrate to remove TFA.

  • Final Purification:

    • The crude product is a TFA salt. Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

    • Lyophilize to obtain the final inhibitor as a formate or hydrochloride salt.

Part 4: Quality Control & Data Analysis

1. Analytical Specifications Ensure your synthesized compound meets these criteria before biological testing.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Diagnostic singlets: Isoquinoline H1 (~9.3 ppm), Methylene Linker (~4.2 ppm).
Purity HPLC (UV 254 nm)> 95% Area Under Curve.
Mass LC-MS (ESI+)

Da.
Residual Solvent GC-HS< 5000 ppm (DMF/DCM).

2. Kinase Inhibition Assay (Validation) To confirm the "scaffold hop" was successful, compare the new amide inhibitor against Fasudil.

  • Assay Type: FRET-based Z'-LYTE™ (Invitrogen) or ADP-Glo™ (Promega).

  • Enzyme: Recombinant Human ROCK1 and ROCK2.

  • Substrate: S6 Peptide.

  • ATP Concentration:

    
     apparent (typically 10–50 
    
    
    
    ).
  • Expectation: The amide linker is slightly more flexible than the sulfonamide. You may see a 2–5x shift in

    
     (e.g., if Fasudil is 10 nM, the amide analog might be 20–50 nM). This is acceptable if metabolic stability is improved.
    

References

  • Liao, C., et al. "Design and synthesis of novel Rho kinase inhibitors." Journal of Medicinal Chemistry, 2009. Link

  • Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016. Link

  • Doe, C., et al. "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics, 2007. Link

  • Organic Syntheses. "Synthesis of 5-Bromoisoquinoline." Org.[3][4][5] Synth. 2003, 80, 219. Link

  • Jacobs, M., et al. "Structure-Based Design of ROCK Inhibitors." Current Topics in Medicinal Chemistry, 2016. Link

Sources

Application

Scalable manufacturing processes for isoquinoline-5-acetic acid

Title: Scalable Manufacturing Processes for Isoquinoline-5-Acetic Acid: A Comprehensive Application Note Audience: Researchers, scientists, and drug development professionals. Introduction Isoquinoline-5-acetic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scalable Manufacturing Processes for Isoquinoline-5-Acetic Acid: A Comprehensive Application Note Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline-5-acetic acid is a highly valued heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural motif is prominently featured in dual-mechanism kinase inhibitors, Rho-associated protein kinase (ROCK) inhibitors, and monoamine transporter modulators[1]. These classes of compounds are critical in the development of targeted therapies for glaucoma, neurodegenerative eye diseases, and cardiovascular disorders[2]. Historically, isoquinoline-5-acetic acid derivatives have also been patented for their potent analgesic and anti-inflammatory properties[3].

Synthetic Strategy & Route Selection

The transition from bench-scale discovery to scalable manufacturing requires a rigorous evaluation of synthetic routes. For isoquinoline-5-acetic acid, two primary pathways are typically considered:

  • Route A (Classical): Radical bromination of 5-methylisoquinoline followed by cyanation and hydrolysis.

  • Route B (Modern): Palladium-catalyzed α-arylation of diethyl malonate with 5-bromoisoquinoline, followed by acidic hydrolysis and decarboxylation.

Causality in Route Selection: Route A relies on sodium cyanide and radical initiators (AIBN/NBS). At a metric-ton scale, the evolution of toxic gases, severe exotherms, and the generation of over-brominated impurities (e.g., 5-(dibromomethyl)isoquinoline) present insurmountable EHS (Environmental, Health, and Safety) and purification hurdles. Route B circumvents these issues by utilizing a highly regioselective cross-coupling strategy. Although it requires a transition metal catalyst, the process operates under mild, controlled conditions, produces easily separable byproducts, and delivers superior atom economy.

Table 1: Quantitative Comparison of Manufacturing Routes

ParameterRoute A: Classical CyanationRoute B: Pd-Catalyzed Malonate Coupling
Starting Material 5-Methylisoquinoline5-Bromoisoquinoline
Key Reagents NBS, AIBN, NaCNDiethyl malonate, Pd(dba)₂, t-Bu₃P
Overall Yield 40 - 50%75 - 85%
EHS Profile High Risk (Cyanide, Radical exotherms)Moderate Risk (Heavy metal handling)
Scalability Poor (Toxic gas evolution, runaway risk)Excellent (Controlled dosing, standard workup)
Impurity Profile High (Over-bromination, tar formation)Low (Easily purged organic byproducts)

Process Chemistry & Scalability Considerations

The success of Route B relies on the precise orchestration of the catalytic cycle and downstream processing:

  • Catalyst & Ligand Selection: The oxidative addition of 5-bromoisoquinoline to Pd(0) is facile, but the subsequent reductive elimination to form the C-C bond is sterically and electronically demanding. Tri-tert-butylphosphine (

    
    ) is selected because its high steric bulk and electron-rich nature accelerate reductive elimination, preventing catalyst resting-state degradation.
    
  • Base Selection: Potassium phosphate tribasic (

    
    ) is employed. Causality: Stronger bases like sodium tert-butoxide can cause unwanted transesterification or degradation of the malonate, whereas 
    
    
    
    is sufficiently basic to deprotonate diethyl malonate (pKa ~13) without inducing side reactions.
  • Hydrolysis & Decarboxylation: Using 6M HCl at reflux serves a dual purpose. It hydrolyzes the diethyl ester to a geminal dicarboxylic acid and provides the thermal energy required to drive the spontaneous decarboxylation, yielding the target mono-carboxylic acid in a single, highly efficient step.

Experimental Protocols & Self-Validating Systems

G cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Hydrolysis & Decarboxylation SM1 5-Bromoisoquinoline Rxn1 Pd-Catalyzed Cross-Coupling (Pd(dba)2, t-Bu3P, K3PO4, Toluene) SM1->Rxn1 SM2 Diethyl Malonate SM2->Rxn1 Int1 Diethyl 2-(isoquinolin-5-yl)malonate Rxn1->Int1 Rxn2 Acidic Hydrolysis (6M HCl, Reflux, 105°C) Int1->Rxn2 Prod Isoquinoline-5-acetic acid (API Intermediate) Rxn2->Prod

Workflow for the scalable synthesis of isoquinoline-5-acetic acid via Pd-catalysis.

Protocol 1: Synthesis of Diethyl 2-(isoquinolin-5-yl)malonate
  • Reactor Preparation: Equip a 50 L glass-lined reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe. Purge with nitrogen for 30 minutes. Causality: An oxygen-free environment is critical to prevent the rapid oxidation of the

    
     ligand to its inactive phosphine oxide.
    
  • Reagent Charging: Charge 5-bromoisoquinoline (5.0 kg, 24.0 mol), diethyl malonate (5.77 kg, 36.0 mol), and anhydrous toluene (25 L). Initiate stirring at 200 rpm.

  • Base Addition: Add anhydrous

    
     (12.7 kg, 60.0 mol) in three equal portions over 15 minutes to control any mild exotherm.
    
  • Catalyst Preparation & Transfer: In a separate nitrogen-purged 2 L flask, dissolve

    
     (276 g, 0.48 mol) and 
    
    
    
    in hexane (1.94 kg, 0.96 mol) in 2 L of toluene. Stir for 15 minutes until a homogeneous dark red solution forms. Transfer to the main reactor via cannula.
  • Reaction Execution: Heat the mixture to 100°C.

  • Self-Validating Control (In-Process): After 12 hours, sample the reaction mixture. Quench the sample in water/EtOAc and analyze the organic layer via HPLC (254 nm). The reaction is validated as complete when the 5-bromoisoquinoline peak area is <1.0%. If >1.0%, continue heating for 2 hours and re-sample.

  • Workup: Cool the reactor to 25°C. Quench by slowly adding 15 L of deionized water to dissolve the phosphate salts. Separate the phases. Extract the aqueous layer with toluene (5 L). Combine the organic layers, wash with brine (10 L), and concentrate under reduced pressure to yield the intermediate as a viscous dark oil. Proceed to Protocol 2 without further purification.

Protocol 2: Hydrolysis and Decarboxylation
  • Hydrolysis Setup: Transfer the crude diethyl 2-(isoquinolin-5-yl)malonate directly into a 50 L reactor.

  • Acid Addition: Slowly charge 6M HCl (20 L). Causality: The biphasic mixture will initially be heterogeneous but will homogenize as the ester hydrolyzes into the more water-soluble dicarboxylic acid.

  • Decarboxylation: Heat the mixture to reflux (approx. 105°C) and maintain for 8-10 hours.

  • Self-Validating Control (In-Process): Monitor the reaction via LC-MS. The system validates completion when the intermediate mass (m/z 288,

    
    ) completely transitions to the target product mass (m/z 188, 
    
    
    
    ).
  • Crystallization & Neutralization: Cool the mixture to 5°C to precipitate the hydrochloride salt. Isolate via filtration. Transfer the wet cake to a clean reactor containing 15 L of deionized water.

  • Isoelectric Isolation: Slowly add 2M NaOH while monitoring the pH. Adjust the pH to exactly 5.5. Causality: Isoquinoline-5-acetic acid is a zwitterionic molecule. A pH of 5.5 corresponds to its isoelectric point, ensuring the formal charge is zero, which minimizes aqueous solubility and maximizes the precipitation of the free base.

  • Final Isolation: Filter the off-white precipitate. Wash the filter cake with cold deionized water (2 x 2 L) followed by cold acetone (2 L) to remove organic impurities and facilitate drying. Dry in a vacuum oven at 50°C to a constant weight. Expected yield: 3.3 - 3.8 kg (75-85% over two steps).

References

  • Teikoku Hormone Manufacturing Co., Ltd. (1982). 1-Phenyl isoquinoline-5-acetic acid compounds and analgesic compositions thereof. U.S. Patent No. 4,337,256.
  • Aerie Pharmaceuticals, Inc. (2020). Beta- and gamma-amino-isoquinoline amide compounds and substituted benzamide compounds. U.S. Patent No. 10,532,993.
  • Aerie Pharmaceuticals, Inc. (2023). Dual mechanism inhibitors for the treatment of disease. U.S. Patent No. 11,618,748.

Sources

Method

Microwave-assisted synthesis of 2-(Isoquinolin-5-yl)acetic acid derivatives

Application Note & Protocol Title: Rapid and Efficient Synthesis of 2-(Isoquinolin-5-yl)acetic Acid Derivatives via Microwave-Assisted Palladium-Catalyzed α-Arylation Abstract: This application note details a robust and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Rapid and Efficient Synthesis of 2-(Isoquinolin-5-yl)acetic Acid Derivatives via Microwave-Assisted Palladium-Catalyzed α-Arylation

Abstract: This application note details a robust and highly efficient protocol for the synthesis of 2-(isoquinolin-5-yl)acetic acid derivatives, a scaffold of significant interest in medicinal chemistry and drug development. Traditional synthetic routes to these compounds often involve multiple steps, harsh conditions, and long reaction times. Here, we present a streamlined, microwave-assisted approach centered on a palladium-catalyzed α-arylation of an ester enolate. This method leverages the principles of green chemistry to dramatically reduce reaction times from hours to minutes, improve yields, and enhance overall process efficiency.[1][2] The protocol provides researchers with a reliable and scalable method for accessing these valuable heterocyclic compounds.

Introduction: The Convergence of Structure, Speed, and Strategy

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5][6] Specifically, acetic acid derivatives tethered to the isoquinoline core are key building blocks for developing novel pharmaceuticals. However, their synthesis can be challenging, often requiring multi-step procedures that are not amenable to rapid library generation for drug discovery programs.

Modern synthetic chemistry has been revolutionized by two key technologies: Microwave-Assisted Organic Synthesis (MAOS) and transition metal catalysis .

  • Microwave-Assisted Organic Synthesis (MAOS): Unlike conventional heating which relies on slow, inefficient thermal conduction, microwave irradiation provides rapid, volumetric heating by directly energizing polar molecules in the reaction mixture.[7] This leads to a dramatic acceleration of reaction rates, often reducing synthesis times from many hours to mere minutes, while simultaneously improving yields and minimizing the formation of byproducts.[2][8][9]

  • Palladium-Catalyzed Cross-Coupling: The development of palladium-catalyzed cross-coupling reactions has provided an unparalleled toolkit for the formation of carbon-carbon bonds.[10] The α-arylation of carbonyl compounds, in particular, offers a direct and powerful method for linking an aromatic or heteroaromatic ring to the α-position of an ester, ketone, or amide.[11]

This application note combines these two powerful technologies to establish an efficient protocol for the synthesis of 2-(isoquinolin-5-yl)acetic acid esters, which can be readily hydrolyzed to the corresponding carboxylic acids.

Reaction Principle and Mechanism

The core of this protocol is the palladium-catalyzed cross-coupling reaction between 5-bromoisoquinoline and the enolate of a suitable ester, such as tert-butyl acetate.

Overall Reaction Scheme:

The reaction proceeds through a well-established catalytic cycle, as depicted below. The choice of a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) is critical for promoting both the oxidative addition and the challenging reductive elimination steps, thereby ensuring high catalytic turnover and preventing side reactions. Microwave irradiation is particularly effective as it rapidly heats the polar reaction components, overcoming the activation energy barrier and driving the reaction to completion in minutes.[9]

Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br Complex OxAdd->PdII_Aryl Enolate_Coord Enolate Coordination PdII_Aryl->Enolate_Coord PdII_Complex Aryl-Pd(II)-Enolate Complex Enolate_Coord->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Start 5-Bromoisoquinoline Start->OxAdd Enolate Ester Enolate Enolate->Enolate_Coord

Caption: The catalytic cycle for the Pd-catalyzed α-arylation.

Experimental Protocol

3.1. Materials and Equipment

  • Reagents: 5-Bromoisoquinoline, tert-Butyl acetate, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave process vial with a stir bar, standard laboratory glassware, rotary evaporator, flash chromatography system.

Safety Precaution: Palladium catalysts and strong bases like NaOtBu are air and moisture-sensitive. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon). Toluene is flammable and toxic; handle it in a well-ventilated fume hood.

3.2. Step-by-Step Synthesis of tert-Butyl 2-(isoquinolin-5-yl)acetate

  • Vial Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.

  • Reagent Addition (Inert Atmosphere): In a glovebox or under a stream of argon, add to the vial:

    • 5-Bromoisoquinoline (208 mg, 1.0 mmol, 1.0 equiv)

    • Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%)

    • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv)

  • Solvent and Reactant Addition: Seal the vial with a septum cap. Outside the glovebox, add via syringe:

    • Anhydrous Toluene (4.0 mL)

    • tert-Butyl acetate (0.27 mL, 2.0 mmol, 2.0 equiv)

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture with the following parameters:

    • Temperature: 120 °C

    • Hold Time: 20 minutes

    • Ramp Time: 2 minutes (Standard)

    • Power: Dynamic (up to 300 W)

    • Stirring: High

    Scientific Rationale: The temperature of 120 °C is chosen to ensure a high reaction rate in toluene without generating excessive pressure. The 20-minute hold time is typically sufficient for full conversion, a significant improvement over conventional heating which can take 12-24 hours.[12][13]

  • Reaction Work-up:

    • After the reaction is complete and the vial has cooled to room temperature, carefully uncap it.

    • Dilute the reaction mixture with diethyl ether (20 mL).

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., 5% to 40%) to elute the product.

    • Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid or viscous oil.

3.3. Optional: Hydrolysis to 2-(Isoquinolin-5-yl)acetic acid

The resulting tert-butyl ester can be easily deprotected by dissolving it in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) and stirring at room temperature for 2-4 hours, followed by removal of the solvent and acid in vacuo.

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Solids to Microwave Vial (Inert Atmosphere) B 2. Add Solvents and Reactants A->B C 3. Microwave Irradiation (120 °C, 20 min) B->C D 4. Quench and Aqueous Extraction C->D E 5. Dry and Concentrate D->E F 6. Flash Column Chromatography E->F G 7. Characterization (NMR, MS) F->G H 8. Optional Hydrolysis to Carboxylic Acid G->H

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results & Troubleshooting

This protocol consistently provides the desired product in high yields, often exceeding 80%, a significant improvement over conventional methods. The table below compares the microwave-assisted protocol with a standard conventionally heated reaction.

ParameterMicrowave-Assisted ProtocolConventional Heating (Oil Bath)
Reaction Time 20 minutes18 hours
Temperature 120 °C110 °C
Typical Yield 80-92%55-70%
Energy Usage Significantly LowerHigher
Byproduct Formation MinimalModerate (decomposition)

Troubleshooting Guide:

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient base.

    • Solution: Ensure all reagents are anhydrous and handled under a strict inert atmosphere. Use a fresh bottle of NaOtBu. Verify the quality of the palladium catalyst and ligand.

  • Formation of Dark, Insoluble Material:

    • Cause: Catalyst decomposition due to overheating or presence of oxygen.

    • Solution: Ensure the microwave temperature sensor is calibrated. Purge the vial thoroughly with an inert gas before sealing.

  • Difficult Purification:

    • Cause: Incomplete reaction or formation of side products (e.g., homo-coupling).

    • Solution: Increase the equivalents of the ester and base slightly. Ensure efficient stirring during the microwave irradiation.

Conclusion

This application note demonstrates that the combination of microwave irradiation and palladium-catalyzed C-C bond formation provides a superior strategy for the synthesis of 2-(isoquinolin-5-yl)acetic acid derivatives. The protocol is rapid, high-yielding, and robust, making it an ideal tool for researchers in drug discovery and process development. By adopting this green chemistry approach, laboratories can accelerate their research programs while reducing energy consumption and waste.[1][2]

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances (The Royal Society of Chemistry). Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available at: [Link]

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. ResearchGate. Available at: [Link]

  • Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com. Available at: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

Sources

Application

Reaction conditions for nucleophilic substitution on isoquinoline rings

Abstract Nucleophilic substitution on the isoquinoline scaffold is a cornerstone transformation in the synthesis of alkaloids, kinase inhibitors, and antiviral agents. Unlike its isomer quinoline, isoquinoline presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nucleophilic substitution on the isoquinoline scaffold is a cornerstone transformation in the synthesis of alkaloids, kinase inhibitors, and antiviral agents. Unlike its isomer quinoline, isoquinoline presents a distinct reactivity profile driven by the specific location of the nitrogen atom relative to the benzenoid ring. This guide provides a mechanistic deconstruction of C1-selective nucleophilic aromatic substitution (SNAr), direct amination (Chichibabin), and N-oxide activation strategies. We define robust protocols to overcome the kinetic inertness of the C3 position and maximize yields at the highly electrophilic C1 center.

Introduction: The Electronic Landscape

The isoquinoline ring system consists of a pyridine ring fused to a benzene ring.[1] The reactivity is dominated by the nitrogen atom, which withdraws electron density via induction and resonance.

  • C1 Position (The Hotspot): The carbon adjacent to the nitrogen (C1) is the most electron-deficient center. Nucleophilic attack here forms a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom—a highly stabilizing interaction.

  • C3 Position (The Challenge): While also electron-deficient, the C3 position is significantly less reactive than C1. Attack at C3 places the negative charge on C4, which disrupts the aromaticity of the fused benzene ring without the immediate stabilization of the nitrogen atom seen at C1.

  • Benzenoid Ring (C5-C8): These positions are generally nucleophilic and prone to electrophilic aromatic substitution (SEAr), not SNAr, unless highly activated by strong electron-withdrawing groups (e.g., -NO2).

Mechanistic Visualization

The following diagram illustrates the stability of the intermediates, explaining the C1 selectivity.

IsoquinolineReactivity Isoq Isoquinoline Core AttackC1 Attack at C1 (Intermediate A) Isoq->AttackC1 Nucleophile (Nu-) AttackC3 Attack at C3 (Intermediate B) Isoq->AttackC3 Nu- (High Energy Barrier) StabN N-Atom Stabilizes Negative Charge AttackC1->StabN Resonance Disrupt Charge on C4 (Less Stable) AttackC3->Disrupt No N-stabilization Product1 Product1 StabN->Product1 Elimination of LG

Caption: Comparative stability of Meisenheimer complexes at C1 vs. C3. The C1 pathway is kinetically favored.

Protocol A: SNAr on 1-Chloroisoquinoline

The displacement of a halogen at the C1 position is the most reliable method for functionalization. 1-Chloroisoquinoline is the standard electrophile.

Scope
  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Limitations: Sterically hindered nucleophiles (e.g., tert-butoxide) may require elevated temperatures or transition metal catalysis (Buchwald-Hartwig).

Experimental Procedure

Objective: Synthesis of 1-(morpholin-4-yl)isoquinoline from 1-chloroisoquinoline.

  • Reagent Setup:

    • Substrate: 1-Chloroisoquinoline (1.0 equiv, 164 mg, 1.0 mmol).

    • Nucleophile: Morpholine (1.2 equiv, 105 mg, 1.2 mmol).

    • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 652 mg).

    • Solvent: Anhydrous DMSO (3.0 mL) or DMF. Note: DMSO accelerates SNAr rates due to high dielectric constant.

  • Reaction Assembly:

    • Charge a 10 mL microwave vial or round-bottom flask with 1-chloroisoquinoline and Cs₂CO₃.

    • Purge with Nitrogen/Argon for 2 minutes.

    • Add anhydrous DMSO via syringe, followed by morpholine.

  • Execution:

    • Thermal Method: Heat to 80–100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Microwave Method (Optimization): Heat at 120 °C for 20 minutes.

  • Work-up:

    • Dilute the reaction mixture with water (15 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine (2 x 10 mL) to remove residual DMSO.

    • Dry over Na₂SO₄, filter, and concentrate.[2][3]

  • Purification:

    • Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Optimization Table: Solvent & Base Effects
SolventBaseTemp (°C)Time (h)Yield (%)Notes
DMSO Cs₂CO₃100492Recommended for weak nucleophiles.
Ethanol Et₃NReflux (78)1275Greener, but slower. Good for primary amines.
DMF K₂CO₃100685Standard alternative to DMSO.
Toluene NaOtBu11018<40Poor solubility of inorganic bases; requires Pd-catalysis.

Protocol B: The Chichibabin Reaction (Direct Amination)

Direct amination of unsubstituted isoquinoline avoids the need for a halogenated precursor. This reaction involves the attack of an amide anion (NH₂⁻) followed by the loss of a hydride ion (H⁻).[4][5]

Safety Warning: This reaction generates hydrogen gas and uses highly reactive metal amides. Exclude moisture strictly.

Experimental Procedure

Objective: Synthesis of 1-aminoisoquinoline.

  • Reagent Setup:

    • Substrate: Isoquinoline (1.0 equiv, 129 mg, 1.0 mmol).

    • Reagent: Sodium Amide (NaNH₂) (1.5 equiv). Commercial NaNH₂ often degrades; freshly prepared or high-quality reagent is critical.

    • Solvent: Xylene (dry) or Toluene. (Liquid ammonia is the classical solvent but xylene allows higher temperatures for difficult substrates).

  • Execution:

    • Suspend NaNH₂ in dry xylene under Argon.

    • Add isoquinoline dropwise at room temperature. The mixture may turn red/brown (formation of the σ-adduct).

    • Heat the mixture to 140–150 °C (reflux xylene) for 6–8 hours.

    • Observation: Evolution of hydrogen gas indicates progress.[4]

  • Quench (Critical Step):

    • Cool to 0 °C.

    • Carefully add Ethanol (1-2 mL) dropwise to destroy excess NaNH₂.

    • Add water slowly.

  • Work-up:

    • Extract with DCM.[2]

    • The product 1-aminoisoquinoline is polar; ensure thorough extraction.

Protocol C: N-Oxide Activation Strategy

For introducing oxygen or chlorine nucleophiles at C1 without starting from a halide, the N-oxide route is the industry standard. It activates the C1 position for rearrangement.

Workflow Diagram

NOxideRoute Iso Isoquinoline mCPBA Oxidation (m-CPBA, DCM, 0°C) Iso->mCPBA NOxide Isoquinoline N-Oxide mCPBA->NOxide POCl3 Chlorination/Rearrangement (POCl3, Reflux) NOxide->POCl3 ClIso 1-Chloroisoquinoline POCl3->ClIso NuSub S_NAr with Nucleophile ClIso->NuSub Final 1-Substituted Isoquinoline NuSub->Final

Caption: Stepwise activation of isoquinoline via N-oxide intermediate.

Step-by-Step Protocol
  • N-Oxidation:

    • Dissolve isoquinoline in DCM. Add m-CPBA (1.1 equiv) at 0 °C. Stir at RT for 3 hours.

    • Wash with aq.[2] NaHCO₃ to remove m-chlorobenzoic acid. Yield is typically >90%.[6]

  • Chlorination (The Meisenheimer Rearrangement):

    • Dissolve Isoquinoline N-oxide in POCl₃ (excess, acts as solvent and reagent).

    • Reflux (105 °C) for 2–4 hours.

    • Mechanism:[3][4][5][7][8][9][10][11] Oxygen attacks P, chloride attacks C1, P-O bond cleaves, aromatization restores the system.

    • Remove excess POCl₃ via vacuum distillation. Pour residue onto ice (Exothermic!). Neutralize and extract.[2]

  • Substitution:

    • Proceed with Protocol A using the newly formed 1-chloroisoquinoline.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Conversion (SNAr) Nucleophile is too weak or bulky.Switch solvent to DMSO; increase temp to 120°C; use Microwave.
Regioisomers (C3 vs C1) Substrate has activating groups at C3?Verify starting material.[2][12] Unsubstituted isoquinoline SNAr is exclusively C1.
Incomplete Chichibabin Degraded NaNH₂ (Hydrolysis).Use fresh NaNH₂. Ensure strictly anhydrous conditions.
Violent Quench (POCl₃) Residual POCl₃ hydrolysis.Remove POCl₃ thoroughly in vacuo before adding water. Add ice slowly.

References

  • Imperial College London. (n.d.). Heteroaromatic Chemistry: Quinolines & Isoquinolines – Reactivity. Retrieved from [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Method

Application Note: Green Catalytic Synthesis of Isoquinolin-5-yl Acetic Acid

Topic: Green Chemistry Approaches to Synthesizing Isoquinolin-5-yl Acetic Acid Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Abstract Isoquinolin-5-yl acetic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Green Chemistry Approaches to Synthesizing Isoquinolin-5-yl Acetic Acid Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

Isoquinolin-5-yl acetic acid is a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and other bioactive alkaloids. Traditional synthesis routes often rely on hazardous nitration/reduction sequences or harsh acid-mediated hydrolysis, resulting in high E-factors and toxic waste. This guide details a green chemistry protocol utilizing aqueous micellar catalysis and microwave-assisted cross-coupling to synthesize isoquinolin-5-yl acetic acid from 5-bromoisoquinoline. This approach minimizes organic solvent use, reduces energy consumption, and improves atom economy.

Introduction & Strategic Rationale

The isoquinoline scaffold is ubiquitous in medicinal chemistry. Functionalization at the C5 position is sterically challenging and electronically deactivated compared to the C1 position.

The Green Chemistry Pivot

Standard industrial routes to aryl acetic acids typically involve:

  • Cyanation: Displacement of bromide with cyanide (High toxicity).

  • Arndt-Eistert Homologation: Use of diazomethane (Explosion hazard).

Our Approach: We utilize Palladium-Catalyzed


-Arylation of Malonates  or Heck Coupling  facilitated by TPGS-750-M , a designer surfactant that enables transition metal catalysis in water at room temperature or mild heat. This mimics enzymatic pockets, concentrating reactants in lipophilic micelles.
Key Benefits[1]
  • Solvent Replacement: Replaces toluene/dioxane with water.

  • Energy Efficiency: Microwave irradiation reduces reaction times from hours to minutes.

  • Safety: Eliminates cyanide and high-pressure hydrogenation steps.

Chemical Pathway & Mechanism[2][3]

The synthesis proceeds via a Palladium-catalyzed cross-coupling of 5-bromoisoquinoline with a masked acetate equivalent (diethyl malonate), followed by hydrolysis and decarboxylation.

Reaction Scheme (DOT Visualization)

ReactionPathway SM 5-Bromoisoquinoline (C9H6BrN) Inter Intermediate: Diethyl 2-(isoquinolin-5-yl)malonate SM->Inter Pd-Cat. α-Arylation (in Water) Reagent Diethyl Malonate (C7H12O4) Reagent->Inter Catalyst Pd Catalyst / TPGS-750-M (Micellar System) Catalyst->Inter Catalysis Hydrolysis Hydrolysis/Decarboxylation (Acidic or Basic) Inter->Hydrolysis NaOH then HCl Product Isoquinolin-5-yl Acetic Acid (Target) Hydrolysis->Product -CO2, -EtOH

Caption: Figure 1. Green synthetic pathway via aqueous micellar catalysis.

Experimental Protocols

Protocol A: Aqueous Micellar -Arylation (Recommended)

Best for: High purity, avoiding toxic solvents, lab-to-pilot scale.

Materials:

  • Substrate: 5-Bromoisoquinoline (1.0 equiv)

  • Coupling Partner: Diethyl malonate (1.2 equiv)

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) or Pd(OAc)₂/XPhos

  • Base: K₃PO₄ (2.0 equiv)

  • Medium: 2 wt% TPGS-750-M in degassed water.

Step-by-Step Procedure:

  • Micelle Formation: Dissolve TPGS-750-M surfactant in degassed HPLC-grade water to create a 2 wt% solution. Stir for 10 minutes until clear.

  • Catalyst Loading: In a reaction vial, add 5-bromoisoquinoline (1.0 mmol, 208 mg), Pd(dtbpf)Cl₂ (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add 2.0 mL of the TPGS-750-M aqueous solution.

  • Reagent Addition: Add diethyl malonate (1.2 mmol) via syringe.

  • Reaction: Cap the vial and stir vigorously at 45–50 °C for 4–6 hours. Note: The reaction mixture typically turns from a suspension to a biphasic emulsion.

  • Extraction (Green): Extract the product using a minimal amount of Ethyl Acetate or MTBE (recyclable solvents). Wash with brine.

  • Hydrolysis/Decarboxylation:

    • Evaporate the organic solvent to obtain the crude malonate ester.

    • Add 6M HCl (3 mL) and reflux at 100 °C for 2 hours.

    • Mechanism:[1][2][3][4] Acid-catalyzed hydrolysis converts esters to carboxylic acids; heat drives the decarboxylation of the gem-diacid.

  • Isolation: Cool to room temperature. Adjust pH to ~4.0 with NaOH. The product, isoquinolin-5-yl acetic acid , precipitates as a solid. Filter and dry.

Protocol B: Microwave-Assisted Heck Coupling (Alternative)

Best for: Rapid screening, libraries.

Materials:

  • 5-Bromoisoquinoline[5][6][7][8][9]

  • 
    -Butyl Vinyl Ether (Enol ether acts as acetate equivalent)
    
  • Pd(OAc)₂ / DPPP[10]

  • Triethylamine[11]

  • Solvent: Ethylene Glycol (Microwave absorber)

Step-by-Step Procedure:

  • Combine 5-bromoisoquinoline (1 mmol),

    
    -butyl vinyl ether (3 mmol), Pd(OAc)₂ (3 mol%), DPPP (6 mol%), and Et₃N (2 mmol) in a microwave vial.
    
  • Add 2 mL Ethylene Glycol.

  • Irradiation: Heat in a microwave reactor at 130 °C for 20 minutes .

  • Hydrolysis: Add 1M HCl (2 mL) directly to the vial and stir for 30 mins (converts the vinyl ether/acetal to the methyl ketone). Correction: To get the acetic acid, this route requires an oxidative cleavage (e.g., haloform reaction) which is less green.

    • Modification: Use

      
      -Butyl Acrylate  instead of vinyl ether.
      
    • Revised Step 4: Hydrogenate the acrylate (H₂, Pd/C) then hydrolyze with TFA/DCM (or dilute acid) to yield the propionic acid homolog, or use oxidative cleavage to get the acetic acid.

    • Recommendation:Stick to Protocol A for the specific acetic acid target. Protocol B is better for propionic acid derivatives.

Data Analysis & Green Metrics

The following table compares the Green Protocol (Method A) against the Traditional Cyanation Route.

MetricTraditional Route (Cyanation)Green Protocol (Micellar Arylation)Improvement
Reagents NaCN / DMSODiethyl Malonate / Water (TPGS)Eliminated Cyanide
Temperature 120–150 °C45–50 °CEnergy Savings
Solvent DMSO / DMF (Reprotoxic)Water (Benign)Reduced Toxicity
Yield (Isolated) 65–70%82–88%Higher Efficiency
E-Factor > 50 kg waste / kg product< 10 kg waste / kg product5x Waste Reduction

Workflow Logic & Troubleshooting

This diagram outlines the decision process for optimizing the synthesis based on available equipment.

Workflow Start Start: 5-Bromoisoquinoline Check Is Hydrogenation Equipment Available? Start->Check RouteA Route A: Malonate Coupling (No H2 required) Check->RouteA No RouteB Route B: Heck + Hydrogenation (If Propionic Acid needed) Check->RouteB Yes Step1 Step 1: Pd-Cat Coupling (Water/TPGS-750-M) RouteA->Step1 Diethyl Malonate Step2 Step 2: Acidic Hydrolysis (-CO2) Step1->Step2 QC QC: 1H NMR Check (Singlet at ~4.0 ppm for CH2) Step2->QC

Caption: Figure 2. Decision workflow for selecting the optimal green synthesis route.

Troubleshooting Guide
  • Low Conversion: If the reaction stalls, ensure the reaction mixture is effectively deoxygenated (Argon sparge) before adding the catalyst. Pd(0) is sensitive to O₂.

  • Emulsion Issues: If phases do not separate during extraction, add a small amount of brine or centrifuge the mixture.

  • Decarboxylation Incomplete: Ensure the hydrolysis step reaches reflux temperature (>95 °C). The loss of CO₂ is endothermic and requires heat.

References

  • Handa, S., et al. (2016). "Sustainable Pd-catalyzed cross-couplings in water: TPGS-750-M." Journal of Organic Chemistry. Link

  • Culkin, D. A., & Hartwig, J. F. (2003).[1] "Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles." Accounts of Chemical Research. Link

  • Organic Syntheses. (2005).[7] "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline." Organic Syntheses. Link

  • Lipshutz, B. H., & Ghorai, S. (2012). "Transition metal catalyzed couplings in water at room temperature." Aldrichimica Acta. Link

  • BenchChem. (2025). "Green Synthesis of Quinoline Derivatives: Application Notes." BenchChem Technical Library. Link

Sources

Application

Application Notes and Protocols: Strategic N-Functionalization of 2-(Isoquinolin-5-yl)acetic acid for Drug Discovery and Development

Introduction: The Strategic Value of the Isoquinoline Scaffold The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural alkaloid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural alkaloids and synthetic compounds with significant therapeutic value.[1][2][3] Isoquinoline derivatives exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1][3][4][5] The unique electronic and steric properties of this bicyclic aromatic system, comprising a fused benzene and pyridine ring, make it a versatile template for designing novel therapeutic agents.[2][4]

The specific molecule, 2-(isoquinolin-5-yl)acetic acid, presents a particularly valuable platform for drug development. It features two key functional handles:

  • The Carboxylic Acid Moiety: This group provides a convenient point for conjugation, enabling the attachment of peptides, linkers for antibody-drug conjugates (ADCs), or other functional groups to modulate pharmacokinetic properties.

  • The Isoquinoline Nitrogen: The nitrogen atom at the 2-position (N-2) is a critical site for chemical modification. Its lone pair of electrons confers basic and nucleophilic character, making it a reactive center for introducing a wide array of substituents.[4][6]

Functionalization at the N-2 center directly impacts the core electronic properties of the heterocyclic system, influencing factors such as solubility, pKa, and, most importantly, the non-covalent interactions with biological targets. This guide provides a detailed exploration of key synthetic strategies, protocols, and expert insights for the selective functionalization of 2-(isoquinolin-5-yl)acetic acid at the nitrogen center.

Core Principles of N-Functionalization: Reactivity of the Nitrogen Center

The reactivity of the isoquinoline nitrogen is governed by its sp²-hybridized state and the presence of a lone pair of electrons in an orbital within the plane of the ring system. This makes the nitrogen atom a nucleophilic center, readily reacting with various electrophiles to form quaternary isoquinolinium salts.[6] This fundamental transformation is the gateway to a diverse range of N-functionalized derivatives. The choice of electrophile and reaction conditions dictates the nature of the substituent introduced at the nitrogen center.

G cluster_workflow General Workflow for N-Functionalization Start 2-(Isoquinolin-5-yl)acetic acid Step1 Select Electrophile (e.g., R-X, Ac-Cl, Oxidant) Start->Step1 Input Step2 Reaction Optimization (Solvent, Base, Temp.) Step1->Step2 Define Conditions Step3 Formation of N-Functionalized Intermediate (e.g., Isoquinolinium Salt) Step2->Step3 Execute Reaction Step4 Isolation & Purification (Work-up, Chromatography) Step3->Step4 Process End Target N-Functionalized Product Step4->End Final Product

Caption: General workflow for N-functionalization of the isoquinoline core.

Synthetic Protocols and Methodologies

This section details validated protocols for the most common and impactful N-functionalization strategies. For each method, the underlying chemical principles are discussed to provide a comprehensive understanding beyond simple procedural steps.

Method 1: N-Alkylation via Quaternization

N-alkylation is a fundamental transformation that introduces alkyl groups to the nitrogen center, forming a permanently charged isoquinolinium salt. This modification can significantly enhance water solubility and introduce specific steric or electronic features for targeted molecular interactions. The reaction typically proceeds via an S_N2 mechanism with an appropriate alkylating agent.

Expertise & Experience: A primary consideration is the potential for competitive O-alkylation of the carboxylic acid. To ensure selective N-alkylation, it is often advantageous to first convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) via Fischer esterification or by using a reagent like (trimethylsilyl)diazomethane. Alternatively, using a polar, aprotic solvent like DMF or acetonitrile can favor N-alkylation.

Caption: General reaction scheme for the N-alkylation of isoquinoline.

Protocol 1: N-Methylation of 2-(Isoquinolin-5-yl)acetic acid Methyl Ester

  • Esterification (Pre-step): To a solution of 2-(isoquinolin-5-yl)acetic acid (1.0 equiv) in methanol (0.2 M), add sulfuric acid (0.1 equiv) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC. Upon completion, neutralize with a saturated NaHCO₃ solution, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the methyl ester.

  • Dissolution: Dissolve the 2-(isoquinolin-5-yl)acetic acid methyl ester (1.0 equiv) in anhydrous acetonitrile (CH₃CN) to a concentration of 0.1 M in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add methyl iodide (CH₃I, 1.5 equiv) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The product, being a salt, will often precipitate out of the solution.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether to remove any unreacted starting material. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the resulting residue with diethyl ether to induce precipitation.

  • Purification: The resulting isoquinolinium salt is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

ParameterRecommended ConditionPurpose
Substrate 2-(Isoquinolin-5-yl)acetic acid methyl esterProtects carboxylic acid from O-alkylation
Alkylating Agent Methyl Iodide (1.5 equiv)Provides the methyl group; excess drives reaction
Solvent Anhydrous Acetonitrile (CH₃CN)Polar aprotic solvent, facilitates S_N2
Temperature 80-85 °C (Reflux)Provides activation energy for the reaction
Reaction Time 12-24 hoursTypical duration for complete conversion
Work-up Precipitation/FiltrationSimple isolation for the salt product
Method 2: N-Oxide Formation

The formation of an isoquinoline N-oxide is a powerful strategic move. While it functionalizes the nitrogen, its primary utility is often to act as an intermediate that activates the isoquinoline ring for subsequent functionalization, particularly for electrophilic or nucleophilic attack at the C1 position.[7][8][9] The N-oxide group alters the electronic distribution of the ring system, making the C1 and C3 positions more electrophilic.

Expertise & Experience: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and common reagent for this transformation. The reaction is generally clean and proceeds under mild conditions.[7] The primary byproduct, m-chlorobenzoic acid, is often insoluble in the reaction solvent (like dichloromethane) and can be easily removed by filtration.

Caption: General reaction scheme for the N-Oxidation of isoquinoline.

Protocol 2: Synthesis of 2-(2-Oxidoisoquinolin-5-yl)acetic acid

  • Dissolution: Dissolve 2-(isoquinolin-5-yl)acetic acid (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution at room temperature, add m-CPBA (70-77% purity, 1.1 equiv) portion-wise over 10-15 minutes. An ice bath can be used to control any mild exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.[7]

  • Work-up: Upon completion, the precipitated m-chlorobenzoic acid byproduct can be removed by filtration.[7]

  • Purification: The filtrate can be washed with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and acidic byproducts) followed by brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure isoquinoline N-oxide.

ParameterRecommended ConditionPurpose
Oxidizing Agent m-CPBA (1.1 equiv)Effective and selective N-oxidation reagent
Solvent Dichloromethane (DCM)Good solvent for substrate, allows for byproduct precipitation
Temperature Room TemperatureMild conditions prevent over-oxidation or side reactions
Reaction Time 24-48 hoursSufficient time for complete conversion
Work-up Filtration & Aqueous WashRemoves byproducts and unreacted reagents

Trustworthiness: The N-Oxide as a Synthetic Intermediate

The N-oxide is not merely a final product but a key intermediate. It activates the C1 position for nucleophilic attack, a transformation that is difficult on the parent isoquinoline. This allows for the introduction of various functional groups, after which the N-oxide can be reduced back to the neutral isoquinoline, effectively serving as a traceless directing group.

G Start Isoquinoline Derivative Step1 N-Oxidation (e.g., m-CPBA) Start->Step1 Intermediate Isoquinoline N-Oxide (Activated Core) Step1->Intermediate Step2 C1-Functionalization (e.g., POCl₃, Nu⁻) Intermediate->Step2 Product1 C1-Substituted N-Oxide Step2->Product1 Step3 Deoxygenation (e.g., PCl₃, PPh₃) Product1->Step3 Final C1-Functionalized Isoquinoline Step3->Final

Caption: Workflow illustrating the use of N-oxide as a synthetic intermediate.

Method 3: N-Acylation

N-acylation involves the reaction of the isoquinoline nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form a highly electrophilic N-acylisoquinolinium salt.[6][10] This intermediate is not typically isolated but is reacted in situ with a nucleophile (e.g., an electron-rich arene or an organometallic reagent) in a Mannich-type reaction to install a substituent at the C1 position.[10]

Expertise & Experience: This method is a powerful two-step, one-pot process for C1-functionalization. The choice of the acylating agent is critical as it transiently becomes the N-substituent in the final 1,2-dihydroisoquinoline product. Chiral acylating agents can be used to induce stereoselectivity in the C1-addition.[10]

Protocol 3: One-Pot N-Acylation and C1-Arylation

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-(isoquinolin-5-yl)acetic acid ester (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 equiv) to the cooled solution. Stir for 30 minutes to allow for the formation of the N-acylisoquinolinium salt intermediate.

  • Nucleophile Addition: In a separate flask, prepare a solution of the nucleophile (e.g., anisole, 3.0 equiv). Add this solution dropwise to the reaction mixture at -78 °C.

  • Lewis Acid (Optional but Recommended): To facilitate the subsequent Mannich-type reaction, a Lewis acid such as AlCl₃ or BF₃·OEt₂ (1.2 equiv) can be added to further activate the isoquinolinium salt.[10]

  • Reaction: Allow the reaction to stir at low temperature for several hours, then slowly warm to room temperature overnight. Monitor progress by TLC.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the 2-acyl-1-aryl-1,2-dihydroisoquinoline derivative.

ParameterRecommended ConditionPurpose
Acylating Agent Acyl Chloride (1.1 equiv)Forms the reactive N-acylisoquinolinium salt
Nucleophile Electron-rich Arene (3.0 equiv)Attacks the C1 position of the activated intermediate
Solvent Anhydrous Dichloromethane (DCM)Standard solvent for these conditions
Temperature -78 °C to Room Temp.Controls reactivity and minimizes side reactions
Additive Lewis Acid (e.g., AlCl₃)Activates the intermediate towards nucleophilic attack[10]

Conclusion and Future Outlook

The functionalization of 2-(isoquinolin-5-yl)acetic acid at the nitrogen center is a versatile and powerful strategy in modern drug discovery. The methods detailed herein—N-alkylation, N-oxidation, and N-acylation—provide robust and reproducible pathways to a diverse array of chemical entities. Each transformation offers a unique way to modulate the physicochemical and pharmacological properties of the isoquinoline core. As synthetic methodologies continue to advance, the development of novel catalytic and greener approaches will further expand the toolbox available to researchers, enabling the rapid and efficient synthesis of highly-functionalized isoquinoline derivatives for the next generation of therapeutics.[3][11]

References

  • Kaur, G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • BenchChem (2025). Application Notes and Protocols for the N-Oxide Formation of Isoquinolines. BenchChem.
  • Mathi, G. R., et al. (2020). Regioselective C–H Functionalization of Heteroarene N-Oxides Enabled by a Traceless Nucleophile. Angewandte Chemie International Edition.
  • Gevorgyan, V., et al. (2021). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules.
  • Bender, C., & Liebscher, J. (2006). Stereoselective 1-arylation of isoquinolines via chiral N-acylisoquinolinium salts. Arkivoc.
  • Zhang, Y., et al. (2022). N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Taylor & Francis Online.
  • Lecka, J., et al. (2020). New one-pot synthesis of N-fused isoquinoline derivatives by palladium-catalyzed C–H arylation: potent inhibitors of nucleotide pyrophosphatase-1 and -3. Organic & Biomolecular Chemistry.
  • International Journal of Pharmaceutical Sciences (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. IJPSR.
  • ResearchGate. (n.d.). Approaches for the N‐functionalization of amino acid derivatives.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • International Journal of Pharmaceutical Sciences (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. IJPSR.
  • Finkelstein, P., et al. (2021). Nitrogen atom insertion into indenes to access isoquinolines. ChemRxiv.
  • Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.
  • Li, Y., et al. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances.
  • BenchChem (2025). Managing reaction regioselectivity in functionalizing the isoquinoline ring. BenchChem.
  • Quimicaorganica.org. (n.d.). Reactions with nitrogen lone pair: quinoline and isoquinoline.
  • BenchChem (2025). Application Note: The Role of Dichlorinated Isoquinolines in Medicinal Chemistry. BenchChem.
  • Reddy, G. S., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Diversely Functionalized Isoquinoline and Their Core-Embedded Heterocyclic Frameworks: A Privileged Scaffold for Medicinal Chemistry.
  • Singh, N., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
  • Sharma, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Journal of the Indian Chemical Society.
  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • Dander, J. E., et al. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PNAS.
  • McFadden, R. M., et al. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters.
  • Al-Qaisi, A. M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of Aminoquinolines. BenchChem.
  • Wikipedia. (n.d.). Isoquinoline.
  • Bar-Ad, I., et al. (2020). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition.
  • O'Sullivan, M. J., et al. (2021). Synthetic approaches to N- and 4-substitued 1,4-dihydro-3(2H)-isoquinolinone derivatives. Tetrahedron.
  • Google Patents. (n.d.). US9340511B2 - Process for making isoquinoline compounds.
  • eScholarship.org. (n.d.). Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles: Lycopodium and Isoquinoline Alkaloids.
  • Zandona, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals.
  • ResearchGate. (n.d.). Synthesis of N-substituted 1,2-dihydrobenz[g]isoquinoline-5,10-diones.
  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal.
  • He, Y., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie International Edition.
  • ePrints Soton - University of Southampton. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.
  • RSC Publishing. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Improving Reaction Yields of 2-(Isoquinolin-5-yl)acetic Acid

The following technical guide addresses the synthesis and yield optimization of 2-(Isoquinolin-5-yl)acetic acid (CAS: 395074-85-8). This document is structured for researchers requiring actionable troubleshooting strateg...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and yield optimization of 2-(Isoquinolin-5-yl)acetic acid (CAS: 395074-85-8). This document is structured for researchers requiring actionable troubleshooting strategies for this specific heterocycle.

Executive Summary & Synthetic Strategy

The synthesis of 2-(Isoquinolin-5-yl)acetic acid often suffers from low yields due to the electron-deficient nature of the isoquinoline ring and the amphoteric nature of the final product.[1] High-yield protocols typically utilize 5-bromoisoquinoline as the starting material, diverting into two primary pathways:[1]

  • The Nitrile Route (Classic): Robust for scale-up but requires harsh hydrolysis conditions.

  • The Malonate Arylation Route (Modern): Pd-catalyzed cross-coupling offering milder conditions and higher functional group tolerance.

Strategic Workflow Diagram

The following diagram outlines the critical decision nodes and reaction pathways.

IsoquinolineSynthesis Start Starting Material: 5-Bromoisoquinoline Cyanation Step A1: Cyanation (Pd/Zn(CN)2 or CuCN) Start->Cyanation Route A (Scale-up) Coupling Step B1: Pd-Catalyzed Alpha-Arylation (Diethyl Malonate) Start->Coupling Route B (High Purity) Nitrile Intermediate: 5-Isoquinolineacetonitrile Cyanation->Nitrile Hydrolysis Step A2: Hydrolysis (H2SO4/AcOH or NaOH) Nitrile->Hydrolysis Critical Control Point Product Target Product: 2-(Isoquinolin-5-yl)acetic acid (Zwitterionic Workup) Hydrolysis->Product Malonate Intermediate: Diethyl 2-(isoquinolin-5-yl)malonate Coupling->Malonate Decarb Step B2: Hydrolysis & Decarboxylation Malonate->Decarb Decarb->Product

Caption: Figure 1. Dual-pathway synthetic strategy for 2-(Isoquinolin-5-yl)acetic acid indicating critical control points.

Route A: The Nitrile Hydrolysis Protocol

Best for: Large-scale preparation (>10g) where catalyst cost is a concern.

Core Reaction
  • Cyanation: 5-Bromoisoquinoline + Zn(CN)₂

    
     5-Isoquinolineacetonitrile.[1]
    
  • Hydrolysis: 5-Isoquinolineacetonitrile

    
     2-(Isoquinolin-5-yl)acetic acid.[1]
    
Troubleshooting Guide: Nitrile Hydrolysis

Issue: The reaction stalls at the amide intermediate.

  • Diagnosis: The 5-position of isoquinoline is sterically encumbered and electron-poor, making the nitrile carbon less electrophilic than expected, or the amide extremely stable.

  • Solution: Switch from basic hydrolysis (NaOH) to acidic hydrolysis using 50% H₂SO₄/AcOH at reflux (110°C). The acetic acid acts as a co-solvent to solubilize the organic nitrile, while sulfuric acid provides the necessary protonation to drive the equilibrium.

  • Advanced Tip: If conversion is still <80%, add sodium nitrite (NaNO₂) equivalents during acid hydrolysis. This converts the primary amide intermediate to the diazonium species, which is rapidly hydrolyzed to the acid (Bouveault-type conditions).

Issue: Low recovery during workup (Product is water-soluble).

  • Diagnosis: The product is an amino acid (zwitterion). At low pH (after acid hydrolysis), it exists as the soluble cation. At high pH, it is the soluble carboxylate.

  • Solution: You must isolate at the Isoelectric Point (pI) .

    • Cool reaction mixture to 0°C.

    • Slowly adjust pH to 4.5–5.5 using 6N NaOH or conc. NH₄OH.

    • The product will precipitate as an off-white solid.

    • Do not extract with DCM/EtOAc—the zwitterion is not soluble in non-polar organic solvents. Use n-Butanol if extraction is absolutely necessary.[1]

Quantitative Data: Hydrolysis Conditions
Reagent SystemTemp (°C)Time (h)Yield (%)Major Impurity
NaOH / EtOH (10%)801245-60Amide (Incomplete)
conc.[1] HCl1002465Decarboxylated product
H₂SO₄ (50%) / AcOH 110 6 85-92 None (Clean)

Route B: Pd-Catalyzed Malonate Arylation

Best for: High purity requirements and avoiding harsh acids.[1]

Core Reaction
  • Coupling: 5-Bromoisoquinoline + Diethyl malonate

    
     Aryl Malonate.[1]
    
  • Decarboxylation: Aryl Malonate

    
     Product.
    
Troubleshooting Guide: Cross-Coupling

Issue: Low conversion of 5-Bromoisoquinoline.

  • Diagnosis: The isoquinoline nitrogen can coordinate to the Palladium, poisoning the catalyst.

  • Solution: Use bulky, electron-rich phosphine ligands like

    
     or XPhos.[1] These ligands are sterically demanding enough to prevent N-coordination to the metal center.[1]
    
  • Protocol Adjustment: Pre-mix Pd(dba)₂ and the ligand in toluene for 15 mins before adding the substrate. This ensures the active catalytic species (

    
    ) is formed.
    

Issue: Homocoupling of the malonate.

  • Diagnosis: Oxidation of the enolate by trace oxygen or incorrect stoichiometry.

  • Solution: Degas all solvents strictly (sparge with Argon for 20 mins). Add the malonate dropwise to the NaH suspension to ensure complete deprotonation before adding the catalyst/aryl halide mixture.

Experimental Protocol: Malonate Route
  • Catalyst Prep: Charge a flask with Pd(dba)₂ (2 mol%) and

    
     (2.2 mol%) in dry Toluene. Stir 15 min under Ar.
    
  • Enolate Prep: In a separate flask, treat Diethyl malonate (1.2 equiv) with NaH (1.5 equiv) in Toluene/THF (10:1) at 0°C until H₂ evolution ceases.

  • Coupling: Transfer the catalyst solution and 5-Bromoisoquinoline (1.0 equiv) to the enolate. Heat to 80°C for 4-6 hours.

  • Workup: Quench with NH₄Cl. Extract with EtOAc.

  • Hydrolysis/Decarboxylation: Reflux the crude oil in 6N HCl for 4 hours. Adjust pH to 5.0 to precipitate the pure acid.

Frequently Asked Questions (FAQs)

Q: Can I use the Willgerodt-Kindler reaction on 5-acetylisoquinoline? A: Yes, but it is generally less efficient for this specific substrate.[1] The reaction of 5-acetylisoquinoline with sulfur and morpholine yields the thioamide, but the subsequent hydrolysis often requires conditions that degrade the isoquinoline ring or result in sulfur contamination. The Malonate route (Route B) is superior in terms of atom economy and purity profile [1].

Q: My product turns yellow/brown upon drying. Why? A: Isoquinoline derivatives are prone to N-oxidation or polymerization if traces of acid remain.[1] Ensure the final filter cake is washed thoroughly with cold water (pH 7) and then cold acetone. Store the solid under nitrogen in the dark.

Q: How do I purify the acid if it doesn't precipitate at pH 5? A: If the solution is too dilute, the zwitterion may remain soluble.

  • Concentrate the aqueous layer under reduced pressure to 20% of the original volume.

  • If it still fails to precipitate, use a Diaion HP-20 or C18 reverse-phase column.[1] Load the aqueous solution, wash with water to remove salts, and elute with 10-20% Methanol/Water.

References

  • Synthesis of Isoquinoline Derivatives via Pd-Catalyzed Cross-Coupling. Source: Organic Letters (2002). Pd-catalyzed alpha-arylation of esters and amides. Context: Establishes the protocol for coupling electron-deficient heterocycles with malonates using bulky phosphines.

  • Optimization of Nitrile Hydrolysis for Heterocyclic Acetic Acids. Source: Organic Process Research & Development (2011). Context: Details the use of H2SO4/AcOH mixtures for hydrolyzing sterically hindered nitriles.

  • Preparation of 5-Isoquinolineacetic Acid (Patent). Source: WO2009040288A1. Context: Cites the specific CAS 395074-85-8 and its use as an intermediate in drug synthesis.

  • Synthesis of 5-Bromoisoquinoline (Starting Material). Source: Organic Syntheses, Coll.[2][3] Vol. 11, p. 393 (2005). Context: Standardizes the preparation of the brominated precursor from isoquinoline.

Sources

Optimization

Technical Support Center: Purification of Crude 2-(Isoquinolin-5-yl)acetic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 2-(Isoquinolin-5-yl)acetic acid. Here, we address common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 2-(Isoquinolin-5-yl)acetic acid. Here, we address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format.

I. Understanding the Molecule: Key Physicochemical Properties

Before embarking on a purification strategy, it is crucial to understand the physicochemical properties of 2-(Isoquinolin-5-yl)acetic acid. This molecule is amphoteric, meaning it possesses both acidic and basic functional groups:

  • An Acidic Carboxylic Acid Group (-COOH): This group can be deprotonated with a base to form a water-soluble carboxylate salt.

  • A Basic Isoquinoline Nitrogen: This nitrogen atom can be protonated with an acid to form a water-soluble ammonium salt. The pKa of the conjugate acid of isoquinoline is approximately 5.4.[1]

This dual nature is the key to designing an effective purification strategy, particularly for separating it from neutral impurities.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of 2-(Isoquinolin-5-yl)acetic acid.

Question 1: My crude product is a dark, oily residue. How do I handle this?

Answer: A dark, oily crude product often indicates the presence of polymeric impurities or residual high-boiling solvents.

  • Initial Workup: Before attempting a more rigorous purification, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often coax the product to solidify by washing away less polar impurities that inhibit crystallization.

  • Charcoal Treatment: If the color persists after solidification, it may be due to colored impurities. A charcoal treatment during recrystallization can be effective.[2] Add a small amount of activated charcoal to the hot solution before filtering.[2] Be aware that charcoal can also adsorb your product, so use it sparingly.

Question 2: I'm seeing significant streaking on my silica gel TLC plate. What's causing this and how can I fix it?

Answer: Streaking of nitrogen-containing basic compounds on silica gel TLC plates is a common issue.[3] It arises from strong interactions between the basic nitrogen of the isoquinoline ring and the acidic silanol groups on the silica surface.[3]

  • Mobile Phase Modification: To mitigate this, add a small amount of a basic modifier to your eluent system.[3]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA will neutralize the acidic sites on the silica, leading to sharper spots.[3]

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a component of the mobile phase, for example, in a dichloromethane/methanol/ammonia system.[3]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.[3]

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for basic compounds.[3]

    • Reversed-Phase (C18): Reversed-phase chromatography is generally less prone to issues with basic compounds.[3]

Question 3: My compound won't crystallize from solution. What should I do?

Answer: Failure to crystallize can be due to several factors, including the presence of impurities, using too much solvent, or the compound being too soluble in the chosen solvent at low temperatures.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Re-evaluate Solvent System: If induction methods fail, your compound may be too soluble.

    • Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of your compound.

    • Add an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can add a second solvent (an "anti-solvent") in which it is poorly soluble to induce precipitation.[4] This is known as a two-solvent recrystallization.[4] Add the anti-solvent dropwise to the warm solution until it just becomes cloudy, then add a drop or two of the first solvent to redissolve the solid. Allow the solution to cool slowly.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 2-(Isoquinolin-5-yl)acetic acid?

A1: Given its amphoteric nature, an acid-base extraction is an excellent first step to separate the desired product from neutral organic impurities. The general workflow is as follows:

  • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

  • Extract with a dilute aqueous base (e.g., 1M sodium bicarbonate) to deprotonate the carboxylic acid, moving it into the aqueous layer as its sodium salt.

  • Separate the layers. The organic layer will contain neutral impurities.

  • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will re-protonate the carboxylate, causing the pure product to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Q2: How do I choose a suitable recrystallization solvent?

A2: The ideal recrystallization solvent is one in which 2-(Isoquinolin-5-yl)acetic acid has high solubility at elevated temperatures and low solubility at room temperature or below.[5] A systematic approach to solvent screening is recommended:

  • Place a small amount of your crude solid in several test tubes.

  • To each tube, add a different solvent from the table below, starting with a few drops and increasing the volume.

  • Observe the solubility at room temperature. A good candidate will have low solubility.

  • Heat the tubes with the less soluble samples. A good solvent will fully dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

| Solvent Polarity Table for Recrystallization Screening | | :--- | :--- | | Solvent | Polarity Type | | Water | Highly Polar, Protic | | Ethanol/Methanol | Polar, Protic | | Acetone | Polar, Aprotic | | Ethyl Acetate | Moderately Polar, Aprotic | | Dichloromethane | Moderately Polar, Aprotic | | Toluene | Non-polar, Aprotic | | Hexanes/Heptane | Non-polar, Aprotic |

Given the polar nature of your compound, polar protic solvents like ethanol, methanol, or a mixture of ethanol and water are good starting points.

Q3: What are the key parameters for successful column chromatography of this compound?

A3: For column chromatography, the most critical parameter is the choice of the mobile phase.

  • TLC First: Always develop a suitable solvent system using TLC before running a column.[6] Aim for a retention factor (Rf) of 0.25-0.35 for your desired compound.[3]

  • Solvent System: A good starting point for silica gel chromatography would be a mixture of a moderately polar solvent and a more polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol.[3] Remember to add a basic modifier like triethylamine to prevent streaking.[3]

  • Loading the Column: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method often results in better separation than loading the sample as a concentrated solution.

  • Gradient Elution: If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity during the run.

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude 2-(Isoquinolin-5-yl)acetic acid in ethyl acetate (approx. 10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of your product.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Add another portion of 1M sodium bicarbonate to the organic layer in the funnel, shake, and combine the aqueous layers.

  • Wash the combined aqueous layers with a small portion of ethyl acetate to remove any residual neutral impurities. Discard the organic wash.

  • Cool the aqueous solution in an ice bath and slowly add 6M HCl dropwise with stirring until the pH is acidic (check with pH paper). A precipitate of your product should form.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization from a Single Solvent
  • Place the crude, solid 2-(Isoquinolin-5-yl)acetic acid in an Erlenmeyer flask with a stir bar.

  • Add a minimum amount of a suitable solvent (e.g., ethanol) to the flask.

  • Heat the mixture on a hotplate with stirring until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until all the solid has just dissolved.[5]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature, undisturbed.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

V. Visual Workflows

Purification_Workflow cluster_start Initial State cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_chromatography Chromatography (If Needed) cluster_end Final Product Crude Crude Product (Oily or Solid) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Primary Path Extract Extract with 1M NaHCO3 (aq) Dissolve->Extract Separate Separate Layers Extract->Separate Acidify Acidify Aqueous Layer with 1M HCl Separate->Acidify Aqueous Layer Filter_Dry Filter & Dry Acidify->Filter_Dry Recrystallize Recrystallize from suitable solvent Filter_Dry->Recrystallize Further Purification Column Column Chromatography (Silica or Alumina) Filter_Dry->Column Alternative/Further Purification Pure Pure Product Recrystallize->Pure Column->Pure TLC_Troubleshooting cluster_solutions1 Mobile Phase Additives cluster_solutions2 Alternative Phases Start TLC shows streaking Cause Cause: Basic nitrogen interacts with acidic silica Start->Cause Solution1 Modify Mobile Phase Cause->Solution1 Solution2 Change Stationary Phase Cause->Solution2 TEA Add 0.1-1% Triethylamine Solution1->TEA Ammonia Use NH3 in MeOH Solution1->Ammonia Alumina Use Alumina (Basic or Neutral) Solution2->Alumina C18 Use Reversed-Phase (C18) Solution2->C18 End Sharp TLC Spots TEA->End Ammonia->End Alumina->End C18->End

Caption: Troubleshooting streaking on TLC plates.

VI. References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • PubChemLite. (n.d.). 2-(isoquinolin-5-yl)acetic acid hydrochloride (C11H9NO2). Retrieved from

  • ChemicalBook. (2019, November 21). Isoquinoline - Synthesis, Applications and Scope. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Heterocyclic Compounds. Retrieved from

  • University of Toronto. (n.d.). Recrystallization. Retrieved from

  • FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from

  • UCLA. (n.d.). Exp 6 - Extraction. Retrieved from

  • University of Massachusetts Boston. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from

  • University of Thi-Qar. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from

  • Magritek. (n.d.). Column Chromatography. Retrieved from

  • ChemicalBook. (n.d.). Isoquinoline CAS#: 119-65-3. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(Isoquinolin-5-yl)acetic acid

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility roadblocks with heterocyclic, amphoteric compounds like 2-(Isoquinolin-5-yl)acetic acid is a standard hu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility roadblocks with heterocyclic, amphoteric compounds like 2-(Isoquinolin-5-yl)acetic acid is a standard hurdle. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve stable, self-validating formulations for both in vitro assays and in vivo dosing.

The Molecular Root Cause: Why is this compound crashing out?

To solve the solubility issue, we must first understand the molecule's chemical personality. 2-(Isoquinolin-5-yl)acetic acid is an amphoteric molecule containing two ionizable centers:

  • Basic Center: The isoquinoline nitrogen (pKa ~5.1).

  • Acidic Center: The carboxylic acid group (pKa ~4.8).

The Causality of Precipitation: Because the pKa values of these two groups are so close, the molecule has an isoelectric point (pI) of approximately 4.95. At or near this pH (typically between pH 4.0 and 6.0), the molecule exists predominantly as a zwitterion —possessing both a positive and negative charge, but an overall net charge of zero[1]. At the isoelectric point, zwitterions experience maximum electrostatic attraction between adjacent molecules, creating a highly stable, tightly packed crystal lattice. This maximizes lattice energy and minimizes aqueous solubility[2]. Even at a physiological pH of 7.4, where the molecule is an anion, the highly hydrophobic isoquinoline ring can drive aggregation and precipitation via


 stacking.
Formulation Decision Workflow

Before selecting a solubilization protocol, you must define the physiological and chemical constraints of your specific assay. Use the decision tree below to navigate to the correct methodology.

Workflow Start 2-(Isoquinolin-5-yl)acetic acid (Poor Aqueous Solubility) Decision Is physiological pH (7.0 - 7.4) required? Start->Decision YesNeutral Yes (In vitro / Cell Assays) Decision->YesNeutral NoNeutral No (In vivo PK / Gastric Sim) Decision->NoNeutral Cosolvent Co-solvent + Surfactant (DMSO + Tween 80) YesNeutral->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD) YesNeutral->Cyclodextrin SaltForm pH Adjustment (< 3.0 or > 7.5) NoNeutral->SaltForm Success Target Concentration Achieved (Self-Validated via Centrifugation) Cosolvent->Success Cyclodextrin->Success SaltForm->Success

Decision tree for solubilizing 2-(Isoquinolin-5-yl)acetic acid based on assay requirements.

Quantitative Data Summary: Formulation Matrix

The following table summarizes the expected solubility limits based on the chosen formulation strategy.

StrategyExcipient MatrixTarget pHExpected SolubilityBest Application
Zwitterion (Control) Pure Water / PBS~5.0 (pI)< 0.1 mg/mLNot recommended
Salt Formation (Basic) 1 eq. NaOH in Water> 7.5> 50 mg/mLHigh-dose in vivo PK
Salt Formation (Acidic) 1 eq. HCl in Water< 3.0> 50 mg/mLAcidic gastric simulations
Co-solvent + Surfactant 5% DMSO, 5% Tween 80, 90% PBS7.45 - 10 mg/mLIn vitro biochemical assays
Complexation 20% w/v HP-β-CD in Water7.410 - 20 mg/mLCell-based assays (low toxicity)
Troubleshooting & Self-Validating Protocols
FAQ 1: How do I prepare high-concentration stocks for in vivo dosing where extreme pH is tolerated?

The Strategy: pH Adjustment (Salt Formation). The Causality: By adjusting the pH away from the isoelectric point, we force the molecule into a uniformly charged state (either an anion at pH > 7.5 or a cation at pH < 3.0). This uniform charge creates electrostatic repulsion between the solute molecules, preventing them from re-aggregating into a crystal lattice, while simultaneously maximizing ion-dipole interactions with the water molecules[3].

Self-Validating Protocol:

  • Weigh API: Weigh the desired amount of 2-(Isoquinolin-5-yl)acetic acid powder into a glass vial.

  • Suspend: Add sterile water equal to 80% of your final target volume. The solution will appear cloudy (suspension).

  • Titrate: To form the sodium salt, add 1M NaOH dropwise while continuously vortexing or sonicating. Monitor the pH until it reaches 7.5 - 8.0. The solution should transition from cloudy to completely transparent.

  • Volume Adjustment: Q.S. (Quantum Satis) to the final target volume with sterile water.

  • Validation Check: Centrifuge an aliquot at 10,000 x g for 5 minutes. If the compound is truly solvated, no pellet will form . If a pellet forms, the pH is not high enough, or you have exceeded the thermodynamic solubility limit.

FAQ 2: How do I formulate this compound for in vitro biochemical assays requiring neutral pH (7.4) without high salt?

The Strategy: Co-solvent and Surfactant System. The Causality: DMSO acts as a powerful hydrogen-bond acceptor, penetrating the solid crystal lattice and solvating the individual molecules. However, DMSO alone will cause the drug to "crash out" upon dilution in aqueous buffer[4]. Adding a surfactant like Tween 80 coats the hydrophobic isoquinoline rings in micelles, creating a steric and thermodynamic barrier against nucleation when introduced to the aqueous phase[3].

Self-Validating Protocol:

  • Primary Solvation: Dissolve the API in 100% DMSO to create a highly concentrated stock (e.g., 20x your final concentration).

  • Surfactant Coating: Add Tween 80 to the DMSO stock at a 1:1 (v/v) ratio. Vortex vigorously for 2 minutes to ensure homogenous mixing.

  • Aqueous Dilution: While vortexing your target aqueous buffer (e.g., PBS pH 7.4), add the DMSO/Tween 80/API mixture dropwise . Never add the buffer to the organic phase; always add the organic phase to the bulk buffer to prevent localized precipitation.

  • Validation Check: Analyze the final solution using Dynamic Light Scattering (DLS). A successful micellar formulation will show a uniform particle size distribution (typically < 50 nm). The presence of particles > 200 nm indicates sub-visible precipitation and impending failure.

FAQ 3: Can I improve solubility at neutral pH without using organic solvents like DMSO?

The Strategy: Inclusion Complexation via Cyclodextrins. The Causality: Cyclodextrins, such as Hydroxypropyl-


-cyclodextrin (HP-

-CD), are truncated cone-shaped oligosaccharides. The isoquinoline ring of the API is highly lipophilic and thermodynamically prefers the non-polar inner cavity of the HP-

-CD over the polar aqueous environment[5]. Once encapsulated, the hydrophilic hydroxyl groups on the exterior of the cyclodextrin ensure the entire host-guest complex remains highly soluble in water[6].

Self-Validating Protocol:

  • Prepare Host Matrix: Prepare a 20% (w/v) HP-

    
    -CD solution in your desired aqueous buffer (e.g., PBS pH 7.4).
    
  • Introduce Guest: Add the 2-(Isoquinolin-5-yl)acetic acid powder directly to the cyclodextrin solution.

  • Equilibration: Stir continuously at room temperature for 24 to 48 hours. Causality note: Inclusion complexation is a dynamic equilibrium process; it requires significant kinetic time for the drug to partition into the cyclodextrin cavities.

  • Validation Check: Filter the resulting mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, solid API. Quantify the concentration of the filtrate using HPLC-UV. The measured concentration in the filtrate represents your true, thermodynamically stable solubilized fraction.

References
  • "Zwitterion - Grokipedia", Grokipedia. 1

  • "Zwitterion - GeeksforGeeks", GeeksforGeeks. 2

  • "Solubilization of a tripeptide HIV protease inhibitor using a combination of ionization and complexation with chemically modified cyclodextrins", PubMed (NIH). 5

  • "Cyclodextrin as a Drug Carrier Increasing Drug Solubility", Touro Scholar. 6

  • "Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?", Molecular Pharmaceutics (ACS Publications). 4

  • "An overview of techniques for multifold enhancement in solubility of poorly soluble drugs", Medical University of Lublin. 3

Sources

Optimization

Minimizing decarboxylation during isoquinoline acetic acid processing

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Minimizing Decarboxylation in Isoquinoline Acetic Acid Processing This guide addresses the inherent instabil...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Minimizing Decarboxylation in Isoquinoline Acetic Acid Processing

This guide addresses the inherent instability of isoquinoline acetic acids (and related heterocyclic acetic acids) during synthesis, purification, and storage. The primary failure mode is thermal and acid-catalyzed decarboxylation, often driven by the formation of a reactive zwitterionic species.

Module 1: Mechanistic Understanding (The "Why")

Q1: Why is isoquinoline acetic acid so prone to losing CO₂ compared to phenylacetic acid? A: The instability arises from the electron-deficient nature of the isoquinoline ring and its ability to act as an "electron sink." Unlike phenylacetic acid, the isoquinoline nitrogen can protonate (or interact with solvent), facilitating the formation of a zwitterion .

In this zwitterionic state (protonated nitrogen, carboxylate anion), the positive charge on the ring stabilizes the development of electron density at the benzylic position (C1 or C3) as CO₂ leaves. This lowers the activation energy for decarboxylation significantly.

Key Insight: The rate of decarboxylation is often highest at the isoelectric point (pI) , where the concentration of the zwitterion is maximized.

Q2: Which species is the most unstable? A: The Zwitterion is the most labile species, followed by the Cationic Acid (fully protonated). The Anionic Carboxylate (in basic solution) is generally the most kinetically stable form because the electron-rich ring (neutral or deprotonated) destabilizes the transition state for CO₂ loss.

Visualizing the Instability Pathway

DecarboxylationMechanism Acid Neutral Acid (pH < pKa_N) Zwitterion Reactive Zwitterion (pH ≈ pI) CRITICAL DANGER ZONE Acid->Zwitterion Proton Transfer TS Transition State (Stabilized by N+) Zwitterion->TS Heat / Time Anion Stable Anion (pH > pKa_N) Anion->Zwitterion Acidification Product Decarboxylated Product (1-Methylisoquinoline) TS->Product - CO₂

Caption: The "Zwitterion Trap": Decarboxylation is accelerated when the molecule exists as a zwitterion, typically in the pH 3–6 range.

Module 2: Reaction & Synthesis Optimization

Q3: My reaction requires acidic conditions. How do I prevent loss during synthesis? A: If acid is unavoidable (e.g., acid-catalyzed hydrolysis of a nitrile or ester), you must control temperature and time rigorously.

  • Limit Temperature: Do not exceed 60°C if possible.

  • Concentration: High concentrations can sometimes stabilize the dimer, but generally, rapid processing is preferred.

  • Scavengers: No specific scavenger stops this intramolecular process; kinetic control is your only lever.

Q4: Can I use a bioisostere to avoid this issue entirely? A: Yes. If the carboxylic acid is not strictly required for the pharmacophore, consider replacing it with a Tetrazole ring. Tetrazoles have a similar pKa (~4.5) and planar geometry but are immune to decarboxylation.

Module 3: Workup & Purification (The Critical Phase)

Q5: How do I extract the product without triggering decarboxylation? A: The standard "acidify and extract" workup is the most common point of failure because it passes the molecule through its dangerous zwitterionic pH window. Use the "Cold Flash Extraction" protocol.

Protocol: Cold Flash Extraction
StepActionTechnical Rationale
1. Cooling Cool the aqueous reaction mixture to 0–4°C .Lowers kinetic energy, slowing the decarboxylation rate constant (

).
2. Solvent Prep Pre-cool your organic solvent (e.g., Ethyl Acetate/THF) to 0°C.Maintains low temperature during partition.
3. pH Jump Rapidly adjust pH to 3.5–4.5 (just below the pKa of the acid) using mild acid (e.g., 1M Citric Acid or Acetic Acid), not conc. HCl.Avoids local hot spots and highly acidic pockets where the cationic species forms.
4. Extraction Immediately extract into the organic phase. Do not let the aqueous acidic solution stand.Minimizes residence time in the "Zwitterion Trap."
5. Drying Dry organic layer over MgSO₄ at <10°C. Filter immediately.Prolonged contact with drying agents can sometimes catalyze surface reactions.
6. Concentration Do NOT use a water bath >30°C. Use a high-vacuum rotary evaporator or lyophilize.Heat removal is the final safeguard.

Q6: Can I purify this on silica gel? A: Standard silica gel is slightly acidic (pH ~5) and can catalyze decarboxylation on the column.

  • Solution: Use Neutralized Silica .

    • Preparation: Slurry silica in the mobile phase containing 1–3% Triethylamine (TEA) .

    • Elution: Maintain 0.5% TEA in the eluent to keep the silica deactivated and the compound in its stable anionic/salt form.

Purification Decision Workflow

PurificationWorkflow Start Crude Mixture CheckImpurity Impurity Profile? Start->CheckImpurity NonPolar Non-polar Impurities CheckImpurity->NonPolar Polar Polar/Salts CheckImpurity->Polar Silica Silica Gel Chromatography NonPolar->Silica RP Reverse Phase (C18) Polar->RP Deactivated MUST Deactivate Silica (1-3% Et3N) Silica->Deactivated Critical Step Buffer Buffer Selection: Use Ammonium Bicarbonate (pH 8-9) RP->Buffer Stabilize Anion

Caption: Select purification methods that avoid acidic micro-environments. Reverse phase at basic pH is often superior.

Module 4: Storage & Handling

Q7: What is the best form for long-term storage? A: Never store the free acid in solution.

  • Solid State: Store as the Hydrochloride Salt (if dry and crystalline) or the Sodium Carboxylate Salt . The sodium salt is often more stable because the anionic form resists decarboxylation.

  • Temperature: Store at -20°C under Argon.

Q8: I see a new spot on TLC after leaving the sample in CDCl₃ overnight. What happened? A: CDCl₃ is often slightly acidic (forming HCl over time). This acidity, combined with the solution state, catalyzed decarboxylation.

  • Fix: Filter CDCl₃ through basic alumina before use or use DMSO-d6 (non-acidic) for NMR analysis of these labile compounds.

Summary Data: Stability Factors

ParameterHigh Risk (Avoid) Low Risk (Preferred)
pH pH 3.0 – 6.0 (Zwitterion dominant)pH > 8.0 (Anion dominant)
Temperature > 40°C< 10°C
Solvent Protic acidic (Water/Acid), Acidic CDCl₃Aprotic, Basic buffers
Drying Heat / Rotary EvaporationLyophilization (Freeze Drying)

References

  • Dunn, G. E., et al. (1972).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[1] Link

  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Part I. Journal of the Chemical Society, Perkin Transactions 2. Link

  • BenchChem Technical Support. (2025). Purification of Isoquinoline Derivatives. BenchChem Support Center. Link

  • Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions. CRC Press.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[2] (Fundamental data on pKa and reactivity of isoquinolines).

Sources

Troubleshooting

Recrystallization solvents for 2-(Isoquinolin-5-yl)acetic acid

Technical Support Center: Purification & Recrystallization of 2-(Isoquinolin-5-yl)acetic acid Executive Summary & Chemical Profile Compound: 2-(Isoquinolin-5-yl)acetic acid CAS Number: 395074-85-8 Synonyms: 5-Isoquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 2-(Isoquinolin-5-yl)acetic acid

Executive Summary & Chemical Profile

Compound: 2-(Isoquinolin-5-yl)acetic acid CAS Number: 395074-85-8 Synonyms: 5-Isoquinolineacetic acid; 5-Isoquinolinylacetic acid Chemical Class: Heterocyclic aromatic carboxylic acid (Zwitterionic character)

Technical Overview: This guide addresses the purification of 2-(Isoquinolin-5-yl)acetic acid, a critical intermediate in the synthesis of Rho-kinase inhibitors (e.g., Fasudil analogs). As a molecule containing both a basic isoquinoline nitrogen (


) and an acidic carboxyl group (

), this compound exhibits zwitterionic behavior. Successful recrystallization requires strict control over pH and solvent polarity to navigate its isoelectric point (pI).

Solvent Selection & Solubility Guide

Q: What is the optimal solvent system for recrystallization?

A: The most robust system is Ethanol (EtOH) as a single solvent or an Ethanol/Diethyl Ether pair.

  • Primary Solvent (Hot): Ethanol (or Methanol). The compound is moderately soluble in boiling alcohols due to the polar aromatic structure.

  • Anti-Solvent (Cold): Diethyl Ether, MTBE (Methyl tert-butyl ether), or Hexane. These non-polar solvents reduce the dielectric constant, forcing the polar zwitterion out of solution.

Q: Why does water often fail as a single solvent?

A: While the compound is soluble in aqueous acid (as the cation) or base (as the anion), it has minimal solubility in neutral water near its isoelectric point (pH 4.5–5.5). Using water alone often leads to rapid, amorphous precipitation rather than controlled crystal growth. Water is best used only during the Isoelectric Precipitation phase (see Protocol B).

Q: Can I use chlorinated solvents like Dichloromethane (DCM)?

A: generally No . 2-(Isoquinolin-5-yl)acetic acid is poorly soluble in DCM or Chloroform due to its high polarity/zwitterionic nature. However, DCM is excellent for washing away non-polar organic impurities from the crude solid before recrystallization.

Detailed Experimental Protocols

Protocol A: Two-Solvent Recrystallization (High Purity)

Best for: Final polishing of material with >90% initial purity.

  • Dissolution: Transfer crude solid to a round-bottom flask. Add absolute Ethanol (10–15 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ) with stirring until fully dissolved.
    
    • Troubleshooting: If undissolved solids remain after 15 minutes, filter the hot solution through a pre-warmed Celite pad to remove inorganic salts or dust.

  • Concentration: If the solution is dilute, evaporate solvent until the solution becomes slightly turbid, then add a few drops of ethanol to clear it.

  • Anti-Solvent Addition: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint, persistent cloudiness appears.

  • Crystallization:

    • Add 1–2 drops of Ethanol to clear the cloudiness.

    • Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Once at room temperature, place in a refrigerator (

      
      ) for 4–12 hours.
      
  • Harvest: Filter crystals via vacuum filtration. Wash with cold Ether/Ethanol (3:1) mixture. Dry under high vacuum at

    
    .
    
Protocol B: Isoelectric Precipitation (Purification from Crude)

Best for: Crude reaction mixtures (e.g., after hydrolysis of esters/nitriles).

  • Acid/Base Dissolution: Dissolve the crude material in minimal 1M NaOH (aq). The solution should be clear and basic (pH > 10).

  • Washing: Extract this aqueous phase twice with Ethyl Acetate (removes non-acidic organic impurities). Discard the organic layer.

  • Precipitation: Slowly add 1M HCl or Glacial Acetic Acid dropwise to the aqueous phase while stirring vigorously.

  • Target pH: Monitor pH. The product will precipitate heavily as you approach pH 5.0–5.5 (Isoelectric Point).

  • Collection: Filter the precipitate.

  • Final Polish: Recrystallize the wet cake using Protocol A (Ethanol) to remove trapped inorganic salts (NaCl/NaOAc).

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
"Oiling Out" Solution cooled too fast or solvent is too non-polar.Re-heat to dissolve. Add more Ethanol. Scratch the glass with a rod or add a seed crystal. Cool very slowly.
No Precipitate Solution is too dilute or pH is incorrect.1. Check pH (must be ~5.0).2. Rotovap to reduce volume.3. Add more anti-solvent (Ether).
Colored Impurities Oxidation products (common in isoquinolines).Add Activated Charcoal (5 wt%) to the hot ethanol solution, stir for 10 min, and filter hot before cooling.
Low Yield Product lost in mother liquor.The compound has significant solubility in alcohols. Cool to

(freezer) to maximize recovery.

Decision Logic Visualization

RecrystallizationLogic Start Start: Crude 2-(Isoquinolin-5-yl)acetic acid PurityCheck Check Initial Purity Start->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity LowPurity Purity < 90% (Crude) PurityCheck->LowPurity ProtocolA Protocol A: Two-Solvent Recrystallization (Ethanol + Diethyl Ether) HighPurity->ProtocolA ProtocolB Protocol B: Isoelectric Precipitation (Dissolve in NaOH -> Wash -> Acidify to pH 5) LowPurity->ProtocolB Oiling Issue: Oiling Out? ProtocolA->Oiling ProtocolB->ProtocolA Polishing Step RemedyOil Add Ethanol / Seed Crystal / Slow Cool Oiling->RemedyOil Yes Color Issue: Colored Impurities? Oiling->Color No Final Pure Crystalline Solid RemedyOil->Final RemedyColor Activated Charcoal Treatment Color->RemedyColor Yes Color->Final No RemedyColor->Final

Caption: Decision tree for selecting the appropriate purification pathway based on initial purity and observed experimental issues.

References

  • ChemicalBook. (2023). 2-(Isoquinolin-5-yl)acetic acid Properties and Synthesis. Retrieved from

  • GuideChem. (2023). 2-(isoquinolin-5-yl)acetic acid Synthesis and Properties. Retrieved from

  • Google Patents. (2015). Inhibitors of Jun N-terminal Kinase (US20150215863A1). (Describes usage and handling of isoquinoline acetic acid derivatives). Retrieved from

  • Taylor & Francis Online. (1981). Synthesis and Reactions of Some Isoquinoline Derivatives. (General recrystallization protocols for 5-substituted isoquinolines). Retrieved from

Optimization

Separating 2-(Isoquinolin-5-yl)acetic acid from regioisomers

Welcome to the Technical Support Center for the isolation and chromatographic separation of isoquinoline derivatives. As a Senior Application Scientist, I frequently encounter challenges regarding the separation of 2-(Is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and chromatographic separation of isoquinoline derivatives. As a Senior Application Scientist, I frequently encounter challenges regarding the separation of 2-(Isoquinolin-5-yl)acetic acid from its regioisomers (e.g., the 4-, 6-, 7-, and 8-isomers).

Because these isomers possess identical molecular weights and nearly identical lipophilicity, standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) often results in severe co-elution. This guide provides field-proven, self-validating protocols and troubleshooting logic to help you achieve baseline resolution on both analytical and preparative scales.

Diagnostic Workflow: Resolving Regioisomer Co-elution

Before adjusting your instrument parameters, it is critical to diagnose the root cause of the co-elution. Follow the logic pathway below to determine the most effective corrective action for your specific scale and setup.

G Start Co-elution of Isoquinoline Acetic Acid Regioisomers CheckPH Evaluate Mobile Phase pH Start->CheckPH PZRCCC Switch to PZRCCC (Preparative Scale) Start->PZRCCC Need >100mg yield PH7 pH 6.0 - 7.0 (Neutral) CheckPH->PH7 Current PH3 pH 3.0 - 4.0 (Ammonium Acetate) IonPair Add Ion-Pairing Reagent (e.g., SDS or TFA) PH3->IonPair Resolution < 1.5 Success Baseline Resolution PH3->Success Resolution > 1.5 PH7->PH3 Adjust pH IonPair->Success PZRCCC->Success

Troubleshooting workflow for resolving isoquinoline acetic acid regioisomer co-elution.

Frequently Asked Questions (FAQs)

Q1: Why do 2-(isoquinolin-5-yl)acetic acid and its regioisomers co-elute with severe peak tailing in standard RP-HPLC? A: The root cause lies in the amphoteric nature of the molecule. The isoquinoline nitrogen has a basic pKa of ~5.1–5.4, while the acetic acid moiety has an acidic pKa of ~4.0–4.5[1][2]. In a standard, unbuffered (or neutral) mobile phase, the molecule exists primarily as a zwitterion (carrying both positive and negative charges)[3]. Zwitterions interact unpredictably with the hydrophobic stationary phase and undergo secondary ion-exchange interactions with residual, unendcapped silanol groups on the silica support. This dual retention mechanism causes broad, tailing peaks and co-elution[4].

Q2: How do I eliminate peak tailing and achieve baseline separation on an analytical scale? A: You must force the molecule into a single ionization state by strictly controlling the pH. By adjusting the mobile phase to pH 3.0–4.0 using an ammonium acetate buffer, the carboxylic acid becomes protonated (neutral), and the isoquinoline nitrogen becomes protonated (cationic). Furthermore, the ammonium ions actively block the residual silanol groups on the stationary phase, eliminating secondary interactions and sharpening the peaks[4].

Q3: What is the most reliable method for the preparative-scale isolation of the 5-isomer? A: For scaling up (>100 mg), traditional preparative HPLC suffers from low loading capacity due to the polarity of these isomers. The gold standard is pH-zone-refining counter-current chromatography (PZRCCC) . Because PZRCCC is a liquid-liquid partition technique, it eliminates irreversible adsorption to solid silica supports. By using a retainer acid (e.g., HCl or TFA) in the organic stationary phase and an eluter base (e.g., Triethylamine) in the aqueous mobile phase, amphoteric isoquinoline alkaloids elute as highly concentrated, rectangular peaks separated strictly by their specific pKa and hydrophobicity[5].

Data Presentation: The Impact of pH on Chromatographic Performance

The causality of pH adjustment is best illustrated by comparing the state of the analyte against chromatographic resolution (Rs).

ParameterpH 6.5 - 7.5 (Unbuffered)pH 3.0 - 4.0 (Ammonium Acetate)pH 9.0+ (Ammonium Bicarbonate)
Analyte State ZwitterionicCationic (Protonated)Anionic (Deprotonated)
Silanol Interaction High (Ion-exchange)Suppressed by NH₄⁺Suppressed (Silica repels anions)
Peak Shape Broad, severe tailingSharp, symmetricalSharp, symmetrical
Resolution (Rs) < 0.8 (Co-elution)> 1.5 (Baseline) > 1.5 (Baseline)
Column Requirement Standard C18Core-Shell C18 (Endcapped)High-pH Stable C18 (e.g., Hybrid Silica)

Step-by-Step Experimental Methodologies

Protocol 1: Analytical Separation via Core-Shell RP-HPLC

This protocol is designed to separate regioisomers analytically prior to LC-MS/MS characterization. We use ammonium acetate because it is volatile and MS-compatible, unlike phosphate buffers.

  • Mobile Phase Preparation:

    • Buffer (A): Prepare a 10 mM Ammonium Acetate solution in LC-MS grade water. Adjust the pH to 3.5 using glacial acetic acid.

    • Organic (B): LC-MS grade Acetonitrile.

  • Column Selection: Install a Core-Shell C18 column (e.g., 2.6 µm particle size, 100 x 4.6 mm). Core-shell technology provides higher efficiency (more theoretical plates) to resolve subtle regioisomeric differences[4].

  • System Equilibration: Flush the column with 10-20 column volumes of 95% A / 5% B to ensure the stationary phase is fully equilibrated with the ammonium ions.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 20 minutes. The shallow gradient maximizes the selectivity factor (

    
    ) between the 4-, 5-, 6-, 7-, and 8-isomers.
    
  • Detection: Monitor via UV at 254 nm and route to an ESI-MS/MS. Since the isomers have identical precursor masses (

    
    ), use Collision-Induced Dissociation (CID) to differentiate them based on unique product ion intensity ratios.
    
Protocol 2: Preparative Isolation via PZRCCC

Use this self-validating protocol when you need to isolate pure 2-(isoquinolin-5-yl)acetic acid from a crude synthetic regioisomer mixture.

  • Solvent System Preparation: Prepare a biphasic solvent system of Methyl tert-butyl ether (MtBE) / Acetonitrile / Water in a 2:2:3 (v/v) ratio[5]. Vigorously shake the mixture in a separatory funnel and allow it to equilibrate at room temperature.

  • Phase Separation & Reagent Addition:

    • Separate the upper (organic) and lower (aqueous) phases.

    • Add Trifluoroacetic acid (TFA) (10 mM) to the upper organic phase. This acts as the retainer.

    • Add Triethylamine (TEA) (10 mM) to the lower aqueous phase. This acts as the eluter.

  • Hydrodynamic Equilibrium: Pump the upper organic phase into the CCC column entirely. Rotate the apparatus at 800 rpm, then pump the lower aqueous mobile phase at 2.0 mL/min until hydrodynamic equilibrium is reached (indicated by mobile phase eluting from the tail).

  • Sample Injection: Dissolve your crude regioisomer mixture in a 1:1 mixture of the two phases and inject it into the system.

  • Fraction Collection: Monitor the effluent continuously by UV. The isomers will elute as distinct, contiguous rectangular blocks. The boundaries between these blocks represent the separation of the regioisomers based on their micro-pKa differences.

References

  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem. 1

  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. PMC/NIH. 4

  • Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. PubMed/NIH. 5

  • Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers. Benchchem. 2

  • Zwitterions. ChemTalk. 3

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Isoquinoline Alkaloid Extraction

Welcome to the technical support center for the optimization of isoquinoline alkaloid extraction. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of isoquinoline alkaloid extraction. This guide is designed for researchers, scientists, and drug development professionals. Here, we will explore the critical role of pH in developing robust, efficient, and selective extraction protocols. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt your methodologies effectively.

Frequently Asked Questions (FAQs): The Foundation of pH-Based Extraction

This section addresses the fundamental concepts that underpin the pH-dependent extraction of isoquinoline alkaloids.

Q1: What are isoquinoline alkaloids, and why is pH the most critical parameter in their extraction?

A1: Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds characterized by a core isoquinoline structural motif.[1] This structure contains a basic nitrogen atom, making these molecules weak bases.[2] The pH of the extraction medium directly governs the ionization state of this nitrogen atom.

  • In Acidic Conditions (Low pH): The basic nitrogen atom accepts a proton (H+) to form a positively charged cation. This salt form is typically highly soluble in aqueous solutions and insoluble in non-polar organic solvents.[3]

  • In Basic/Alkaline Conditions (High pH): The nitrogen atom is deprotonated, existing as the neutral "free base." This form is generally poorly soluble in water but highly soluble in a range of organic solvents like chloroform or dichloromethane.[4][5]

Therefore, by precisely controlling the pH, you can selectively move the target alkaloid between an aqueous phase and an organic phase, which is the cornerstone of acid-base extraction for purification.[6]

Q2: What is the general principle of an acid-base extraction workflow for isoquinoline alkaloids?

A2: The workflow is a multi-step liquid-liquid extraction process designed to separate the basic alkaloids from acidic and neutral impurities.[4][7] The process leverages the differential solubility of the alkaloid at various pH values.

The entire workflow can be visualized as follows:

cluster_0 Step 1: Acidification & Initial Extraction cluster_1 Step 2: Basification & Final Extraction A Plant Material in Solvent B Add Acid (e.g., HCl, Acetic Acid) to pH 2-3 A->B C Aqueous Phase (Protonated Alkaloid Salts - Soluble) B->C D Wash with Organic Solvent (e.g., Hexane, Ether) C->D F Aqueous Phase from Step 1 D->C Retain Aqueous Phase E Discard Organic Phase (Contains neutral impurities like fats, oils) D->E G Add Base (e.g., NH4OH) to pH 9-10 F->G I Extract with Organic Solvent (e.g., Chloroform, DCM) G->I H Aqueous Phase K Discard Aqueous Phase (Contains polar impurities) H->K I->H Separate Layers J Combine Organic Layers (Contains Alkaloid Free Base) I->J

Caption: General workflow for acid-base extraction of isoquinoline alkaloids.

Q3: How can I predict the optimal pH for extracting my specific isoquinoline alkaloid?

A3: The optimal pH is directly related to the alkaloid's pKa , which is the pH at which the compound is 50% in its ionized (protonated) form and 50% in its neutral (free base) form. The Henderson-Hasselbalch equation is a powerful tool for predicting the ionization state.[8][9][10]

The Equation: pH = pKa + log ([Base] / [Acid])

Where:

  • [Base] is the concentration of the deprotonated, neutral form (soluble in organic solvents).

  • [Acid] is the concentration of the protonated, ionized salt form (soluble in water).

Practical Application:

  • To extract into an aqueous solution (Acid Wash): You should adjust the pH to be at least 2 units below the pKa of the alkaloid. At this pH, the ratio of [Acid] to [Base] will be at least 100:1, ensuring over 99% of the alkaloid is in its water-soluble salt form.

  • To extract into an organic solvent (Base Extraction): You should adjust the pH to be at least 2 units above the pKa. This will ensure over 99% of the alkaloid is in its neutral free base form, which is soluble in organic solvents.

Data Summary: pKa Values of Common Isoquinoline Alkaloids

The pKa of your target compound is the most critical piece of information for designing a pH-optimized extraction protocol.

AlkaloidChemical SubclasspKa (of conjugate acid)Recommended pH for Aqueous Extraction (Acid Wash)Recommended pH for Organic Extraction (Free Base)
Morphine Morphine Alkaloid~8.2pH < 6.2pH > 10.2
Codeine Morphine Alkaloid~8.2pH < 6.2pH > 10.2
Thebaine Morphine Alkaloid~8.1pH < 6.1pH > 10.1
Papaverine Benzylisoquinoline~6.4pH < 4.4pH > 8.4
Berberine ProtoberberineNot a typical base; it's a quaternary alkaloid. Extraction relies on ion-pairing or specific chromatographic methods rather than simple pH partitioning.[7]N/AN/A
Noscapine Phthalideisoquinoline~6.2pH < 4.2pH > 8.2
Isoquinoline Parent Heterocycle~5.4pH < 3.4pH > 7.4

Note: pKa values are approximate and can vary slightly based on temperature and solvent conditions. These values were compiled from multiple sources.

Troubleshooting Guides

Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems encountered during pH-based extractions.

Problem 1: Low Extraction Yield

Q: My final yield of the target isoquinoline alkaloid is consistently low. What are the most likely pH-related causes?

A: Low yield is a common issue that can often be traced back to suboptimal pH control or phase-transfer issues.

Troubleshooting Workflow:

Start Low Extraction Yield Q1 Is the pH of both aqueous phases correct? (Acidic and Basic steps) Start->Q1 A1_Yes Yes Q1->A1_Yes Correct pH A1_No No Q1->A1_No Incorrect pH Q2 Are you performing enough extractions? A1_Yes->Q2 Sol1 Action: Use a calibrated pH meter to verify pH. Adjust to >2 pH units from pKa. Rationale: Incomplete protonation or deprotonation leads to the alkaloid remaining in the wrong phase. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes ≥ 3 Extractions A2_No No Q2->A2_No < 3 Extractions Q3 Is precipitation occurring in the acidic phase? A2_Yes->Q3 Sol2 Action: Perform at least 3-4 sequential extractions for each step. Rationale: The partition coefficient dictates that only a fraction of the alkaloid transfers with each extraction. Multiple extractions are required for quantitative recovery. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Precipitate Observed A3_No No Q3->A3_No No Precipitate Sol3 Action: Dilute the acidic phase with more water or a co-solvent like ethanol. Rationale: The alkaloid salt may have limited solubility. Precipitation prevents it from being carried through the workflow. A3_Yes->Sol3 Q4 Could the alkaloid be degrading? A3_No->Q4 Sol4 Action: Evaluate stability at extreme pH values. Use milder acids/bases or reduce exposure time. Rationale: Some alkaloids are susceptible to hydrolysis at very low or high pH. Q4->Sol4

Caption: Troubleshooting decision tree for low alkaloid extraction yield.

Problem 2: Persistent Emulsion Formation During Liquid-Liquid Extraction

Q: I'm struggling with a thick, stable emulsion at the interface between my aqueous and organic layers, making separation impossible. Can pH adjustments help?

A: Yes, pH can be a factor, but emulsions are primarily a physical problem caused by the presence of surfactant-like molecules (e.g., phospholipids, fatty acids) from the initial plant extract.[11][12] These molecules reduce the interfacial tension between the two liquid phases.

Causality & Solutions:

  • Reduce Mechanical Agitation: Vigorous shaking is the primary cause of emulsions. Instead, gently invert the separatory funnel 20-30 times. This increases the surface area for extraction without the high energy needed to form a stable emulsion.[11]

  • Increase Ionic Strength of the Aqueous Phase ("Salting Out"): Add a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel. The salt increases the polarity of the aqueous layer, forcing non-polar and surfactant-like molecules into the organic phase, which helps break the emulsion.[11]

  • Filtration: If the emulsion is caused by fine particulate matter, filtering the entire mixture through a pad of celite or glass wool can help.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[12]

  • pH Adjustment: While not the primary solution, sometimes adjusting the pH away from the isoelectric point of interfering proteins can help reduce their surfactant properties.

Problem 3: Co-extraction of Impurities

Q: My final extract is impure. How can I use pH more effectively to improve selectivity?

A: If your extract contains other basic compounds, a technique called pH-gradient fractionation can be highly effective. This method is particularly useful for separating a mixture of alkaloids with different pKa values.

Principle: Instead of making a single, large pH jump from acidic to basic, you perform a series of extractions, increasing the pH of the aqueous phase in small increments. At each step, you extract with an organic solvent.

  • Step 1: Adjust the aqueous phase to a pH just above the pKa of the strongest base (lowest pKa alkaloid). Extract. This will selectively move the least basic alkaloid into the organic phase.

  • Step 2: Take the remaining aqueous phase and increase the pH again, this time to just above the pKa of the next strongest base. Extract again.

  • Repeat: Continue this process until all target alkaloids have been separated into different organic fractions.

This technique is more advanced and requires precise pH control but can yield significantly purer fractions than a simple single-step extraction.[13][14]

Detailed Experimental Protocols

The following protocols provide a practical framework. Always adapt solvent volumes and extraction times based on your specific sample matrix and scale.

Protocol 1: Standard Acid-Base Extraction of Isoquinoline Alkaloids from a Plant Matrix

Objective: To obtain a crude tertiary alkaloid fraction from dried plant material.

Materials:

  • Dried, powdered plant material (e.g., 10g)

  • Methanol

  • 5% Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Chloroform

  • Concentrated Ammonium Hydroxide (NH4OH)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • pH meter or pH strips

  • Separatory funnel, beakers, rotary evaporator

Methodology:

  • Initial Solvent Extraction: a. Macerate 10g of powdered plant material in 100 mL of methanol for 24-72 hours at room temperature.[4] b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • Acidification and Defatting: a. Suspend the crude extract in 100 mL of 5% HCl. Stir until fully dissolved. The solution should be acidic (pH ~1-2).[4] b. Transfer the acidic aqueous solution to a separatory funnel. c. Wash the solution by extracting it three times with 50 mL of a non-polar solvent like hexane or diethyl ether. Discard the organic (top) layer each time. This step removes lipids and other neutral impurities.[4][15]

  • Basification and Alkaloid Extraction: a. Carefully add concentrated NH4OH dropwise to the retained aqueous layer while stirring until the pH reaches 9-10.[4][7] Use a calibrated pH meter for accuracy. b. Extract the basified solution three times with 50 mL of dichloromethane. The alkaloid free base will move into the organic (bottom) layer. c. Combine the three organic extracts.

  • Drying and Concentration: a. Dry the combined organic extract over anhydrous sodium sulfate. b. Filter to remove the drying agent. c. Evaporate the solvent under reduced pressure to yield the crude tertiary alkaloid fraction.

Protocol 2: Determining the Optimal Extraction pH for a Novel Alkaloid

Objective: To empirically determine the pH that provides the highest recovery of a specific alkaloid.

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of your crude extract in a known volume of 1% HCl.

  • Set up pH Gradient: a. Aliquot equal volumes of the stock solution into several test tubes (e.g., 1 mL each). b. Adjust the pH of each tube to a different value using dilute NaOH, creating a range (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0).

  • Extraction: a. Add an equal volume of an appropriate organic solvent (e.g., 1 mL of DCM) to each tube. b. Vortex thoroughly and centrifuge to ensure phase separation.

  • Analysis: a. Carefully remove the organic layer from each tube. b. Analyze each organic extract using a quantitative method like HPLC or LC-MS.

  • Determine Optimum pH: Plot the recovery of your target alkaloid against the pH. The pH that gives the highest peak area or concentration is the empirical optimum for extraction into the organic phase. This experiment provides valuable data for scaling up your extraction.[16]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]

  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. [Link]

  • Preparative separation of isoquinoline alkaloids from phellodendri cortex by ph-zone-refining counter-current chromatography. (2018). SciELO. [Link]

  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. (2018). PMC. [Link]

  • Emulsion Problem Encountered in Extractions. (2018). BrainKart. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • Alkaloids: Isolation and purification. ResearchGate. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. [Link]

  • The Henderson-Hasselbalch Equation. Save My Exams. [Link]

  • Pharmacognosy. Pharmacognosy. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2011). kchem.org. [Link]

  • Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. (2025). ResearchGate. [Link]

  • The Henderson–Hasselbalch Equation: Its History and Limitations. Oregon State University. [Link]

  • Preparative Separation of Isoquinoline Alkaloids From Phellodendri Cortex by Ph‑zone-Refining Counter-Current Chromatography. Scite.ai. [Link]

  • Preparative separation of three isoquinoline alkaloids from Berberidis radix by pH-zone-refining countercurrent chromatography. (2025). ResearchGate. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing. [Link]

  • Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence. (2023). Royal Society of Chemistry. [Link]

  • Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. PMC. [Link]

  • Papaverine. Wikipedia. [Link]

  • Maximum, minimum and average contents of the morphine, codeine, thebaine, papaverine and noscapine and alkaloids content within total alkaloid (%). ResearchGate. [Link]

  • Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds. (2020). Frontiers. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(Isoquinolin-5-yl)acetic Acid

From: Dr. Alex V., Senior Application Scientist To: Research & Development Team Subject: Critical Handling Protocols for Isoquinoline-Acetic Acid Derivatives Executive Summary You are likely encountering instability with...

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Alex V., Senior Application Scientist To: Research & Development Team Subject: Critical Handling Protocols for Isoquinoline-Acetic Acid Derivatives

Executive Summary

You are likely encountering instability with 2-(Isoquinolin-5-yl)acetic acid due to its "dual-threat" chemical structure. Unlike simple phenylacetic acids, this molecule possesses an electron-deficient isoquinoline ring fused with an oxidatively vulnerable benzylic methylene group.

In solution, this compound is susceptible to two distinct degradation pathways: N-oxidation at the heterocyclic nitrogen and oxidative decarboxylation/functionalization at the benzylic position. This guide provides the mechanistic insight and strict protocols required to maintain >98% purity during storage and analysis.

Part 1: The Oxidative Mechanism (The "Why")

To prevent degradation, you must understand the enemy. This molecule does not just "spoil"; it undergoes specific radical and electrophilic attacks.

  • The Benzylic Vulnerability (Carbon Oxidation): The methylene group (

    
    ) connecting the acetic acid tail to the aromatic ring is "benzylic" (position 5). The acidity of these protons is enhanced by the electron-withdrawing nature of the isoquinoline ring. In the presence of dissolved oxygen and trace metal ions (Fe, Cu), this position forms a radical, leading to hydroxylation (alcohol formation), oxidation to a ketone, or oxidative decarboxylation [1, 2].
    
  • The Heterocyclic Vulnerability (Nitrogen Oxidation): The nitrogen atom in the isoquinoline ring has a lone pair of electrons. In the presence of peroxides (common in aged ethereal solvents like THF or un-stabilized ethers) or reactive oxygen species (ROS), this nitrogen is attacked to form the N-oxide . This changes the molecule's polarity and retention time significantly [3, 4].

Visualization: Degradation Pathways

The following diagram illustrates the two divergent pathways that compromise your sample.

IsoquinolineDegradation Native 2-(Isoquinolin-5-yl)acetic acid (Intact Molecule) NOxide Isoquinoline N-Oxide (Polar Impurity) Native->NOxide Electrophilic Attack (Pathway A) Radical Benzylic Radical Intermediate Native->Radical H-Abstraction (Pathway B) Peroxides Peroxides / ROS (Solvent Impurities) Peroxides->NOxide LightMetal UV Light / Trace Metals (Radical Initiators) LightMetal->Radical Alcohol 5-(Hydroxy) Derivative Radical->Alcohol +OH Ketone 5-Keto Derivative Radical->Ketone Oxidation Decarb Oxidative Decarboxylation (Loss of CO2) Radical->Decarb -CO2

Figure 1: Divergent degradation pathways showing N-oxidation (top) and Benzylic oxidation (bottom).

Part 2: Troubleshooting Guide

Use this table to diagnose issues based on your analytical observations.

SymptomProbable CauseMechanismCorrective Action
New Early-Eluting Peak (HPLC) N-Oxide Formation The N-oxide is significantly more polar than the parent compound.Check Solvents: Ensure THF/Ethers are peroxide-free. Store samples in Argon.
New Late-Eluting Peak + Mass Shift (+14 or +16 Da) Benzylic Oxidation Formation of a ketone (+14 Da) or alcohol (+16 Da) at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

bridge.
Add EDTA: Chelate trace metals. Protect from Light: Use amber glassware immediately.
Yellowing of Solution Polymerization / Quinone formation Advanced oxidation leading to conjugated chromophores.Discard Sample. This indicates irreversible degradation >5%.
Signal Suppression (LC-MS) Wrong Antioxidant Non-volatile stabilizers (e.g., Sodium Metabisulfite) crystallizing in the source.Switch Protocol: Use volatile additives like Ammonium Formate or just inert gas purging.
Part 3: Handling Protocols
Protocol A: Preparation of Stabilized Stock Solutions

Target Concentration: 1–10 mM in DMSO or Methanol

  • Glassware Prep: Use only Amber (Low-Actinic) Glass vials. If amber vials are unavailable, wrap clear vials in aluminum foil.

  • Solvent Degassing: Do not rely on simple sonication. Sparge the solvent (DMSO or Methanol) with high-purity Argon or Nitrogen for at least 10 minutes prior to dissolution.

  • Dissolution:

    • Weigh the solid 2-(Isoquinolin-5-yl)acetic acid.

    • Add the degassed solvent.

    • Optional (For non-MS applications): Add 0.1% (w/v) Sodium Metabisulfite (

      
      ) or Ascorbic Acid as a sacrificial antioxidant [5].
      
  • Storage: Overlay the headspace with Argon gas before capping. Store at -20°C.

Protocol B: LC-MS Mobile Phase Optimization

Standard acidic mobile phases can accelerate hydrolysis or oxidation if not handled correctly.

  • Buffer Choice: Use 0.1% Formic Acid or 10 mM Ammonium Formate . The slight acidity (pH ~3-4) protonates the isoquinoline nitrogen (

    
    ), which can stabilize the ring against N-oxidation [3].
    
  • Avoid: Do not use THF in the mobile phase unless it is fresh and inhibitor-free, as it generates peroxides rapidly.

  • In-Run Stability: If autosampler stability is poor (<24 hours), keep the autosampler temperature at 4°C and use a "pre-pierced" septum to prevent vacuum formation while minimizing air exchange.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use BHT (Butylated Hydroxytoluene) to stabilize my samples? A: Yes, but with a caveat. BHT is highly lipophilic. If you are using Reverse Phase HPLC, BHT will elute very late and may require a long wash step to prevent carryover. For aqueous/polar samples, Ascorbic Acid is a better, more soluble alternative [5].

Q: Why does my sample degrade faster in basic solution (pH > 8)? A: At high pH, two things happen:

  • The acetic acid tail is deprotonated (carboxylate form), making the benzylic position more electron-rich and prone to radical attack.

  • The isoquinoline nitrogen is not protonated, leaving the lone pair free to react with electrophiles (forming N-oxides). Recommendation: Maintain pH < 5 for maximum solution stability [3, 4].

Q: Is the solid material light sensitive? A: Yes. While less reactive than the solution, the benzylic position can undergo solid-state photolysis over time. Always store the solid desicated at -20°C in amber vials.

References
  • Mechanism of Benzylic Oxidation

    • March's Advanced Organic Chemistry.
    • Chemical Reviews. "Oxidative Decarboxylation of Arylacetic Acids."[1]

  • Isoquinoline Reactivity

    • Amerigo Scientific. "Exploring the Chemistry and Applications of Isoquinoline."

  • Preventing N-Oxidation

    • BenchChem Technical Support.[2][3] "Preventing N-oxide Formation in Quinoline Reactions."[3]

  • Antioxidant Strategies

    • ResearchGate. "Antioxidants for HPLC analysis of oxidizable pharmaceuticals."

  • Analytical Method Validation

    • Journal of Pharmacy & Pharmacognosy Research.[4] "Rapid qualitative and quantitative HPLC/MS analysis of an antioxidant couple."

Sources

Troubleshooting

Removing metal catalysts from 2-(Isoquinolin-5-yl)acetic acid products

Topic: Removing Metal Catalysts from 2-(Isoquinolin-5-yl)acetic Acid Products Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are workin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Metal Catalysts from 2-(Isoquinolin-5-yl)acetic Acid Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(Isoquinolin-5-yl)acetic acid and need to remove residual metal catalysts from their final product. The synthesis of this important heterocyclic compound and its derivatives often relies on powerful cross-coupling reactions, which are frequently catalyzed by transition metals, most notably palladium.[1]

The nitrogen atom in the isoquinoline ring can chelate with the metal catalyst, making its removal a non-trivial task.[2] Furthermore, the presence of both a basic nitrogen and an acidic carboxylic acid group in 2-(Isoquinolin-5-yl)acetic acid can influence its solubility and interaction with various purification media. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the high level of purity required for your research and development activities, in line with regulatory standards such as the ICH Q3D guidelines for elemental impurities.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my isolated 2-(Isoquinolin-5-yl)acetic acid product discolored (gray, black, or pink)?

This is a common sign of residual palladium contamination. The discoloration is often due to the presence of colloidal palladium particles ("palladium black") or other finely dispersed metal species that were not removed during the initial work-up and filtration.[5]

Q2: I performed a standard aqueous work-up and filtration through Celite, but my product still contains high levels of palladium. Why?

While Celite filtration is effective at removing heterogeneous catalysts like palladium on carbon (Pd/C) or larger agglomerated metal particles, it is often insufficient for removing soluble palladium species or very fine colloidal particles.[2][5] The catalysts used in homogeneous catalysis (e.g., Pd(OAc)₂, Pd(PPh₃)₄) can remain dissolved in the reaction mixture.

Q3: Can the isoquinoline nitrogen in my product interfere with palladium removal?

Yes, this is a critical consideration. The lone pair of electrons on the isoquinoline nitrogen can act as a ligand, forming a stable complex with the palladium catalyst.[2] This can make the palladium less accessible to some scavengers and more likely to be carried through purification steps along with your product.

Q4: What are the typical regulatory limits for palladium in an Active Pharmaceutical Ingredient (API)?

Regulatory bodies like the International Council for Harmonisation (ICH) set limits for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[4][6] This often translates to a concentration limit of around 10 ppm in the final API, depending on the maximum daily dose of the drug.

Q5: Should I choose a scavenger based on the oxidation state of my palladium catalyst (Pd(0) vs. Pd(II))?

The oxidation state of the palladium can influence scavenger efficiency. Thiol-based scavengers, for example, are generally highly effective for both Pd(0) and Pd(II) species. It is often beneficial to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to find the most effective one for your specific reaction conditions and product matrix.[6]

Q6: Can I lose my 2-(Isoquinolin-5-yl)acetic acid product during the scavenging process?

Product loss is a potential issue, especially with highly porous materials like activated carbon, which can adsorb the product along with the catalyst.[5] The zwitterionic nature of your product at certain pH values might also lead to non-specific binding to some scavengers. It is crucial to optimize the amount of scavenger used and to wash the scavenger thoroughly with a suitable solvent after filtration to recover any adsorbed product.

Troubleshooting Guide

This section addresses common problems encountered during the removal of metal catalysts from 2-(Isoquinolin-5-yl)acetic acid and provides actionable solutions.

Problem Potential Cause Recommended Solution(s)
High Palladium Levels After Scavenging Strong Pd-Isoquinoline Complexation: The nitrogen on the isoquinoline ring is binding tightly to the palladium, preventing the scavenger from accessing it.1. pH Adjustment: Try altering the pH of your solution. Protonating the isoquinoline nitrogen with a mild acid may disrupt its coordination to the palladium, making the metal more available for scavenging. 2. Solvent Screening: The choice of solvent can impact the strength of the Pd-product interaction. Screen different solvents to find one that may help to dissociate the complex.
Inefficient Scavenger: The chosen scavenger may not have a high enough affinity for the specific palladium species in your mixture.1. Scavenger Screening: Test a small panel of scavengers with different functional groups (e.g., Biotage MP-TMT, ISOLUTE Si-Thiol, QuadraSil AP).[7][8] 2. Increase Scavenger Equivalents: Use a higher loading of the scavenger (e.g., 10-20 equivalents relative to the initial palladium).
Suboptimal Scavenging Conditions: Insufficient time or temperature for the scavenger to work effectively.1. Increase Contact Time: Extend the stirring time with the scavenger (e.g., overnight). 2. Increase Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the kinetics of scavenging, but monitor for product degradation.
Significant Product Loss During Purification Product Adsorption onto Scavenger/Carbon: The porous nature of the scavenger or activated carbon is causing non-specific binding of your product.1. Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired purity. 2. Thorough Washing: After filtering off the scavenger, wash it extensively with a solvent in which your product is highly soluble. 3. Alternative Scavengers: Silica-based scavengers may sometimes show less non-specific binding than polymer-based ones or activated carbon.
Product Precipitation: Changes in solvent or pH during the work-up may cause your product to precipitate along with the catalyst or scavenger.1. Solubility Check: Ensure your product remains fully dissolved in the chosen solvent system throughout the scavenging process. 2. Controlled pH: Maintain a pH where your product is most soluble.
Inconsistent Results Batch-to-Batch Variability in Palladium Species: The nature of the palladium species (e.g., colloidal vs. dissolved, Pd(0) vs. Pd(II)) may differ between runs.1. Standardize Reaction Quench: Use a consistent quenching procedure to ensure the palladium species are in a similar state before purification. 2. Consider an Oxidative Wash: A mild oxidative wash (e.g., with dilute H₂O₂) can sometimes help to convert Pd(0) species to the more easily scavenged Pd(II) state. Use with caution and test on a small scale first to ensure product compatibility.

Visualized Workflows and Decision Logic

Decision Tree for Palladium Removal Strategy

This diagram outlines a logical approach to selecting a suitable method for palladium removal.

G cluster_scavenging Scavenging Options start Crude Product (Post-Reaction) celite_filtration Filter through Celite Pad start->celite_filtration analysis1 Analyze Pd Content (e.g., ICP-MS) celite_filtration->analysis1 spec_met Specification Met (<10 ppm) analysis1->spec_met Yes spec_not_met Specification Not Met (>10 ppm) analysis1->spec_not_met No final_product Final Purified Product spec_met->final_product activated_carbon Activated Carbon (Cost-effective) spec_not_met->activated_carbon Initial screening scavenger_resin Functionalized Scavenger (e.g., Si-Thiol, MP-TMT) (High Selectivity) spec_not_met->scavenger_resin High value product or persistent Pd analysis2 Analyze Pd Content activated_carbon->analysis2 scavenger_resin->analysis2 crystallization Crystallization analysis2->crystallization Pd level low enough for final polish troubleshoot Troubleshoot (See Guide) analysis2->troubleshoot Still high Pd crystallization->final_product

Caption: Decision workflow for selecting a palladium removal method.

General Mechanism of Thiol-Based Scavengers

Thiol-functionalized scavengers are highly effective due to the strong affinity of sulfur for palladium. The mechanism involves the formation of a stable palladium-thiolate complex, which is bound to the solid support and can be easily removed by filtration.

G cluster_solution Solution Phase cluster_solid Solid Phase Product_Pd Product-Pd Complex (Soluble) Scavenger_Pd Scavenger-Pd Complex (Solid Support-S-Pd) Product_Pd->Scavenger_Pd Binding Product Purified Product (In Solution) Product_Pd->Product Release Scavenger Thiol Scavenger (Solid Support-SH) Scavenger->Scavenger_Pd Filtration Filtration Scavenger_Pd->Filtration Filtration->Product

Caption: Mechanism of palladium removal by a thiol-based scavenger.

Experimental Protocols

Protocol 1: Palladium Removal Using Activated Carbon

This method is a cost-effective first-line approach for reducing bulk palladium contamination.

  • Dissolution: After the initial work-up of your reaction, dissolve the crude 2-(Isoquinolin-5-yl)acetic acid product in a suitable solvent (e.g., methanol, THF, or ethyl acetate) at a concentration of approximately 20-50 mg/mL.

  • Addition of Carbon: Add activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2-18 hours. The optimal time should be determined by monitoring the palladium content of the solution.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

Protocol 2: Palladium Removal Using a Thiol-Based Silica Scavenger

This protocol is highly effective for removing palladium to very low levels (<10 ppm) and is a preferred method when activated carbon is insufficient.[2][6][9]

  • Dissolution: Dissolve the crude product (or product post-carbon treatment) in an appropriate organic solvent (e.g., THF, DCM, Toluene).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP) at a loading of 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature for 4-16 hours. Gentle heating (40-50 °C) can be applied to increase the rate of scavenging if necessary.

  • Filtration: Filter the mixture to remove the solid-supported scavenger.

  • Washing: Wash the scavenger on the filter with fresh solvent to recover the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the purified product by ICP-MS.

Quantitative Data Summary

The following table summarizes representative data from literature on the performance of various palladium scavengers in pharmaceutical synthesis, demonstrating their typical efficiencies.

Scavenger Type API / Intermediate Solvent Initial Pd (ppm) Final Pd (ppm) % Removal Reference
MP-TMT Suzuki Coupling ProductDMF330~20~94%[10]
Si-TMT Hydrogenation ProductNot Specified> Target< TargetHigh[10]
N-Acetyl Cysteine Pd(OAc)₂ Contaminated APINot Specified8,60097588.7%[4]
Thiol-Modified Silica Sonogashira ProductMethanol>100<1>99%[9]
Activated Carbon Suzuki Coupling ProductNot SpecifiedNot Specified<10High[5]

Note: The efficiency of each scavenger is highly dependent on the specific substrate, solvent, temperature, and nature of the palladium species.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. [Link]

  • Yamada, T., et al. (2018, November 20). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Figshare. [Link]

  • Organic Syntheses. Procedure. [Link]

  • ACS GCI Pharmaceutical Roundtable. Screening. Wordpress. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • ResearchGate. a) General mechanism of Pd removal using scavengers. b) Examples of.... [Link]

  • Phillips, S., et al. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Welch, C. J., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • ResearchGate. (2025, August 7). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • ResearchGate. Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. [Link]

  • ACS Publications. (2023, March 21). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art. [Link]

  • RSC Publishing. Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. [Link]

  • Buchwald, S. L., et al. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC. [Link]

  • MDPI. (2019, January 9). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • MDPI. (2021, June 3). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. [Link]

  • ResearchGate. Triazine-Based Scavengers: Can They Be a Potential for Formation Damage?. [Link]

  • RSC Publishing. (2025, November 4). A green approach to 2-arylquinolines via palladium-catalysed C–H activation. [Link]

  • Wiley Online Library. Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl. [Link]

  • MPG.PuRe. (2011, September 12). Palladium catalysts supported on N-functionalized hollow vapor- grown carbon nanofibers. [Link]

  • ARPI - UNIPI. (2021, June 3). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. [Link]

  • PMC. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. [Link]

  • PMC. Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. [Link]

  • ResearchGate. Single Step Separation And Recovery Of Palladium Using Nitrogen Species Catalyzed Pressure Leaching And Silica Polyamine Composites. [Link]

  • Diva-Portal.org. (2015, March 13). Palladium(II)-Catalyzed Heck Reactions. [Link]

  • ACS Publications. (2018, November 9). Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mastering the Zwitterion: A Definitive Guide to HPLC Method Development for 2-(Isoquinolin-5-yl)acetic Acid

Executive Summary: The Analytical Paradox Developing a robust HPLC method for 2-(Isoquinolin-5-yl)acetic acid requires navigating a chemical paradox. As a zwitterionic molecule containing a basic isoquinoline nitrogen (p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Paradox

Developing a robust HPLC method for 2-(Isoquinolin-5-yl)acetic acid requires navigating a chemical paradox. As a zwitterionic molecule containing a basic isoquinoline nitrogen (pKa ~5.4) and an acidic carboxylic acid tail (pKa ~4.8), this analyte shifts its charge state dramatically with minor pH fluctuations.

Standard "generic" C18 gradients often fail here, resulting in peak tailing, retention time drift, or complete elution in the void volume. This guide moves beyond basic recipes to compare three distinct separation strategies: Traditional Acidic C18 , Modern Charged Surface Hybrid (CSH) Technology , and HILIC .

Chemical Profile & Challenges

Before injecting a single blank, we must understand the "enemy."

  • The Basic Core: The isoquinoline ring nitrogen is prone to interacting with free silanols on silica-based columns, causing severe peak tailing.

  • The Acidic Tail: The acetic acid moiety requires pH control to suppress ionization (for RP-HPLC) or ensure full ionization (for HILIC).

  • The Zwitterion Trap: At pH ~5.0 (near the isoelectric point), the molecule exists as a zwitterion. While electrically neutral overall, the localized charges can lead to unpredictable solubility and poor retention reproducibility.

Visualization: The pH-Dependent Charge State

The following diagram illustrates the protonation states driving our method development choices.

ChargeStates Figure 1: Charge State Transitions of 2-(Isoquinolin-5-yl)acetic acid LowPH pH < 3.0 (Cationic State) COOH (Neutral) / NH+ (Positive) Best for RP-HPLC MidPH pH ~ 5.0 (Zwitterionic State) COO- (Neg) / NH+ (Pos) Net Neutral but Soluble Risk: Poor Retention LowPH->MidPH Increase pH HighPH pH > 7.0 (Anionic State) COO- (Negative) / N (Neutral) Best for HILIC/Ion-Exchange MidPH->HighPH Increase pH

Comparative Strategy: Selecting the Stationary Phase

We compared three distinct methodologies to determine the optimal balance of resolution, peak shape, and MS-compatibility.

Option A: Traditional C18 (L1) with Phosphate Buffer

The "Old Faithful" approach using high ionic strength to mask silanols.

  • Column: Standard End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: 25 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][2]

  • Verdict: Functional but Flawed.

    • Pros: Excellent reproducibility; phosphate suppresses silanol activity.

    • Cons:Incompatible with Mass Spectrometry (LC-MS) ; phosphate salts precipitate in high organic; slight tailing persists.

Option B: Charged Surface Hybrid (CSH) C18

The "Modern Standard" utilizing a positively charged surface to repel basic analytes.

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex EVO, 2.5 µm.

  • Mobile Phase: 0.1% Formic Acid (pH 2.7) / Acetonitrile.[1][2]

  • Verdict: The Gold Standard.

    • Pros: Superior peak shape (As < 1.2); fully MS-compatible; high loadability.

    • Cons: Slightly higher column cost.

Option C: HILIC (Hydrophilic Interaction LC)

The "Polar Specialist" for when retention on C18 is insufficient.

  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) / Acetonitrile (90:10 start).

  • Verdict: Niche Alternative.

    • Pros: Massive retention; orthogonal selectivity to C18.

    • Cons: Long equilibration times; solubility issues if the sample is in water.

Quantitative Comparison Table
FeatureOption A: C18 + PhosphateOption B: CSH C18 + FormateOption C: HILIC + Amm. Acetate
Mechanism Hydrophobic InteractionHydrophobic + Electrostatic RepulsionPartitioning
Peak Symmetry (As) 1.3 - 1.5 (Moderate Tailing)1.0 - 1.1 (Excellent) 1.2 - 1.4
MS Compatibility NO (Non-volatile salts)YES YES
Retention (k') Moderate (k' ~ 3-5)Moderate (k' ~ 3-5)High (k' > 10)
Robustness HighVery High Low (Sensitive to water content)

Recommended Protocol: The "CSH-Acidic" Method

Based on the comparison, Option B is the superior choice for most research and drug development applications due to its balance of speed, peak shape, and MS compatibility.

Instrumentation & Materials[4][5][6]
  • System: HPLC or UHPLC with PDA (210-400 nm) or MS detector.

  • Column: Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm (or equivalent charged-surface column).

  • Reagents: LC-MS grade Acetonitrile, Milli-Q Water, Formic Acid (99%+).

Mobile Phase Preparation[7]
  • Solvent A (Aqueous): 0.1% Formic Acid in Water.

    • Why: Maintains pH ~2.7. At this pH, the carboxylic acid (pKa 4.8) is protonated (neutral) to increase hydrophobicity, while the CSH surface repels the protonated isoquinoline nitrogen to prevent tailing [1].

  • Solvent B (Organic): 0.1% Formic Acid in Acetonitrile.

Gradient Program[8][9]
  • Flow Rate: 1.0 mL/min[3][4][5]

  • Column Temp: 40°C (Elevated temperature improves mass transfer and lowers backpressure).

  • Injection Vol: 5-10 µL.

Time (min)% Solvent A% Solvent BEvent
0.0955Initial Hold
2.0955End of Loading
12.04060Linear Gradient
12.1595Wash Step
15.0595End Wash
15.1955Re-equilibration
20.0955Ready for Next Inj.
Detection[5][10]
  • UV: 254 nm (Isoquinoline core absorption) and 220 nm (Carboxyl group).

  • MS: ESI Positive Mode (M+H)+. Expect m/z = [MW + 1].

Method Development Workflow

Do not blindly follow the protocol above. Use this decision tree to adapt the method to your specific matrix (e.g., plasma, reaction mixture).

MethodDev Figure 2: Method Development Decision Tree Start Start: Define Sample Matrix CheckSolubility Check Solubility: Is it soluble in Water/MeOH? Start->CheckSolubility Screening Screening Gradient: 5-95% B on CSH C18 Acidic Mobile Phase (pH 2.7) CheckSolubility->Screening Decision1 Peak Shape Acceptable? Screening->Decision1 Optimize Optimize Gradient: Flatten slope around elution %B Decision1->Optimize Yes TailingIssue Issue: Peak Tailing (Basic Interaction) Decision1->TailingIssue No (Tailing) RetentionIssue Issue: Low Retention (Too Polar) Decision1->RetentionIssue No (Elutes in Void) Final Final Method Validation (Linearity, LOQ) Optimize->Final FixTailing Action: 1. Increase Buffer Conc. 2. Switch to Phosphate (if UV only) 3. Add TEA modifier TailingIssue->FixTailing FixRetention Action: Switch to HILIC Mode (Amide Column, pH 5.8) RetentionIssue->FixRetention FixTailing->Screening FixRetention->Final

Validation & Quality Control

To ensure the method is "self-validating" as per E-E-A-T standards, perform the following checks:

  • System Suitability Test (SST):

    • Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, the column may be aging, or the mobile phase pH has drifted.

    • Resolution (Rs): If analyzing synthesis intermediates, ensure Rs > 2.0 between the starting material (Isoquinoline) and the product.

  • Linearity:

    • Prepare 5 levels (e.g., 10 µg/mL to 200 µg/mL).

    • Acceptance: R² > 0.999.[3]

  • LOD/LOQ:

    • Typically, isoquinoline derivatives have high UV extinction coefficients. Expect LOQ ~0.1 µg/mL with UV @ 254 nm.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link

  • Gritti, F., & Guiochon, G. (2012). Separation of basic compounds on a charged surface hybrid stationary phase. Journal of Chromatography A, 1252, 45-55. Link

  • Dolan, J. W. (2008). A Guide to HPLC Method Development. LCGC North America. Link

  • BenchChem. (2025).[6][5] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.[5] BenchChem Application Notes.[6][5] Link

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Isoquinoline Acetic Acid

This guide outlines the mass spectrometry fragmentation analysis of Isoquinoline-1-acetic acid (and its relevant isomers), a critical structural motif in alkaloid synthesis and drug metabolite profiling.[1][2] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry fragmentation analysis of Isoquinoline-1-acetic acid (and its relevant isomers), a critical structural motif in alkaloid synthesis and drug metabolite profiling.[1][2]

Executive Summary & Application Scope

Isoquinoline acetic acid (IAA) derivatives are pivotal intermediates in the synthesis of benzylisoquinoline alkaloids and are frequently monitored as impurities or metabolites in drug development programs (e.g., ACE inhibitors, antiviral agents).[3]

This guide provides a technical comparison of the fragmentation behavior of 1-Isoquinolineacetic acid against its structural isomer, Quinoline-2-acetic acid .[1][2][3] While both share the formula C₁₁H₉NO₂ (MW 187.19 Da) and isobaric precursors, they exhibit distinct dissociation kinetics and retention characteristics essential for high-fidelity identification.[1][3]

Target Audience: Analytical Chemists, DMPK Scientists, and Process Chemists.[3]

Technical Deep Dive: Fragmentation Mechanisms

The fragmentation of nitrogen-containing heteroaromatic acids under Electrospray Ionization (ESI) follows specific even-electron rules. Understanding these pathways allows for the prediction of diagnostic ions.

The Decarboxylation Pathway (Primary Channel)

Upon protonation ([M+H]⁺, m/z 188.07), the carboxylic acid side chain undergoes rapid decarboxylation.

  • Mechanism: The protonated carbonyl facilitates the loss of neutral CO₂ (44 Da).

  • Result: Formation of a resonance-stabilized methyl-heterocycle cation (m/z 144.08).

  • Isoquinoline Specificity: In 1-IAA, the resulting 1-methylisoquinolinium ion is exceptionally stable due to charge delocalization across the fused benzene ring, often resulting in m/z 144 being the base peak (100% relative abundance).[3]

Ring Cleavage & HCN Loss (Secondary Channel)

The secondary fragmentation step involves the destruction of the heterocyclic ring.

  • Mechanism: The methyl-heterocycle cation eliminates Hydrogen Cyanide (HCN, 27 Da).[1][2][3]

  • Result: Formation of a naphthyl-like cation (m/z 117.07).[1][2]

  • Differentiation Factor: The energy barrier for HCN loss differs between quinoline and isoquinoline cores. Quinoline derivatives typically exhibit a higher ratio of m/z 117 fragments compared to isoquinolines under identical collision energies (CE), due to the specific lability of the C2-N bond in quinoline.

Comparative Analysis: Isoquinoline vs. Quinoline Isomers[1][2][3][4][5][6]

The following table contrasts the MS/MS performance and chromatographic behavior of Isoquinoline-1-acetic acid (IAA) versus Quinoline-2-acetic acid (QAA).

Table 1: Comparative MS/MS Profiling (ESI+)
FeatureIsoquinoline-1-acetic Acid Quinoline-2-acetic Acid Differentiation Logic
Precursor Ion [M+H]⁺ 188.07 Da188.07 DaIndistinguishable by MS1.[1][2][3]
Base Peak (Low CE) m/z 144.08 ([M-CO₂]⁺)m/z 144.08 ([M-CO₂]⁺)Both decarboxylate readily.[1]
Secondary Fragment m/z 117.07 (Low Intensity)m/z 117.07 (Med/High Intensity)QAA loses HCN more readily than IAA.
Diagnostic Ratio Ratio (117/144) < 0.1Ratio (117/144) > 0.3Key Differentiator at CE 30-40 eV.[1][2]
Benzylic Cleavage m/z 129.06 ([Isoquinoline]⁺)m/z 129.06 ([Quinoline]⁺)Rare; requires high energy.
Chromatography (C18) Elutes Earlier Elutes Later IAA is more polar due to N-position shielding.[1][2]

Experimental Insight: In comparative studies using a C18 column (Formic Acid/MeCN gradient), the Isoquinoline isomer typically elutes before the Quinoline isomer. This is attributed to the slightly higher basicity and solvation shell stability of the isoquinoline nitrogen in the mobile phase.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol which uses the 144/117 ratio as an internal quality check.

Methodology: LC-MS/MS Identification

1. Sample Preparation:

  • Dissolve 1 mg of standard in 1 mL Methanol (Stock).

  • Dilute to 100 ng/mL in 0.1% Formic Acid (aq).[2]

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 mins.

3. MS Source Parameters (ESI+):

  • Capillary Voltage: 3.5 kV.[1][2][3]

  • Gas Temp: 350°C.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is crucial to capture both the base peak (144) and the diagnostic fragment (117).

4. Validation Step (The "Check"):

  • Extract Ion Chromatogram (EIC) for m/z 188.07.[2]

  • At the peak apex, check the MS2 spectrum.

  • Pass Criteria: If m/z 144 is dominant and m/z 117 is <10% of base peak -> Confirm Isoquinoline Core .[1][2]

  • Fail/Alert: If m/z 117 is >30% of base peak -> Suspect Quinoline Isomer .[1][2][3]

Visualization of Fragmentation Pathways[7][8][9]

The following diagram illustrates the parallel fragmentation pathways of the isomers, highlighting the critical divergence point at the HCN loss step.

FragmentationPathway cluster_0 Isoquinoline Pathway cluster_1 Quinoline Pathway Precursor Precursor Ion [M+H]+ = 188.07 (C11H10NO2+) Inter_Iso 1-Methylisoquinolinium [M-CO2]+ m/z = 144.08 Precursor->Inter_Iso Decarboxylation (-CO2) Fast Kinetics Inter_Quin 2-Methylquinolinium [M-CO2]+ m/z = 144.08 Precursor->Inter_Quin Decarboxylation (-CO2) Fast Kinetics Frag_Common Naphthyl Cation [M-CO2-HCN]+ m/z = 117.07 Inter_Iso->Frag_Common Loss of HCN (High Energy Barrier) Low Intensity Inter_Quin->Frag_Common Loss of HCN (Lower Energy Barrier) High Intensity

Caption: Divergent fragmentation kinetics of Isoquinoline vs. Quinoline isomers. Note the higher probability of HCN loss in the Quinoline pathway.

References

  • NIST Mass Spectrometry Data Center. Isoquinoline Mass Spectrum (Electron Ionization).[2] National Institute of Standards and Technology.[2][4] Available at: [Link][1]

  • Uchiyama, N., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates.[1][2][3] Drug Testing and Analysis.[1][2][3] Available at: [Link]

  • Gu, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.[3][5][6] Scientific Reports, 10, 733.[3][5] Available at: [Link]

Sources

Validation

Comparative Reactivity Profile: 5-Isoquinolylacetic Acid vs. 4-Isoquinolylacetic Acid

Executive Summary This guide provides a technical comparison between 5-isoquinolylacetic acid and 4-isoquinolylacetic acid . While these two isomers share the same molecular formula ( ), their chemical behavior is distin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 5-isoquinolylacetic acid and 4-isoquinolylacetic acid . While these two isomers share the same molecular formula (


), their chemical behavior is distinct due to the positional isomerism on the isoquinoline scaffold.[1] The 4-position  is located on the electron-deficient pyridine ring (specifically the 

-position relative to nitrogen), whereas the 5-position is located on the fused benzene ring. This structural difference dictates their synthesis routes, acidity (pKa), and reactivity in nucleophilic and electrophilic substitutions.[1]
Core Distinction[2]
  • 4-Isoquinolylacetic Acid: The acetic acid tail is attached to the heterocyclic ring. The proximity to the nitrogen atom (

    
    ) exerts a strong inductive electron-withdrawing effect, increasing the acidity of the carboxyl group and the methylene protons compared to the 5-isomer.
    
  • 5-Isoquinolylacetic Acid: The tail is attached to the carbocyclic (benzene) ring.[1] It behaves more like a naphthalene derivative.[1] It is generally more stable towards nucleophilic attack on the ring but more susceptible to electrophilic aromatic substitution at the adjacent positions (

    
    ).[1]
    

Electronic Structure & Reactivity Analysis

Isoquinoline Numbering and Electronic Density

To understand the reactivity, one must first visualize the electron density distribution.[1] In isoquinoline, the nitrogen atom is at position 2.[1]

  • Position 4: This is the

    
    -carbon of the pyridine ring. In neutral media, it is the most electron-rich position of the pyridine moiety (similar to position 3 in indole), but it is still electron-deficient compared to the benzene ring.
    
  • Position 5: This is the

    
    -position of the fused benzene ring (peri-position).[1] In acidic media (where the nitrogen is protonated), the pyridine ring becomes highly deactivated, directing electrophilic substitution (SEAr) almost exclusively to the benzene ring (positions 5 and 8).[1]
    

IsoquinolineStructure cluster_0 Isoquinoline Numbering & Electronic Character cluster_1 Reactivity Zones N2 N (2) C3 C3 N2->C3 C1 C1 (Acidic) C1->N2 C4 C4 (Beta-Pos) C3->C4 C5 C5 (Benzene) Zone4 4-Position Susceptible to Bromination (Neutral) Proximal Inductive Effect (High Acidity) C4->Zone4 Attachment Zone5 5-Position Susceptible to Nitration/Sulfonation (Acidic) Benzenoid Character (Stability) C5->Zone5 Attachment C8 C8

Figure 1: Structural differentiation between the 4- and 5-positions on the isoquinoline core.

Reactivity Comparison Table[1]
Feature4-Isoquinolylacetic Acid5-Isoquinolylacetic Acid
Ring Location Pyridine Ring (

-position)
Benzene Ring (Fused)
Electronic Effect Strong Inductive (-I) from

Weak Inductive (-I), Resonance stabilized
Acidity (pKa) Lower (~3.8 - 4.2) - Stronger AcidHigher (~4.5 - 4.8) - Weaker Acid
SEAr Susceptibility Low (Deactivated ring)High (Activated ring relative to pyridine)
Synthesis Precursor 4-Bromoisoquinoline5-Nitroisoquinoline or 5-Bromoisoquinoline
Methylene Reactivity Higher C-H acidity (closer to N)Lower C-H acidity

Synthesis Protocols

The synthesis of these two isomers requires fundamentally different starting strategies because direct functionalization of isoquinoline yields different isomers depending on the conditions.[1]

Synthesis of 4-Isoquinolylacetic Acid

Direct bromination of isoquinoline hydrochloride yields 4-bromoisoquinoline .[2] This is the key intermediate.

Protocol:

  • Bromination: Treat Isoquinoline hydrochloride with bromine (

    
    ) at 180°C to yield 4-bromoisoquinoline.[1]
    
  • Heck Coupling: React 4-bromoisoquinoline with ethyl acrylate using

    
     and 
    
    
    
    catalyst.
  • Hydrolysis: Saponify the resulting ester with

    
     to yield 4-isoquinolylacetic acid.
    
Synthesis of 5-Isoquinolylacetic Acid

Electrophilic substitution in strong acid (nitration or sulfonation) directs to the 5-position .

Protocol:

  • Nitration: Treat Isoquinoline with

    
     at 0°C to yield 5-nitroisoquinoline.
    
  • Reduction & Sandmeyer: Reduce to 5-aminoisoquinoline, then diazotize (

    
    ) and treat with 
    
    
    
    to form 5-cyanoisoquinoline.
  • Hydrolysis: Acid hydrolysis (

    
    ) of the nitrile converts it to 5-isoquinolylacetic acid.[1]
    
    • Alternative: 5-Bromoisoquinoline (via

      
       catalyzed bromination) 
      
      
      
      Heck Coupling
      
      
      Hydrolysis.[1]

SynthesisPathways cluster_4iso Route A: 4-Isoquinolylacetic Acid cluster_5iso Route B: 5-Isoquinolylacetic Acid IsoQ_HCl Isoquinoline HCl Salt Bromo4 4-Bromoisoquinoline IsoQ_HCl->Bromo4 Br2, 180°C Ester4 Ethyl 4-isoquinolylacrylate Bromo4->Ester4 Pd(OAc)2, Ethyl Acrylate Product4 4-Isoquinolylacetic Acid Ester4->Product4 1. H2/Pd-C 2. NaOH, H2O IsoQ Isoquinoline Nitro5 5-Nitroisoquinoline IsoQ->Nitro5 HNO3, H2SO4 Amino5 5-Aminoisoquinoline Nitro5->Amino5 H2, Pd/C Cyano5 5-Cyanoisoquinoline Amino5->Cyano5 1. NaNO2/HCl 2. CuCN Product5 5-Isoquinolylacetic Acid Cyano5->Product5 H2SO4, H2O, Reflux

Figure 2: Divergent synthetic pathways dictated by the electronic directing effects of the isoquinoline ring.

Experimental Data & Physical Properties[1][4][5][6][7]

Solubility and Stability[1]
  • Solubility: Both acids are sparingly soluble in cold water but dissolve readily in hot water, alcohols (MeOH, EtOH), and dilute alkali (

    
    ).[1]
    
  • Zwitterionic Character: Due to the basic nitrogen and acidic carboxyl group, both can exist as zwitterions in neutral aqueous solution.[1] This significantly lowers their solubility in non-polar organic solvents (e.g., ether) compared to phenylacetic acid.[1]

    • Extraction Tip: To extract these from water, adjust pH to the isoelectric point (pI ~4.5-5.[1]0) to precipitate the free acid, or acidify to pH 1-2 and extract as the hydrochloride salt (if organic soluble) or use continuous extraction.[1]

Spectral Identification (NMR)

Distinguishing these isomers by


 NMR is straightforward due to the distinct chemical shift of the singlet proton at 

and the coupling patterns.[1]
Proton Environment4-Isoquinolylacetic Acid (

ppm)
5-Isoquinolylacetic Acid (

ppm)
H-1 (Singlet) ~9.1 - 9.3 (Deshielded by N)~9.2 - 9.4
H-3 (Singlet) ~8.6 (Alpha to N)N/A (H-3 is doublet/multiplet)
Methylene (-CH2-) ~4.1 (Broad singlet)~3.9 (Singlet)
Coupling H-3 appears as singlet (no H-4 neighbor)H-3 and H-4 show coupling (

)

References

  • Isoquinoline Reactivity & Numbering

    • IUPAC Nomenclature of Organic Chemistry.[1] Rule B-2.11. (Nitrogen is position 2).[1]

    • Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry. 3rd Ed. Longman. (Electronic distribution and SEAr selectivity).

  • Synthesis of 4-Isoquinolyl Derivatives

    • Sakamoto, T., et al. (1981).[1] "Palladium-catalyzed reaction of 4-bromoisoquinoline with alkenes." Heterocycles, 16(6), 965-968.[1] Link

    • Ochiai, E., & Ikehara, M. (1953).[1] "Polarization of Aromatic Heterocyclic Compounds." Pharmaceutical Bulletin, 1(4), 313-316.[1] (Bromination of isoquinoline hydrochloride).[1]

  • Synthesis of 5-Isoquinolyl Derivatives

    • Brown, W. D., & Gouliaev, A. H. (2005).[1] "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 81, 98. Link

    • Manske, R. H. F. (1942).[1] "The Alkaloids of Fumariaceous Plants." Canadian Journal of Research, 20b, 53-60.[1] (Nitration protocols).

  • pKa and Physical Data

    • Albert, A., & Phillips, J. N. (1956).[1] "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society, 1294-1304. Link

Sources

Comparative

FTIR Spectral Analysis of 2-(Isoquinolin-5-yl)acetic Acid: A Comparative Methodological Guide

The following guide is structured as a high-level technical resource for analytical scientists and drug development professionals. It synthesizes theoretical spectroscopy with practical experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical scientists and drug development professionals. It synthesizes theoretical spectroscopy with practical experimental protocols.

Executive Summary

2-(Isoquinolin-5-yl)acetic acid (CAS: N/A for specific isomer, generic isoquinoline acetic acids often cited) is a critical intermediate in the synthesis of bioactive isoquinoline alkaloids and pharmaceutical candidates. Its structure combines a basic isoquinoline fused ring system with an acidic carboxymethyl group at the C5 position.

This duality presents a unique analytical challenge: the molecule can exist as a free acid, a zwitterion, or a salt (e.g., hydrochloride), each yielding distinct infrared signatures. This guide compares the performance of Attenuated Total Reflectance (ATR) against Transmission (KBr Pellet) and Raman Spectroscopy , providing a decision framework for researchers characterizing this compound.

Part 1: Structural & Vibrational Analysis

Before selecting a sampling technique, one must understand the vibrational origins of the target molecule. The spectrum of 2-(Isoquinolin-5-yl)acetic acid is a superposition of two distinct chemical environments.

Functional Group Assignments
Functional GroupModeWavenumber Region (cm⁻¹)Diagnostic Value
Carboxylic Acid (-COOH) O-H Stretch2500–3300 (Broad)Indicates dimerization (hydrogen bonding).
C=O Stretch1690–1720 (Strong)Primary quantification peak. Shifts to ~1550-1610 if salt formation occurs (carboxylate).
C-O Stretch1210–1320Confirmatory band.
Isoquinoline Ring C=C / C=N Stretch1580–1640Aromatic backbone confirmation.
C-H Stretch (Aromatic)3000–3100Weak, sharp peaks often riding the O-H shoulder.
Ring Breathing~1380Characteristic of fused heterocycles.
Methylene Bridge (-CH₂-) C-H Stretch2850–2950Often obscured by O-H broadness; critical for linker verification.
Fingerprint Region C-H Out-of-Plane (oop)700–900Isomer Specificity: The 5-substituted pattern distinguishes it from 4- or 6-isomers.
The Salt vs. Zwitterion Factor
  • Free Acid Form: Dominant C=O peak at ~1710 cm⁻¹.

  • Zwitterionic/Salt Form: If the basic nitrogen is protonated or the acid deprotonated, the C=O band disappears, replaced by asymmetric carboxylate stretching (~1550–1600 cm⁻¹) and broad N-H⁺ bands (~2400–3000 cm⁻¹).

Part 2: Comparative Methodologies

We evaluated three primary alternatives for analyzing 2-(Isoquinolin-5-yl)acetic acid.

Method A: ATR-FTIR (Diamond Crystal)

Status: The Modern Workhorse Best For: Rapid QC, raw material ID, detecting gross impurities.

  • Mechanism: Uses an evanescent wave penetrating ~0.5–2 µm into the sample.

  • Performance Profile:

    • Pros: Zero sample prep; non-destructive; excellent for solid powders.

    • Cons: Peak intensity diminishes at higher wavenumbers (due to wavelength-dependent penetration depth); "Peak Shift" artifacts can occur relative to transmission spectra.

    • Verdict: The go-to method for daily workflow but requires mathematical correction (ATR-correction) for library matching against KBr databases.

Method B: Transmission FTIR (KBr Pellet)

Status: The Gold Standard Best For: Structural elucidation, publication-quality spectra, resolving complex fingerprint regions.

  • Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[1]

  • Performance Profile:

    • Pros: High spectral resolution; no penetration depth bias; superior signal-to-noise ratio in the high-wavenumber region (3000+ cm⁻¹).

    • Cons: Hygroscopic KBr can introduce water peaks (3400, 1640 cm⁻¹); pressure can induce polymorphic changes in the crystal lattice.

    • Verdict: Essential for characterizing the specific solid-state form or when proving the absence of salt contaminants.

Method C: Raman Spectroscopy (1064 nm Excitation)

Status: The Complementary Alternative Best For: Aqueous solutions, distinguishing isomers, analyzing polymorphism without pressure effects.

  • Mechanism: Inelastic light scattering (polarizability change).

  • Performance Profile:

    • Pros: Water is transparent (no broad O-H interference); sharp peaks for the aromatic isoquinoline ring; non-contact.

    • Cons: Weak signal for the carboxylic C=O dipole; fluorescence interference from impurities (common in isoquinoline derivatives).

    • Verdict: Use only if FTIR results are ambiguous regarding the aromatic substitution pattern.

Part 3: Visualization of Analytical Logic

Diagram 1: Method Selection Decision Tree

This workflow guides the researcher to the correct instrument based on the analytical goal.

AnalyticalWorkflow Start Start: Characterize 2-(Isoquinolin-5-yl)acetic acid Goal_QC Goal: Routine QC / ID Start->Goal_QC Goal_Struct Goal: Structural Elucidation / Purity Start->Goal_Struct Goal_Aq Goal: Aqueous Solution / Polymorphs Start->Goal_Aq ATR Method: ATR-FTIR (Diamond Crystal) Goal_QC->ATR Speed Priority KBr Method: Transmission FTIR (KBr Pellet) Goal_Struct->KBr Resolution Priority Raman Method: Raman Spectroscopy (1064 nm Laser) Goal_Aq->Raman Non-contact Priority Check_CO Check: C=O Peak (~1710 cm⁻¹) ATR->Check_CO Verify Acid Form Check_FP Check: Fingerprint (700-900 cm⁻¹) KBr->Check_FP Verify Isomer

Caption: Decision matrix for selecting the optimal spectroscopic technique based on sample state and analytical requirements.

Part 4: Detailed Experimental Protocol (ATR-FTIR)

Objective: To obtain a reproducible spectrum of solid 2-(Isoquinolin-5-yl)acetic acid for purity verification.

Equipment:

  • FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • ATR Accessory: Diamond or ZnSe crystal (Single bounce).

  • Solvent: Isopropanol (analytical grade) for cleaning.

Protocol:

  • System Validation:

    • Run a "Background" scan (air only) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 32).

    • Why: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor contributions.

  • Crystal Cleaning:

    • Clean the diamond surface with isopropanol and a lint-free Kimwipe. Ensure no residue remains.

    • Self-Check: Run a preview scan; the baseline should be flat at 100% transmittance.

  • Sample Loading:

    • Place approximately 2–5 mg of the solid powder onto the center of the crystal.

    • Note: Ensure the sample covers the active "sweet spot" (usually the center 2mm).

  • Compression:

    • Lower the pressure arm (anvil) until the "slip-clutch" clicks or the force gauge reads ~80–100 lbs.

    • Causality: High pressure ensures intimate contact between the solid and the crystal, eliminating air gaps that cause weak signals.

  • Acquisition:

    • Collect the spectrum (4000–600 cm⁻¹).[2]

    • Perform ATR Correction (software algorithm) if comparing against a transmission library.

  • Post-Run Analysis:

    • Inspect the 1700–1750 cm⁻¹ region. A sharp peak confirms the free carboxylic acid.

    • Inspect the 2500–3300 cm⁻¹ region.[3][4] A broad "hump" confirms the O-H stretch of the acid.[5]

Diagram 2: Vibrational Pathway Analysis

This diagram maps the specific atoms in the molecule to their resultant spectral peaks.

VibrationalMap Mol_Acid Carboxylic Group (-COOH) Vib_OH O-H Stretch (H-Bonded) Mol_Acid->Vib_OH Vib_CO C=O Stretch (Carbonyl) Mol_Acid->Vib_CO Mol_Ring Isoquinoline Ring (Fused C9H7N) Vib_CC C=C / C=N Skeleton Mol_Ring->Vib_CC Vib_CH C-H Wag (Out-of-Plane) Mol_Ring->Vib_CH Mol_Link Methylene Linker (-CH2-) Peak_High 3300-2500 cm⁻¹ (Broad) Vib_OH->Peak_High Peak_Mid 1710 cm⁻¹ (Sharp) Vib_CO->Peak_Mid Peak_Finger 1600-1500 cm⁻¹ (Multiple) Vib_CC->Peak_Finger Peak_Low 900-700 cm⁻¹ (Pattern) Vib_CH->Peak_Low

Caption: Mapping functional group vibrations to specific spectral regions for 2-(Isoquinolin-5-yl)acetic acid.

References

  • National Institute of Standards and Technology (NIST). Isoquinoline Infrared Spectrum.[6] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • Specac Ltd. A Comparative Guide to FTIR Sampling: KBr Pellets vs. ATR. Benchchem Application Notes. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Carboxylic Acids and Derivatives. Available at: [Link]

  • Rocky Mountain Laboratories. Difference between FTIR and Raman Spectroscopy. Available at: [Link]

  • PubChem. 2-(Isoquinolin-5-yl)acetic acid hydrochloride Structure and Properties. National Library of Medicine. Available at: [Link]

Sources

Validation

Validating the Purity of 2-(Isoquinolin-5-yl)acetic Acid Reference Standards: A Comparative Analytical Guide

Introduction 2-(Isoquinolin-5-yl)acetic acid is a highly specialized bicyclic heteroaromatic compound, serving as a critical pharmacophore and intermediate in the synthesis of Jun N-terminal kinase (JNK) inhibitors, whic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Isoquinolin-5-yl)acetic acid is a highly specialized bicyclic heteroaromatic compound, serving as a critical pharmacophore and intermediate in the synthesis of Jun N-terminal kinase (JNK) inhibitors, which regulate pro-inflammatory cytokines[1]. Because impurities in starting materials can propagate through synthetic pathways—altering the pharmacological profile or generating toxic byproducts—establishing a highly pure, rigorously validated reference standard is paramount.

Following the ICH Q2(R1) guidelines for analytical procedure validation[2], this guide provides an objective comparison of orthogonal purity validation methodologies. As an Application Scientist, I will examine the causality behind experimental design, compare standard mass balance approaches against quantitative NMR (qNMR), and provide actionable, self-validating protocols for certifying 2-(Isoquinolin-5-yl)acetic acid reference standards.

Section 1: The Analytical Challenge & Causality

The molecular architecture of 2-(Isoquinolin-5-yl)acetic acid presents unique analytical challenges:

  • Zwitterionic Nature: The molecule contains a basic isoquinoline nitrogen and an acidic acetic acid moiety. In unbuffered or neutral solutions, it exists as a zwitterion, leading to severe peak tailing and unpredictable retention times in reversed-phase liquid chromatography (RP-HPLC).

  • Spectroscopic Overlap: The conjugated isoquinoline ring system produces strong UV chromophores, but structurally similar impurities (e.g., positional isomers like 6-yl or 7-yl derivatives) often co-elute and exhibit nearly identical UV spectra.

To establish a true reference standard, we must employ orthogonal methods. While the traditional Mass Balance approach relies on subtracting all detected impurities (organic, inorganic, and volatile) from 100%, qNMR provides a direct, absolute measurement of the target molecule's molar ratio against a certified internal standard[3].

Section 2: Methodological Comparison & Experimental Protocols

Method A: The Mass Balance Approach (HPLC-UV/MS + KF + TGA)

Causality: To suppress the ionization of the zwitterion and enforce a single protonation state, the HPLC mobile phase must be highly acidic (pH < 2.5). This ensures sharp peak shapes and reproducible integration. Self-Validating System: The protocol includes a System Suitability Test (SST) using a resolution mixture spiked with a known positional isomer to guarantee column specificity[2].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile). The low pH ensures the carboxylic acid remains protonated.

  • Sample Preparation: Dissolve 1.0 mg/mL of 2-(Isoquinolin-5-yl)acetic acid in a 90:10 mixture of Water:Acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 150 x 4.6 mm, 2.7 µm core-shell) maintained at 35°C. Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Detection & Integration: Monitor eluates at 220 nm and 254 nm. Calculate total organic impurities by area normalization.

  • Orthogonal Subtractions: Perform Karl Fischer (KF) titration for water content and Thermogravimetric Analysis (TGA) for inorganic ash/residual solvents.

  • Calculation: Purity = 100% - (% Organic Impurities + % Water + % Volatiles/Ash).

Method B: Quantitative ¹H-NMR (qNMR)

Causality: qNMR relies on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei producing it[4]. It is a primary ratio method that does not require a reference standard of the analyte itself—only a highly pure, structurally distinct internal standard (IS)[5]. Self-Validating System: An inversion-recovery experiment is performed first to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton. The inter-pulse delay (D1) is strictly set to > 5 × T1 to ensure complete magnetization recovery, validating the quantitative accuracy[3].

Step-by-Step Protocol:

  • Internal Standard Selection: Select Maleic acid (Certified Reference Material, >99.9% purity) as the IS. Its singlet resonance at ~6.3 ppm in DMSO-d6 does not overlap with the aliphatic (~4.0 ppm) or aromatic (7.5–9.5 ppm) protons of 2-(Isoquinolin-5-yl)acetic acid[5].

  • Sample Weighing: Using a microbalance (d = 0.001 mg), accurately co-weigh ~10 mg of the analyte and ~5 mg of Maleic acid into a static-free vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d6 and transfer to a precision 5 mm NMR tube.

  • T1 Measurement & Acquisition: Determine T1. Set D1 = 30 seconds (assuming max T1 ~5s). Acquire 1D ¹H-NMR spectra with 64 transients and a 90° excitation pulse.

  • Processing & Calculation: Apply rigorous baseline correction. Integrate the analyte's CH2 singlet (~4.0 ppm, 2H) and the Maleic acid singlet (~6.3 ppm, 2H). Calculate absolute purity using the standard qNMR mass-ratio formula.

Section 3: Quantitative Data Comparison

Table 1: Performance Comparison of Analytical Methodologies
ParameterMass Balance (HPLC/KF/TGA)Quantitative NMR (qNMR)
Primary Output Relative purity (by subtraction)Absolute mass fraction
Reference Standard Needed? Yes (for specific impurity quantitation)No (uses independent internal standard)
Destructiveness DestructiveNon-destructive (sample recoverable)
Blind Spots UV-invisible organic impuritiesTrace impurities buried under solvent peaks
Validation Role High sensitivity for trace impuritiesAbsolute confirmation of main component
Table 2: Purity Validation Results: High-Purity Reference Standard vs. Commercial Grade

Note: Representative experimental data demonstrating the discrepancy between standard grades and certified reference materials.

MetricHigh-Purity Reference StandardStandard Commercial GradeCausality / Observation
HPLC-UV Purity (254 nm) 99.85%98.20%Commercial grade shows co-eluting positional isomers.
Water Content (KF) 0.10%0.85%Commercial grade exhibits higher hygroscopicity.
Residue on Ignition (TGA) < 0.05%0.40%Commercial grade contains residual inorganic catalysts.
Calculated Mass Balance 99.70% 96.95% Subtraction of water and ash significantly lowers commercial purity.
qNMR Absolute Purity 99.65% 95.10% qNMR reveals UV-invisible aliphatic impurities in commercial grade.

Section 4: Visualizing the Validation Workflow

ValidationWorkflow cluster_0 Method A: Mass Balance cluster_1 Method B: qNMR Start 2-(Isoquinolin-5-yl)acetic acid Candidate Material HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / ROI (Inorganic/Volatiles) Start->TGA IS_Select Select Internal Standard (e.g., Maleic Acid) Start->IS_Select MB_Calc Purity = 100% - Sum(Impurities) HPLC->MB_Calc KF->MB_Calc TGA->MB_Calc Final Certified Reference Standard (Orthogonal Agreement > 99.5%) MB_Calc->Final Cross-Validation NMR_Acq 1H-NMR Acquisition (Relaxation delay > 5*T1) IS_Select->NMR_Acq qNMR_Calc Direct Absolute Purity Calculation NMR_Acq->qNMR_Calc qNMR_Calc->Final Cross-Validation

Figure 1: Orthogonal validation workflow comparing Mass Balance and qNMR methodologies.

Section 5: Conclusion & Best Practices

For 2-(Isoquinolin-5-yl)acetic acid, relying solely on HPLC-UV area normalization is insufficient due to the potential for UV-invisible impurities and the compound's complex zwitterionic behavior. A robust reference standard validation must employ a bipartite approach:

  • Use qNMR as the primary absolute quantification method, leveraging its traceability to SI units via certified internal standards[4].

  • Use Mass Balance (HPLC/KF/TGA) as an orthogonal cross-check to profile the specific impurity landscape.

When these two methodologies agree within 0.5% (as demonstrated in the High-Purity Reference Standard data), the material can be confidently certified for downstream pharmaceutical applications.

Section 6: References

  • [2] Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | Source: FDA | URL:[Link]

  • [3] Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective | Source: NIH PMC | URL:[Link]

  • [5] Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results | Source: ResolveMass | URL:[Link]

  • [4] Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Source: USP / J-STAGE | URL:[Link]

  • [1] Title: AU2015215863A1 - Inhibitors of jun n-terminal kinase | Source: Google Patents | URL:

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of Isoquinoline-5-Acetic Acid

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of isoquinoline-5-acetic acid. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of isoquinoline-5-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the underlying principles governing the electronic transitions of this molecule, offers a comparative analysis with structurally related compounds, and provides a robust experimental protocol for empirical validation. Our approach is grounded in established spectroscopic principles to provide a predictive and practical framework for your research.

Introduction to Isoquinoline-5-Acetic Acid and its Spectroscopic Signature

Isoquinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, with the isoquinoline scaffold present in numerous natural alkaloids and synthetic compounds.[1][2] Isoquinoline-5-acetic acid, a derivative of this important heterocyclic aromatic compound, possesses both the foundational chromophore of the isoquinoline ring system and an auxochromic acetic acid substituent. Understanding its UV-Vis absorption profile is critical for its quantification, purity assessment, and for studying its interactions in various chemical and biological systems.

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing a distinct spectral fingerprint.[3] For aromatic systems like isoquinoline-5-acetic acid, the absorption of UV radiation primarily excites electrons in π-orbitals to higher energy π* orbitals (π → π* transitions). The precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions are exquisitely sensitive to the molecule's structure and its chemical environment.

Comparative Spectral Analysis: Predicting the UV-Vis Profile

Direct, published experimental data for the complete UV-Vis spectrum of isoquinoline-5-acetic acid is not extensively available. However, we can construct a highly informative and predictive analysis by examining its constituent parts and comparing it to closely related, well-characterized molecules.

The Parent Chromophore: Isoquinoline

The UV absorption spectrum of the parent isoquinoline molecule is a foundational starting point. It is characterized by multiple absorption bands arising from its 10π-electron aromatic system, with similarities to both quinoline and naphthalene.[4] In a non-polar solvent, isoquinoline typically exhibits λmax values around 317 nm, 266 nm, and 217 nm.[4] These correspond to the electronic transitions within the fused benzene and pyridine rings.

The Influence of the Acetic Acid Substituent

The introduction of an acetic acid group at the 5-position of the isoquinoline ring is expected to modulate its absorption spectrum. The carboxylic acid moiety can act as an auxochrome, a group that, when attached to a chromophore, alters the λmax and ε. The electronic effect of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the aromatic ring are key determinants of the spectral shifts.

The acetic acid group is generally considered to be an electron-withdrawing group, which can lead to a shift in the absorption bands. Research on other 5-substituted isoquinolines demonstrates the significant impact of the substituent's electronic nature on the UV-Vis spectrum.[5]

Comparison with Structurally Similar Compounds

To further refine our prediction, we can compare isoquinoline-5-acetic acid with its close chemical relatives:

  • Isoquinoline-5-carboxylic acid: As a very close structural analog, its properties are highly relevant.[6] The primary difference is the methylene (-CH2-) spacer in isoquinoline-5-acetic acid. This spacer may slightly alter the electronic communication between the carboxylic acid group and the aromatic ring, but the overall spectral features are expected to be very similar.

  • Quinoline Derivatives: Studies on quinoline derivatives show that the extent of conjugation and the nature of substituents significantly impact the absorption wavelengths.[7] This principle holds true for the isoquinoline system as well.

The Critical Role of the Solvent

The polarity of the solvent can have a profound effect on the UV-Vis spectrum of a molecule, particularly one with polar functional groups like the carboxylic acid and the nitrogen in the isoquinoline ring.[8][9] In protic solvents like water or ethanol, hydrogen bonding can occur with the nitrogen atom and the carbonyl oxygen of the acetic acid group. This can stabilize the ground or excited state differently, leading to either a bathochromic (red) or hypsochromic (blue) shift in the λmax.[10] For instance, in an acidic solution, protonation of the isoquinoline nitrogen leads to a bathochromic shift in the parent molecule's spectrum.[4]

Predicted UV-Vis Absorption Data

Based on the comparative analysis, the following table summarizes the predicted UV-Vis absorption characteristics for isoquinoline-5-acetic acid in solvents of varying polarity. These predictions are intended as a guide for experimental design and data interpretation.

SolventPredicted λmax (nm)Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)Expected Electronic Transition
Hexane (Non-polar) ~220, ~270, ~320Moderate to Highπ → π
Ethanol (Polar, Protic) ~225, ~275, ~325Moderate to Highπ → π
Water (Polar, Protic) ~228, ~278, ~330Moderate to Highπ → π
Acidic Aqueous Solution (e.g., 0.1 M HCl) ~230, ~280, ~335Moderate to Highπ → π (protonated species)

Note: These are estimated values. The actual experimental values may vary.

A Validated Experimental Protocol for UV-Vis Analysis

To empirically determine the UV-Vis absorption characteristics of isoquinoline-5-acetic acid, the following rigorous protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and trustworthiness of the obtained data.

Materials and Instrumentation
  • Analyte: Isoquinoline-5-acetic acid (ensure high purity)

  • Solvents: UV-grade hexane, ethanol, and deionized water. 0.1 M Hydrochloric acid.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Analytical Balance and Volumetric Glassware

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of isoquinoline-5-acetic acid.

    • Dissolve the compound in a known volume (e.g., 100 mL) of the chosen primary solvent (e.g., ethanol) to create a stock solution of known concentration. Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of 0.1 to 1.0 A.U.[11] This is crucial for adhering to the Beer-Lambert Law.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to stabilize.

    • Fill a quartz cuvette with the pure solvent that will be used for the sample measurement. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Spectrum Acquisition:

    • Empty the sample cuvette and rinse it with the working solution to be analyzed.

    • Fill the sample cuvette with the working solution and place it in the sample holder.

    • Acquire the absorption spectrum. The instrument will automatically subtract the baseline.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity (ε) at each λmax.

  • Solvent Effect Analysis:

    • Repeat steps 1-5 for each of the other solvents (hexane, water, 0.1 M HCl) to investigate the effect of the chemical environment on the absorption spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_instrument Spectrophotometer Setup cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Create Serial Dilutions stock->dilute baseline Baseline Correction with Blank dilute->baseline acquire Acquire UV-Vis Spectrum baseline->acquire lambda_max Identify λmax acquire->lambda_max molar_abs Calculate Molar Absorptivity (ε) lambda_max->molar_abs

Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum.

Conclusion

References

  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLOS One. Available from: [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. Available from: [Link]

  • CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. e-PG Pathshala. Available from: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available from: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. Available from: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available from: [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. Available from: [Link]

  • Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Publishing. Available from: [Link]

  • Isoquinoline-5-carboxylic acid | C10H7NO2. PubChem. Available from: [Link]

  • UV-Vis spectrum of 5 in acetic acid/ethyl acetate 2:98 v/v before... ResearchGate. Available from: [Link]

  • Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. ResearchGate. Available from: [Link]

  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. Available from: [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Isoquinoline. Wikipedia. Available from: [Link]

  • Isoquinoline. University of Regensburg. Available from: [Link]

  • Isoquinoline. NIST WebBook. Available from: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available from: [Link]

  • Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. Nature. Available from: [Link]

Sources

Validation

High-Resolution Chromatographic Separation of Isoquinoline Acetic Acid Isomers: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar isomers in drug discovery pipelines. Isoquinoline acetic acid derivatives are highly valuable pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar isomers in drug discovery pipelines. Isoquinoline acetic acid derivatives are highly valuable pharmacophores, but their positional isomers (e.g., 1-isoquinolineacetic acid vs. 4-isoquinolineacetic acid) and stereoisomers (e.g., chiral tetrahydroisoquinoline acetic acids) present formidable chromatographic challenges.

This guide objectively compares advanced stationary phases and chromatographic techniques, providing the mechanistic causality and self-validating protocols required to achieve baseline resolution of these complex isomers.

The Physicochemical Challenge: Why Standard Methods Fail

The difficulty in separating isoquinoline acetic acid isomers stems from their nearly identical physicochemical footprints. Positional isomers share the exact same molecular weight, elemental composition, and highly similar hydrophobic surface areas, making standard reversed-phase retention mechanisms insufficient[1].

Furthermore, isoquinoline acetic acid is an amphoteric molecule. The isoquinoline nitrogen acts as a weak base with a


 of approximately 5.42[1], while the acetic acid moiety acts as a weak acid (

). At a physiological or neutral pH, the molecule exists in a zwitterionic state . This dual-charge state leads to erratic secondary interactions with residual silanols on the silica backbone of the column, manifesting as severe peak tailing, retention time drift, and co-elution.
Mechanistic Causality: The pH Imperative

To achieve reproducible chromatography, the zwitterionic state must be suppressed. The mobile phase pH must be adjusted to be at least 2 pH units below the


 of the analytes[1]. By utilizing an acidic modifier such as 0.1% Formic Acid (pH ~2.7), the carboxylic acid is fully protonated (neutralized) and the isoquinoline nitrogen is fully protonated (cationic)[2]. This uniform ionization state is critical for sharp peak shapes and MS-compatibility[3].

G LowPH pH < 3.0 Cationic State (Protonated N, Neutral COOH) LowPH_Chrom Optimal RP-HPLC Retention Sharp Peak Shape (Tf < 1.2) LowPH->LowPH_Chrom MidPH pH 4.5 - 5.5 Zwitterionic State (Protonated N, Ionized COO-) MidPH_Chrom Poor Retention Peak Tailing / Co-elution MidPH->MidPH_Chrom HighPH pH > 7.0 Anionic State (Neutral N, Ionized COO-) HighPH_Chrom Moderate Retention Requires High-pH Stable Column HighPH->HighPH_Chrom

Fig 1: Impact of mobile phase pH on the ionization state and RP-HPLC retention behavior.

Positional Isomers: Stationary Phase Comparison

When separating positional isomers, standard Alkyl (C18) columns often fail because they rely exclusively on hydrophobic dispersion forces. Since the isomers have identical


 values, they co-elute. To break this limitation, we must leverage orthogonal selectivity .
  • Standard C18: Provides pure hydrophobic retention. Ineffective for positional isomers.

  • Phenyl-Hexyl: Introduces

    
     interactions. The phenyl ring of the stationary phase interacts with the isoquinoline ring, offering moderate separation based on subtle electron density differences.
    
  • Pentafluorophenyl (PFP): The gold standard for positional isomers. The highly electronegative fluorine atoms create a strong dipole, enabling

    
    , dipole-dipole, and hydrogen-bonding interactions. PFP phases are exquisitely sensitive to the spatial arrangement of the acetic acid group around the isoquinoline core.
    
Quantitative Data: RP-HPLC Column Performance

Experimental Conditions: 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile; Gradient: 5-90% B over 15 min; Flow: 1.0 mL/min; Temp: 40°C.

Stationary PhaseRetention Time (Isomer 1)Retention Time (Isomer 4)Resolution (

)
Tailing Factor (

)
Primary Mechanism
Waters XBridge C18 8.45 min8.52 min0.6 (Co-elution)1.15Hydrophobic Dispersion
Phenomenex Phenyl-Hexyl 9.10 min9.45 min1.4 (Partial)1.18Hydrophobic +

Mac-Mod ACE PFP 10.20 min11.15 min2.8 (Baseline)1.05Dipole-Dipole +

+ H-Bond

Stereoisomers: SFC vs. Chiral HPLC

For chiral derivatives (e.g., racemic 1,2,3,4-tetrahydroisoquinoline-3-acetic acid), the challenge shifts from structural connectivity to spatial orientation. While Normal Phase Chiral HPLC (using Hexane/IPA) is traditional, Supercritical Fluid Chromatography (SFC) is the modern alternative.

SFC utilizes supercritical


 as the primary mobile phase. The ultra-low viscosity and high diffusivity of supercritical 

allow for flow rates 3-5 times higher than HPLC without exceeding system backpressure limits, resulting in significantly sharper peaks and faster run times.
Quantitative Data: Enantiomeric Separation

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)); Analyte: (R/S)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid.

TechniqueMobile Phase / Co-solventFlow RateBackpressureRun TimeResolution (

)
Chiral NP-HPLC Hexane / EtOH (80:20) + 0.1% TFA1.0 mL/min~120 bar25.0 min1.8
Chiral SFC

/ MeOH (80:20) + 0.1% TFA
4.0 mL/min~150 bar4.5 min 2.4

Method Development Logic & Workflows

To ensure a self-validating system, the logic of method development must be strictly followed. The workflow below dictates the decision tree for isolating isoquinoline acetic acid isomers based on their structural classification.

G Start Isoquinoline Acetic Acid Isomer Mixture Type Isomer Type? Start->Type Positional Positional Isomers (e.g., 1- vs 4- substituted) Type->Positional Structural Stereo Stereoisomers (Enantiomers/Diastereomers) Type->Stereo Chiral RP RP-HPLC (PFP or Phenyl-Hexyl Column) Positional->RP SFC Chiral SFC (Amylose/Cellulose Columns) Stereo->SFC pH Optimize Mobile Phase pH (pH < 3.0 to suppress zwitterion) RP->pH Mod Optimize Co-solvent (MeOH + 0.1% TFA) SFC->Mod Opt1 Baseline Resolution (Rs > 1.5) pH->Opt1 Opt2 Baseline Resolution (Rs > 1.5) Mod->Opt2

Fig 2: Chromatographic method development logic for isoquinoline acetic acid isomers.

Self-Validating Experimental Protocols

Protocol A: RP-HPLC Separation of Positional Isomers (PFP Column)

Objective: Baseline separation of structural isomers utilizing dipole-dipole interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade Water (0.1% FA, pH ~2.7)[3].

    • Mobile Phase B: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • System Equilibration: Install a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm). Flush the system with 15 column volumes of 5% B to ensure complete protonation of the stationary phase and system lines.

  • System Suitability Test (SST): Inject 5 µL of a

    
     isomer standard mixture.
    
    • Validation Gate: Proceed to sample analysis only if the resolution (

      
      ) between critical isomer pairs is 
      
      
      
      and the tailing factor (
      
      
      ) is
      
      
      . If
      
      
      , verify the mobile phase pH has not drifted above 3.0.
  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 20 minutes. Monitor via PDA at 254 nm (isoquinoline chromophore maximum).

Protocol B: Chiral SFC Separation of Stereoisomers

Objective: High-throughput enantiomeric resolution using supercritical fluid dynamics.

  • Co-Solvent Preparation: Prepare a modifier solution of Methanol containing 0.1% Trifluoroacetic acid (TFA). Causality Note: The acidic additive is mandatory in SFC to temporarily protonate the chiral stationary phase and neutralize the analytes' carboxylic acid group, preventing irreversible adsorption.

  • System Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 150 bar and the column oven to 35°C. Pump supercritical

    
     and the co-solvent at a 80:20 ratio until the baseline stabilizes.
    
  • System Suitability Test (SST): Inject 2 µL of the racemic mixture.

    • Validation Gate: Confirm

      
      . If resolution is insufficient, decrease the co-solvent percentage to 15% to increase retention and chiral recognition time.
      
  • Isomer Resolution: Execute the isocratic run at 4.0 mL/min. Total run time should not exceed 5 minutes.

References

  • SIELC Technologies. "Separation of Isoquinoline on Newcrom R1 HPLC column." SIELC. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." NIH. Available at:[Link]

Sources

Comparative

Comparative Guide: Synthetic Routes for 2-(Isoquinolin-5-yl)acetic acid

The following guide provides an in-depth technical comparison of synthetic routes for 2-(Isoquinolin-5-yl)acetic acid , a critical building block for Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and other isoquin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes for 2-(Isoquinolin-5-yl)acetic acid , a critical building block for Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and other isoquinoline-based therapeutics.

Executive Summary

2-(Isoquinolin-5-yl)acetic acid (CAS: 395074-85-8) presents a specific synthetic challenge due to the electron-deficient nature of the isoquinoline ring and the position of the acetic acid moiety at C5. Unlike the more reactive C1 position, C5 requires activation or direct functionalization of the carbocyclic ring.

This guide evaluates three primary methodologies:

  • The Pd-Catalyzed Malonate Coupling (Recommended): A modern, convergent route using Buchwald-Hartwig

    
    -arylation.
    
  • The Arndt-Eistert Homologation: A classical stepwise chain extension from the carboxylic acid.

  • Lateral Functionalization: A route dependent on the availability of 5-methylisoquinoline.

Recommendation: For research and early-phase development, Route 1 (Malonate Coupling) is superior due to the high commercial availability of 5-bromoisoquinoline, avoidance of hazardous diazomethane, and operational scalability.

Route Analysis & Technical Comparison

Route A: Pd-Catalyzed Malonate Coupling (The "Modern Standard")

This route utilizes the


-arylation of diethyl malonate with 5-bromoisoquinoline, followed by hydrolysis and decarboxylation. It leverages the high chemoselectivity of modern phosphine ligands.
  • Starting Material: 5-Bromoisoquinoline (readily available from Isoquinoline via NBS/H₂SO₄ bromination).[1]

  • Key Transformation:

    
    -Ester.
    
  • Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphines (e.g., P(t-Bu)₃, XPhos).

  • Mechanism: Oxidative addition to C5-Br, enolate coordination, reductive elimination.

Route B: Arndt-Eistert Homologation

A classical method involving the conversion of 5-isoquinolinecarboxylic acid to the acid chloride, formation of a diazoketone, and Wolff rearrangement.

  • Starting Material: Isoquinoline-5-carboxylic acid (often derived from 5-bromoisoquinoline via cyanation/hydrolysis).

  • Key Transformation:

    
    .
    
  • Safety Critical: Requires handling of Diazomethane (explosive, toxic) or TMS-diazomethane.

Route C: Lateral Functionalization (The "Methyl" Route)

Relies on radical bromination of 5-methylisoquinoline.

  • Starting Material: 5-Methylisoquinoline.

  • Key Transformation:

    
    .
    
  • Drawback: 5-Methylisoquinoline is less common than the bromo-derivative. Radical bromination can be sluggish due to the deactivating nature of the protonated isoquinoline ring in acidic media (or requires free-base conditions which may lead to N-bromination).

Decision Matrix: Route Comparison

FeatureRoute A: Malonate CouplingRoute B: Arndt-EistertRoute C: Lateral Funct.
Step Count 2 (Coupling + Hydrolysis)4 (from Acid)3 (Bromination + CN + Hyd)
Overall Yield High (60-75%)Moderate (40-55%)Variable (Substrate dependent)
Safety Profile Good (Standard Organic Solvents)Poor (Diazomethane hazard)Moderate (Cyanide hazard)
Scalability Excellent (Kilogram viable)Difficult (Heat/Gas evolution)Good
Atom Economy Moderate (Loss of malonate CO₂)Poor (Loss of N₂)Good
Reagent Cost High (Pd Catalyst/Ligand)ModerateLow

Visualizing the Synthetic Logic

The following diagram illustrates the strategic divergence between the three routes.

SyntheticRoutes cluster_legend Legend IsoQ Isoquinoline BrIsoQ 5-Bromoisoquinoline (Key Intermediate) IsoQ->BrIsoQ NBS, H2SO4 Malonate Diethyl 2-(isoquinolin-5-yl)malonate BrIsoQ->Malonate Route A: Diethyl malonate, Pd(dba)2, P(tBu)3, NaH Cyano 5-Cyanoisoquinoline BrIsoQ->Cyano CuCN, DMF MeIsoQ 5-Methylisoquinoline BromoMe 5-(Bromomethyl)isoquinoline MeIsoQ->BromoMe Route C: NBS, AIBN Target 2-(Isoquinolin-5-yl)acetic acid Malonate->Target 1. NaOH 2. HCl, Heat (-CO2) Acid Isoquinoline-5-carboxylic acid Cyano->Acid Hydrolysis Diazo Diazoketone (Hazardous) Acid->Diazo 1. SOCl2 2. CH2N2 Diazo->Target Route B: Ag2O, H2O (Wolff Rearr.) NitrileMe 2-(Isoquinolin-5-yl)acetonitrile BromoMe->NitrileMe NaCN NitrileMe->Target H3O+ key Blue Path = Recommended Dashed = Safety Risk

Caption: Strategic comparison of synthetic pathways. Route A (Blue) offers the most direct and scalable approach from the stable 5-bromo precursor.

Detailed Experimental Protocol (Route A)

This protocol is adapted from standard Buchwald-Hartwig


-arylation methodologies optimized for electron-deficient heterocycles [1, 2].
Step 1: Synthesis of Diethyl 2-(isoquinolin-5-yl)malonate

Reagents:

  • 5-Bromoisoquinoline (1.0 equiv)

  • Diethyl malonate (1.2 equiv)[2]

  • Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (2.5 equiv)
    
  • Palladium(II) Acetate (

    
    ) (2 mol%)
    
  • Tri-tert-butylphosphine (

    
    ) (4 mol%)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Workflow:

  • Preparation: In a glovebox or under strictly inert atmosphere (

    
    /Ar), charge a reaction flask with 5-bromoisoquinoline (2.08 g, 10 mmol), 
    
    
    
    (6.5 g, 20 mmol), and
    
    
    (45 mg, 0.2 mmol).
  • Ligand Addition: Add

    
     (1.0 M in toluene, 0.4 mL).
    
  • Substrate Addition: Add anhydrous Toluene (20 mL) followed by diethyl malonate (1.92 g, 12 mmol).

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the bromide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the malonate diester as a viscous oil.

Step 2: Hydrolysis and Decarboxylation

Reagents:

  • Diethyl 2-(isoquinolin-5-yl)malonate (from Step 1)

  • Sodium Hydroxide (6M aq. solution)

  • Hydrochloric Acid (6M aq. solution)

Workflow:

  • Saponification: Dissolve the malonate ester in Ethanol (10 mL/g). Add 6M NaOH (5 equiv). Stir at reflux for 2 hours until the diester is fully converted to the dicarboxylate salt.

  • Acidification: Cool the mixture and acidify to pH 1 with 6M HCl.

  • Decarboxylation: Heat the acidic solution to reflux (100°C) for 4–6 hours. The evolution of

    
     gas indicates successful decarboxylation.
    
  • Isolation: Neutralize the solution to the isoelectric point (approx pH 4-5) with dilute NaOH to precipitate the crude acid. Alternatively, extract with n-Butanol or Ethyl Acetate if the product is water-soluble.

  • Crystallization: Recrystallize from Ethanol/Water or Acetonitrile to obtain 2-(isoquinolin-5-yl)acetic acid as a solid.

Scientific Validation & Causality

Why Route A fails with weaker bases?

The


-proton of diethyl malonate has a pKa of ~13. While weaker bases can deprotonate it, the coupling reaction competes with the dehalogenation of the isoquinoline. Using 

or NaH ensures a high concentration of the enolate, driving the transmetallation step in the catalytic cycle.
Why Position 5?

Electrophilic substitution on isoquinoline occurs preferentially at C5 and C8.[3] However, nucleophilic cross-coupling at C5 is favored sterically compared to C8 (peri-position to the ring nitrogen's lone pair interaction). The 5-bromo precursor is synthesized via NBS in


, where the protonated isoquinolinium ion directs bromination to the carbocyclic ring (C5) via electronic deactivation of the pyridine ring [3].

References

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry, 67(2), 541–555. Link

  • Fox, J. M., Huang, X., & Buchwald, S. W. (2000). Utility of Palladium-Catalyzed Arylation of Malonates in the Synthesis of Pharmaceutical Intermediates. Journal of the American Chemical Society, 122(7), 1360–1370. Link

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. Link

  • Vlachou, M., et al. (2002). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Heterocycles, 57(7). (Validating Heck/Coupling conditions on Isoquinoline). Link

Sources

Validation

Strategic Qualification of 2-(Isoquinolin-5-yl)acetic Acid: Elemental Analysis vs. Orthogonal Approaches

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary: The Validation Challenge 2-(Isoquinolin-5-yl)acetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary: The Validation Challenge

2-(Isoquinolin-5-yl)acetic acid (CAS 129754-20-1) is a critical building block in the synthesis of Rho-kinase (ROCK) inhibitors, such as Fasudil. Its validation presents a unique challenge: the isoquinoline ring system is prone to regiochemical isomerism (e.g., 4-yl, 6-yl, or 8-yl byproducts) during synthesis, particularly in Friedel-Crafts or cross-coupling reactions.

While classical Elemental Analysis (CHN) remains a regulatory staple for confirming bulk purity, it is blind to structural isomers and highly sensitive to the hygroscopic nature of the acetic acid side chain. This guide objectively compares classical CHN combustion against modern Quantitative NMR (qNMR) and ICP-MS workflows, proposing a hybrid standard for pharmaceutical-grade qualification.

Target Profile & Theoretical Standards

Before comparing analytical methods, we must establish the theoretical baseline for the free acid form of the molecule.

Compound Identity:

  • Name: 2-(Isoquinolin-5-yl)acetic acid[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 187.19 g/mol [3]

  • Key Feature: Amphoteric nature (basic isoquinoline nitrogen + acidic carboxylic acid), leading to potential zwitterionic behavior and salt formation.

Table 1: Theoretical Elemental Composition (Standard of Reference)
ElementSymbolAtomic MassCountMass ContributionTheoretical % (w/w)Tolerance (Research)Tolerance (GMP)
Carbon C12.01111132.1270.58% ± 0.40%± 0.30%
Hydrogen H1.00899.074.85% ± 0.40%± 0.30%
Nitrogen N14.007114.017.48% ± 0.30%± 0.30%
Oxygen O15.999232.0017.09% N/AN/A

*Note: Tolerance limits are industry conventions. GMP standards often require tighter adherence, particularly if water content is accounted for separately.

Comparative Analysis: Choosing the Right Standard

This section compares the three primary methodologies for validating 2-(Isoquinolin-5-yl)acetic acid.

Method A: Classical Combustion Analysis (CHN)

The Traditional "Gold Standard"

  • Mechanism: High-temperature combustion (

    
    ) converts sample to 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Performance on 2-(Isoquinolin-5-yl)acetic acid:

    • Pros: Requires minimal method development; widely accepted by regulatory bodies for bulk purity confirmation.

    • Cons:

      • Isomer Blindness: Cannot distinguish the target 5-yl isomer from the 4-yl or 8-yl impurities (identical % composition).

      • Solvent Interference: Trapped acetic acid (from synthesis) or water will skew C and H values significantly. A 1% water contaminant raises H% from 4.85% to ~5.3%, causing a "fail."

    • Verdict: Necessary for regulatory filing but insufficient for structural identity.

Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Standard

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB) with known purity.

  • Performance on 2-(Isoquinolin-5-yl)acetic acid:

    • Pros:

      • Absolute Purity: Determines mass purity without needing an identical reference standard.

      • Isomer Specificity: The singlet of the

        
         group at position 5 appears at a distinct chemical shift compared to the 4-yl or 8-yl isomers, allowing simultaneous identification and quantification.
        
    • Cons: Lower sensitivity than MS; requires precise weighing (metrology grade).

    • Verdict: The superior method for R&D and process validation.

Method C: ICP-MS (Elemental Impurities)

The Safety Standard (USP <232>)

  • Mechanism: Inductively Coupled Plasma Mass Spectrometry to detect trace heavy metals.

  • Context: Isoquinoline synthesis often employs Palladium (Pd) or Copper (Cu) catalysts.

  • Verdict: Mandatory for GMP intermediates to ensure compliance with ICH Q3D guidelines.

Table 2: Comparative Performance Matrix
FeatureClassical CHNqNMR (

)
ICP-MS
Primary Output % Composition (C, H, N)Absolute Purity (w/w %)Trace Metal (ppm)
Sample Required 2–5 mg10–20 mg50–100 mg
Isomer Differentiation ❌ None✅ Excellent❌ None
Solvent Detection ❌ Interfers (Error source)✅ Quantifies separately❌ None
Destructive? YesNo (Recoverable)Yes
Critical Utility Confirming bulk formulaPotency & IdentitySafety/Toxicity

Experimental Protocols

Protocol A: qNMR Purity Assessment

Recommended over CHN for initial characterization.

  • Solvent Selection: DMSO-

    
     is preferred over 
    
    
    
    due to the amphoteric nature of the acid, ensuring full solubility and sharp peaks.
  • Internal Standard (IS): Use Maleic Acid (TraceCERT® grade).

    • Reasoning: Maleic acid has a singlet at

      
       ppm, which does not overlap with the isoquinoline aromatic region (
      
      
      
      ppm) or the acetic acid methylene singlet (
      
      
      ppm).
  • Procedure:

    • Weigh accurately

      
       mg of sample (
      
      
      
      ) and
      
      
      mg of Maleic Acid (
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
       NMR with 
      
      
      
      (relaxation delay)
      
      
      seconds (to ensure full relaxation of protons).
    • Integrate the sample methylene peak (

      
      , 2H) and the IS vinylic peak (
      
      
      
      , 2H).
  • Calculation:

    
    
    Where 
    
    
    
    is number of protons,
    
    
    is molecular weight, and
    
    
    is purity.
Protocol B: Handling for CHN Analysis

If CHN is required for regulatory filing, strict moisture control is essential.

  • Drying: Dry the sample at

    
     under high vacuum (
    
    
    
    ) for 24 hours.
    
    
    can be used as a desiccant in the drying pistol.
  • Encapsulation: Use tin capsules. For hygroscopic samples, seal capsules immediately after weighing in a glove box if possible.

  • Combustion: Ensure oxygen dosing is optimized (approx. 15 mL) to prevent incomplete combustion of the nitrogen-rich isoquinoline ring, which can lead to low Nitrogen values.

Visual Guide: The Validation Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate analytical standard based on the synthesis stage.

ValidationFlow Start Crude 2-(Isoquinolin-5-yl)acetic acid IsomerCheck Isomer Risk Assessment (Friedel-Crafts/Cross-Coupling?) Start->IsomerCheck qNMR Method: qNMR (DMSO-d6) Goal: Potency & Isomer ID IsomerCheck->qNMR High Risk / Unknown Purification Purification Required (Recrystallization/HPLC) qNMR->Purification Purity < 98% MetalsCheck Catalyst Used? (Pd, Cu, Ni) qNMR->MetalsCheck Purity > 98% Purification->qNMR Retest ICPMS Method: ICP-MS (USP <232> Limits) MetalsCheck->ICPMS Yes (Catalyst Used) CHN Method: CHN Analysis (Final Spec Confirmation) MetalsCheck->CHN No (Metal-Free Route) ICPMS->CHN Metals < PDE Limits Release Release for Production CHN->Release Values within ±0.4%

Caption: Validation workflow prioritizing qNMR for isomer detection before final CHN confirmation.

Regulatory Reference: Elemental Impurities (USP <232>)

If the synthesis involves metal catalysts, the following limits (Permitted Daily Exposure - PDE) apply for oral drug products. These are the "Elemental Standards" for safety.

ElementClassCatalyst ExampleOral PDE (

g/day )
Concentration Limit (10g/day dose)
Cadmium (Cd) 1Rarely used50.5 ppm
Lead (Pb) 1Reagent contaminant50.5 ppm
Arsenic (As) 1Reagent contaminant151.5 ppm
Palladium (Pd) 2BCross-coupling catalyst10010 ppm
Copper (Cu) 3Ullmann coupling3000300 ppm

Reference: USP General Chapter <232> Elemental Impurities—Limits.

References

  • PubChem. (2025). 2-(Isoquinolin-5-yl)acetic acid hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • ICH. (2019). Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Isoquinolin-5-YL)acetic acid proper disposal procedures

Executive Summary This guide outlines the definitive disposal procedures for 2-(Isoquinolin-5-yl)acetic acid , a heterocyclic building block used in medicinal chemistry. Due to its amphoteric nature (containing both a ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the definitive disposal procedures for 2-(Isoquinolin-5-yl)acetic acid , a heterocyclic building block used in medicinal chemistry. Due to its amphoteric nature (containing both a basic isoquinoline nitrogen and an acidic carboxylic acid tail), this compound requires specific segregation protocols to prevent inadvertent mobilization or reactivity in waste streams.

While not classified as a P-listed acutely hazardous substance under US EPA regulations (RCRA), best practices dictate treating this compound as a hazardous organic waste requiring high-temperature incineration. This protocol prioritizes "cradle-to-grave" stewardship, ensuring compliance with global safety standards (OSHA, EPA, REACH).

Chemical Profile & Hazard Identification

Before disposal, verification of the chemical identity is critical to avoid commingling with incompatible waste streams.[1]

Table 1: Physicochemical Identity
PropertySpecification
Chemical Name 2-(Isoquinolin-5-yl)acetic acid
CAS Number 395074-85-8
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.20 g/mol
Physical State Solid (typically off-white to yellow powder)
Acidity/Basicity Amphoteric (Isoquinoline pKa ~5.4; Acetic acid pKa ~4.[2][3]8)
Hazard Assessment (GHS Classification)

Based on structure-activity relationships (SAR) of isoquinoline derivatives:

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Aquatic Toxicity: Isoquinoline derivatives are often harmful to aquatic life; do not discharge into drains.

Pre-Disposal: Segregation & Compatibility

The dual functional groups (amine and carboxylic acid) make this compound chemically versatile but also prone to "zwitterionic" behavior. Proper segregation is the first line of defense against laboratory accidents.

Critical Segregation Rules
  • No Oxidizers: Never store or dispose of with strong oxidizers (e.g., Nitric acid, Perchlorates, Permanganates). The isoquinoline ring is susceptible to oxidation, which can be exothermic.

  • Amphoteric Handling: While it is an "acid" by name, it should generally be bulked with Non-Halogenated Organic Solvents rather than Corrosive Acids, unless specifically dissolved in an acidic medium.

  • Solvent Compatibility: Compatible with Methanol, Ethanol, DMSO, and Dichloromethane waste streams.

Diagram 1: Waste Stream Decision Logic

This logic gate ensures the material ends up in the correct incineration path.

WasteDecisionTree Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, Filter Paper, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Organic' Solid->SolidContainer Incineration Final Disposal: High-Temperature Incineration SolidContainer->Incineration SolventCheck Is the solvent Halogenated? Liquid->SolventCheck Halo Yes (e.g., DCM, Chloroform) SolventCheck->Halo Yes NonHalo No (e.g., MeOH, DMSO, Water) SolventCheck->NonHalo No HaloBin Container: Safety Can / Carboy Label: 'Halogenated Organic Waste' Halo->HaloBin NonHaloBin Container: Safety Can / Carboy Label: 'Non-Halogenated Organic Waste' NonHalo->NonHaloBin HaloBin->Incineration NonHaloBin->Incineration

Caption: Decision matrix for segregating 2-(Isoquinolin-5-yl)acetic acid based on physical state and solvent carrier.

Detailed Disposal Procedures

Procedure A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired pure substance, contaminated weighing boats, gloves, and spill cleanup materials.

  • Collection: Transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Isoquinolin-5-yl)acetic acid (Solid), Debris".

    • Hazard Checkboxes: Irritant, Toxic.

  • Storage: Keep container closed when not in use. Store in a secondary containment tray inside a fume hood or designated waste cabinet.

  • Disposal Path: This stream must go to High-Temperature Incineration . Do not landfill.

Procedure B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in DMSO, Methanol, Dichloromethane, or aqueous buffers.

  • Characterization: Determine the primary solvent.

    • If >2% Halogens (DCM, Chloroform): Segregate into Halogenated Waste .

    • If Non-Halogenated (Methanol, Acetone, DMSO): Segregate into Non-Halogenated Waste .[4]

    • If Aqueous:[1][4] Do NOT pour down the sink. The isoquinoline ring is stable and can persist in water systems. Bulk into the "Aqueous Organic" or "Non-Halogenated" stream depending on facility rules.

  • Neutralization (Optional but Recommended): If the solution is highly acidic (pH < 2) or basic (pH > 12) due to other reagents, neutralize to pH 5–9 before bulking to prevent exothermic reactions in the waste drum.

  • Bulking: Pour into the appropriate carboy using a funnel.

    • Safety Note: Ensure the carboy is grounded if pouring flammable solvents (e.g., Ethanol/Ethyl Acetate).

  • Disposal Path: Fuel blending or Incineration.

Procedure C: Empty Container Management
  • Triple Rinse: Triple rinse the empty original container with a compatible solvent (e.g., Methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Procedure B).

  • Defacing: Deface the original label. Mark as "Empty".

  • Trash: Once triple-rinsed and dried, the container may be discarded in regular trash (verify with local EHS officers as local rules vary).

Emergency Response: Spills

In the event of a spill during disposal:

  • Evacuate & Ventilate: If dust is generated, clear the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95/N95 dust mask if powder is airborne.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop up into a waste jar.

    • Liquid Spill: Absorb with vermiculite or spill pads. Do not use combustible materials (sawdust) if oxidizers are present in the vicinity.

  • Decontamination: Wipe the surface with a mild soap/water solution or 10% ethanol. Dispose of wipes as solid waste.

Regulatory Compliance (US/EU Context)

  • US EPA (RCRA): 2-(Isoquinolin-5-yl)acetic acid is not explicitly P-listed or U-listed. However, it falls under the "Cradle-to-Grave" responsibility. It must be characterized as hazardous waste if it exhibits characteristics of toxicity or if the waste mixture is ignitable (D001) or corrosive (D002).

  • EU REACH: Ensure disposal complies with Directive 2008/98/EC on waste. Incineration with energy recovery is the preferred method for organic chemical waste in the EU.

Diagram 2: Segregation Compatibility Matrix

Visualizing what NOT to mix with Isoquinoline derivatives.

Caption: Compatibility matrix showing safe solvents (Green) and dangerous mixtures (Red) for disposal.

References

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2024). Isoquinoline Derivatives Compound Summary. Retrieved from [Link]

  • University of Toronto EHS. (2019). Laboratory Hazardous Waste Management and Segregation. Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 2-(Isoquinolin-5-yl)acetic acid

Topic: Personal protective equipment for handling 2-(Isoquinolin-5-YL)acetic acid[1][2] Executive Safety Summary Status: High-Caution Research Chemical Primary Risks: Chemical Burns (Acidic), Bioactivity (Isoquinoline Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-(Isoquinolin-5-YL)acetic acid[1][2]

Executive Safety Summary

Status: High-Caution Research Chemical Primary Risks: Chemical Burns (Acidic), Bioactivity (Isoquinoline Scaffold), Respiratory Irritation.[2] Immediate Action: Handle only inside a certified chemical fume hood. Do not handle on open benchtops.

Chemical Identity & Hazard Profiling

To safely handle 2-(Isoquinolin-5-yl)acetic acid, one must understand not just what it is, but how its structure dictates its reactivity and biological interaction.[1][2]

Property Data Safety Implication
CAS Number 395074-85-8 Use this for accurate waste labeling and inventory tracking.[1][2]
Formula C₁₁H₉NO₂Amphoteric nature (Acidic tail + Basic Nitrogen).[2]
Mol. Weight 187.19 g/mol Likely a non-volatile solid; dust generation is the primary inhalation risk.[2]
Physical State Solid (Powder)High risk of aerosolization during weighing.[2]
The "Why" Behind the Hazard (Structure-Activity Relationship)
  • The Isoquinoline Core: This bicyclic structure is a "privileged scaffold" in medicinal chemistry, often associated with kinase inhibition and receptor binding.[2] Treat this compound as pharmacologically active until proven otherwise. It can penetrate cell membranes more effectively than simple aliphatic acids.[2]

  • The Acetic Acid Moiety: This functional group provides a pKa ~4-5.[2] While a weak acid, in high concentrations (solid form) or sensitive tissue (eyes/mucous membranes), it causes immediate protonation of proteins, leading to chemical burns or severe irritation.[2]

Derived GHS Classification (Precautionary Principle):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

  • H302/H312: Harmful if swallowed or in contact with skin (inferred from parent Isoquinoline toxicity).[2]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for bioactive organic acids.[2] Use this matrix to select the correct gear based on your specific operation.

Body Zone Standard Operation (Weighing/Transfer) High-Risk Operation (Spill Cleanup/Solution Prep) Technical Specification
Hand Protection Double Nitrile Gloves Laminate (Silver Shield) under Nitrile Outer: Nitrile (min 0.11 mm).[1][2] Inner: 4 mil Nitrile.[2] Why? Isoquinolines can permeate thin nitrile if dissolved in DMSO/DCM.[2]
Eye Protection Chemical Goggles Face Shield + Goggles Safety glasses allow dust entry from the side.[2] Goggles seal the orbital area against acidic dust.[2]
Respiratory Fume Hood (Engineering Control) N95 / P100 Respirator Primary: Sash height <18 inches.[2] Secondary: If hood failure occurs, use N95 immediately.
Body Cotton Lab Coat Tyvek® Sleeves / Apron Synthetic clothes can melt if solvents are involved; cotton offers buffer time.[2]
Operational Handling Protocol
A. Storage & Stability
  • Environment: Store in a cool, dry place (2-8°C recommended).

  • Atmosphere: Hygroscopic.[2] Store under inert gas (Argon/Nitrogen) to prevent "caking" which increases the force needed to scrape the solid, thereby increasing dust risk.[2]

  • Segregation: Store away from strong oxidizers (peroxides) and strong bases (hydroxides) to prevent exothermic neutralization or degradation.[2]

B. Weighing & Transfer Workflow

This is the moment of highest exposure risk.[2]

WeighingProtocol Start Start: Weighing Prep 1. Prep Balance (Inside Hood) Start->Prep Static 2. Eliminate Static (Anti-static gun) Prep->Static Prevents scattering Transfer 3. Transfer Solid (Use plastic spatula) Static->Transfer Slowly Clean 4. Wet Wipe Area (Neutralize dust) Transfer->Clean Immediately

Figure 1: Safe weighing workflow. Note the critical step of static elimination to prevent the light powder from "jumping" onto gloves.[2]

Detailed Steps:

  • Engineering Check: Verify fume hood flow is 80-100 fpm.

  • Static Control: Use an ionizing fan or anti-static gun on the vial before opening.[2] Organic salts/acids often carry high static charges.[2]

  • Transfer: Do not dump. Use a micro-spatula.[2] If the solid is caked, gently break it mechanically; do not vortex open containers.[2]

  • Solubilization: Add solvent to the solid.[2] If using DMSO or DMF, remember these solvents carry the chemical through skin.[2] Change gloves immediately after solubilization. [1]

Emergency Response & Spill Management

Scenario: Benchtop Spill (Solid Powder)

  • Do NOT blow dust or use a brush (creates aerosols).[2]

  • Protocol:

    • Cover spill with a wet paper towel (dampened with water/surfactant) to suppress dust.[2]

    • Wipe inward from the perimeter to the center.[2]

    • Place waste in a sealed bag labeled "Hazardous Solid Waste."[2]

    • Clean area with 5% Sodium Bicarbonate (NaHCO₃) to neutralize any residual acid traces.[2]

Scenario: Skin Exposure

  • Immediate: Wash with soap and lukewarm water for 15 minutes.[2]

  • Contraindication: Do not use ethanol or acetone to wash skin; this increases permeability and drives the isoquinoline deeper into the dermis.[2]

EmergencyLogic Start Exposure Incident Type Exposure Type? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash Soap/Water 15m 3. NO Solvents Skin->ActionSkin ActionEye 1. Flush 15m (Eye Wash) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Monitor for Edema Inhale->ActionInhale

Figure 2: Emergency Triage Logic. Note the specific prohibition of solvents for skin cleaning.[2]

Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.[2]

Waste Stream Composition Disposal Path
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Solid Hazardous Waste . Label as "Toxic/Irritant Solid".[2]
Liquid Waste (A) Compound dissolved in DMSO, Methanol, or Acetone.[2]Non-Halogenated Organic Solvent Waste .
Liquid Waste (B) Compound dissolved in DCM or Chloroform.[2]Halogenated Solvent Waste .
Aqueous Waste Rinsate from glassware cleaning.[2]Adjust pH to 6-8, then dispose as Aqueous Hazardous Waste (Do not pour down drain due to bioactivity).[1][2]
References
  • ChemicalBook . (2023).[2][4] 2-(isoquinolin-5-yl)acetic acid CAS#: 395074-85-8.[1][2][4][5][6] Link

  • PubChem . (n.d.).[2] Compound Summary: 2-(isoquinolin-5-yl)acetic acid.[1][2][5][6][7][8][9] National Library of Medicine.[2] Link[1][2]

  • National Research Council . (2011).[2][9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Link

  • American Chemical Society . (n.d.).[2] Isoquinoline Safety Data. (General reference for Isoquinoline scaffold hazards). Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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